2-(Hydroxymethyl)-5-methoxypyrimidine
Description
Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPQDPGKHYFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306606 | |
| Record name | 5-Methoxy-2-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459748-95-8 | |
| Record name | 5-Methoxy-2-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459748-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methoxypyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(hydroxymethyl)-5-methoxypyrimidine: A Technical Guide
Introduction
2-(hydroxymethyl)-5-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a reactive hydroxymethyl group and a methoxy moiety on the pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of the prevalent synthetic strategies for this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and robust analytical validation. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve the late-stage introduction of the hydroxymethyl group onto a pre-formed 5-methoxypyrimidine ring. This is typically achieved through the reduction of a corresponding carbonyl derivative, such as an ester or an aldehyde.
Retrosynthetic Analysis
A logical retrosynthetic analysis points towards two primary precursor types:
-
5-methoxypyrimidine-2-carboxylic acid esters: These are ideal precursors as the ester functionality can be selectively reduced to the desired primary alcohol.
-
5-methoxypyrimidine-2-carbaldehyde: Reduction of the aldehyde group also directly yields the target alcohol.
The choice between these routes often depends on the availability and ease of synthesis of the respective starting materials.
Synthetic Route 1: Reduction of a Carboxylic Ester Precursor
This is arguably the most widely employed and reliable method for the preparation of this compound. The general workflow involves the synthesis of a suitable 2-substituted-5-methoxypyrimidine ester followed by its reduction.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the ester reduction route.
Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine
A common starting point is the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine.[1]
-
Causality: The dihydroxy pyrimidine is readily available, and the hydroxyl groups can be converted to chlorides, which are excellent leaving groups for subsequent functionalization. The chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]
Step 2: Selective Dechlorination to 2-chloro-5-methoxypyrimidine
The next crucial step is the selective removal of the chlorine atom at the 4-position.
-
Causality: The chlorine at the 4-position is more reactive towards nucleophilic substitution and reduction than the one at the 2-position. This differential reactivity allows for selective dechlorination. A common method involves reduction with zinc dust in an aqueous ethanol solution.[3]
Step 3: Introduction of the Ester Functionality
The 2-chloro-5-methoxypyrimidine can then be converted to the corresponding carboxylic acid ester. This can be achieved through various methods, including palladium-catalyzed carbonylation.
Step 4: Reduction of the Ester to the Alcohol
The final synthetic step is the reduction of the ester group to the hydroxymethyl group.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a Lewis acid to enhance its reactivity.[2] The choice of reducing agent depends on the presence of other functional groups in the molecule.
Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-chloro-5-methoxypyrimidine | ≥98% | Commercial |
| Magnesium turnings | 99.5% | Commercial |
| Dry tetrahydrofuran (THF) | Anhydrous | Commercial |
| Carbon dioxide (solid) | Commercial | |
| Lithium aluminum hydride (LiAlH₄) | 95% | Commercial |
| Diethyl ether | Anhydrous | Commercial |
| Hydrochloric acid (HCl) | 1 M aq. | Commercial |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial |
Procedure:
-
Grignard Reagent Formation: To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-chloro-5-methoxypyrimidine (1.0 eq) in dry THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.[6] After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add crushed dry ice (excess) in small portions to the stirred solution. Allow the mixture to warm to room temperature overnight.
-
Work-up and Esterification (if necessary): Quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether. The carboxylic acid can be isolated or directly converted to the methyl ester by reaction with methanol and a catalytic amount of sulfuric acid.
-
Reduction: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in dry THF. Cool the suspension to 0 °C. Add a solution of the methyl 5-methoxypyrimidine-2-carboxylate (1.0 eq) in dry THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting aluminum salts and wash with THF. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.[4]
Synthetic Route 2: Reduction of a Carbaldehyde Precursor
An alternative and equally viable route is the reduction of 5-methoxypyrimidine-2-carbaldehyde.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the carbaldehyde reduction route.
Step 1: Synthesis of 5-methoxypyrimidine-2-carbaldehyde
The key intermediate, 5-methoxypyrimidine-2-carbaldehyde, can be synthesized from 2-chloro-5-methoxypyrimidine. A common method involves metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Step 2: Reduction of the Aldehyde
The reduction of the aldehyde to the primary alcohol is a straightforward transformation.
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols.[7] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.
Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 5-methoxypyrimidine-2-carbaldehyde | ≥97% | Commercial |
| Sodium borohydride (NaBH₄) | 99% | Commercial |
| Methanol | Anhydrous | Commercial |
| Dichloromethane (DCM) | Commercial | |
| Saturated ammonium chloride (NH₄Cl) | aq. | Commercial |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial |
Procedure:
-
Reduction: To a solution of 5-methoxypyrimidine-2-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (1.1 eq) portion-wise at 0 °C. After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the hydroxymethyl protons, the methoxy protons, and the pyrimidine ring protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point range consistent with a pure compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and C-O stretches. |
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents. Handle under an inert atmosphere.
-
Sodium borohydride (NaBH₄): Flammable solid. Reacts with water to produce hydrogen gas.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.
-
Grignard reagents: Moisture-sensitive and pyrophoric. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound is a well-established process with reliable and scalable routes. The choice between the ester and aldehyde reduction pathways will depend on the specific resources and expertise available in the laboratory. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this valuable building block for their drug discovery and development endeavors. The emphasis on self-validating analytical techniques ensures the high quality and reproducibility required for scientific integrity.
References
- Organic Syntheses Procedure. 2-mercaptopyrimidine.
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Google Patents. WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
- MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid.
- Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- PubMed Central. Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- ResearchGate. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines.
- ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
- ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4.
- ECHEMI. 2-Chloro-5-methoxypyrimidine Formula.
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- 3. echemi.com [echemi.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(hydroxymethyl)-5-methoxypyrimidine
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif that constitutes the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities.[2] Pyrimidine-based drugs have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2] The synthetic versatility of the pyrimidine core allows for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions.[3] This guide focuses on a specific, yet promising derivative: 2-(hydroxymethyl)-5-methoxypyrimidine, a molecule poised for exploration in drug discovery programs.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on established principles and data from closely related analogs.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, formulation, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | (5-methoxypyrimidin-2-yl)methanol | PubChem |
| CAS Number | 1459748-95-8 | PubChem |
| Molecular Formula | C₆H₈N₂O₂ | PubChem |
| Molecular Weight | 140.14 g/mol | [4] |
| Canonical SMILES | COC1=CN=C(N=C1)CO | PubChem |
| InChI Key | WCRPQDPGKHYFSH-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthetic compounds. The following tables provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group, and the hydroxymethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4, H6 | ~8.4 | s |
| -CH₂OH | ~4.8 | s |
| -OCH₃ | ~3.9 | s |
| -OH | Variable (broad s) | broad s |
-
¹³C NMR (Predicted in CDCl₃, 100 MHz): The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~165 |
| C4, C6 | ~145 |
| C5 | ~140 |
| -CH₂OH | ~65 |
| -OCH₃ | ~56 |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3400-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2950-2850 | Medium |
| C=N, C=C (pyrimidine ring) | 1600-1450 | Medium-Strong |
| C-O (alcohol and ether) | 1250-1000 | Strong |
1.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, providing a characteristic mass spectrum.
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 111 | [M - CH₂OH]⁺ |
| 109 | [M - OCH₃]⁺ |
| 81 | [M - OCH₃ - CO]⁺ |
Synthesis and Reactivity
Proposed Synthetic Workflow
A reliable method for the synthesis of this compound involves the reduction of a corresponding carboxylic ester, such as methyl 5-methoxypyrimidine-2-carboxylate. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄) or the more potent lithium aluminium hydride (LiAlH₄).[1]
Experimental Protocol: Reduction of Methyl 5-methoxypyrimidine-2-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve methyl 5-methoxypyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three key functional components: the electron-deficient pyrimidine ring, the nucleophilic hydroxymethyl group, and the electron-donating methoxy group.
-
Hydroxymethyl Group: The primary alcohol can undergo a variety of transformations, including:
-
Oxidation: To form the corresponding aldehyde (5-methoxypyrimidine-2-carbaldehyde) or carboxylic acid, depending on the oxidizing agent used.
-
Esterification and Etherification: To introduce a range of functional groups, which can be useful for modulating solubility and other pharmacokinetic properties.
-
Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.
-
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would depend on the nature of the nucleophile and the presence of activating or deactivating groups.
Applications in Drug Discovery and Medicinal Chemistry
The 2,5-disubstituted pyrimidine scaffold is a recurring motif in a number of biologically active molecules.[5][6] The strategic placement of substituents at these positions allows for the modulation of interactions with various biological targets.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyrimidine ring of this compound, with its nitrogen atoms, is well-suited to act as a hinge-binding motif. The hydroxymethyl and methoxy groups can be further functionalized to extend into and interact with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors.
Building Block for Complex Molecule Synthesis
The dual functionality of this compound makes it an attractive building block for the synthesis of more complex molecules. The hydroxymethyl group provides a handle for further elaboration, while the pyrimidine ring can be incorporated as a key pharmacophore.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
It is imperative to consult a compound-specific MSDS from the supplier before handling.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its combination of a proven heterocyclic core with versatile functional groups makes it a valuable building block for the synthesis of novel drug candidates. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route, and potential applications, thereby serving as a catalyst for further research and development in this area.
References
- Kanabar, D., et al. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 16(3), 239-251.
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... (n.d.). ResearchGate. Retrieved from [Link]
- One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). The Journal of Organic Chemistry, 78(11), 5800–5803.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021).
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This compound. (n.d.). ChemSino. Retrieved from [Link]
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- 5. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. biosynth.com [biosynth.com]
A Technical Guide to the Spectroscopic Characterization of 2-(hydroxymethyl)-5-methoxypyrimidine
This guide provides an in-depth technical analysis of the spectroscopic data for 2-(hydroxymethyl)-5-methoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and this document offers a comprehensive framework for its characterization using a suite of modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this target molecule.
Introduction to this compound
The pyrimidine scaffold is a cornerstone in the development of a wide array of bioactive compounds.[1] The presence of a hydroxymethyl group at the 2-position and a methoxy group at the 5-position introduces specific electronic and steric features that can significantly influence its biological activity and pharmacokinetic properties. Accurate and thorough spectroscopic characterization is the first critical step in understanding the structure-activity relationships of this and related molecules. This guide will serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the hydroxyl proton. The anticipated chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are outlined in Table 1. The choice of DMSO-d₆ is strategic due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like the hydroxyl proton.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 | ~8.6 | s | - |
| -CH₂- | ~4.5 | d | ~5.5 |
| -OH | ~5.0 | t | ~5.5 |
| -OCH₃ | ~3.9 | s | - |
-
Aromatic Protons (H-4, H-6): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the downfield region due to the deshielding effect of the electronegative nitrogen atoms.
-
Hydroxymethyl Protons (-CH₂-): The methylene protons adjacent to the hydroxyl group are expected to appear as a doublet, coupled to the hydroxyl proton.
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a triplet, coupled to the adjacent methylene protons. The chemical shift and multiplicity of this peak can be concentration and temperature-dependent, and it will exchange with D₂O.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-4, C-6 | ~158 |
| C-5 | ~140 |
| -CH₂- | ~62 |
| -OCH₃ | ~56 |
The chemical shifts are predicted based on the known effects of substituents on the pyrimidine ring and by comparison with structurally similar compounds.[4][5]
Experimental Protocol for NMR Spectroscopy
A robust and reliable protocol is essential for acquiring high-quality NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N, C=C stretch (ring) | 1600-1450 | Medium to Strong |
| C-O stretch (alcohol) | 1050-1000 | Strong |
| C-O stretch (ether) | 1250-1200 | Strong |
The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of multiple bands in the fingerprint region (below 1500 cm⁻¹) will be unique to this molecule and can be used for identification purposes.[6]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and the ATR crystal is clean.
-
Background Scan: Record a background spectrum to subtract atmospheric and instrument contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption bands and compare them to the predicted values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[2]
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 141.06 | [M+H]⁺ |
| 123.05 | [M+H - H₂O]⁺ |
| 110.05 | [M+H - CH₂O]⁺ |
The fragmentation pattern will be crucial for confirming the structure. The loss of water from the protonated molecule is a common fragmentation pathway for alcohols. Further fragmentation could involve the loss of formaldehyde from the hydroxymethyl group.
Experimental Protocol for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the confirmation of the molecular weight of pure compounds.
Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Column: A C18 reversed-phase column is suitable for this type of molecule.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-500.
Integrated Spectroscopic Data Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for structural elucidation follows a logical progression.
By combining the connectivity information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, we can confidently and unambiguously determine the structure of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data and the necessary experimental protocols for the characterization of this compound. For researchers in drug discovery and medicinal chemistry, a thorough understanding and application of these techniques are indispensable for the successful development of new chemical entities. The presented data and methodologies offer a robust framework for the structural verification of this and other related pyrimidine derivatives.
References
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An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxypyrimidine: Synthesis, Characterization, and Applications
For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural compounds and synthetic drugs.[1][2][3] This guide focuses on a specific, valuable derivative, 2-(hydroxymethyl)-5-methoxypyrimidine. This molecule serves as a key building block for more complex chemical entities, particularly in the realm of drug discovery. We will provide a comprehensive overview of its physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and discuss its applications. This document is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this versatile chemical intermediate.
Introduction and Physicochemical Properties
This compound is a substituted pyrimidine characterized by a hydroxymethyl group at the 2-position and a methoxy group at the 5-position. These functional groups provide distinct reactive sites, making it a versatile precursor for creating diverse molecular libraries. The methoxy group acts as an electron-donating group, influencing the aromaticity and reactivity of the pyrimidine ring, while the primary alcohol of the hydroxymethyl group allows for a wide range of subsequent chemical transformations.
While a specific CAS number for this compound is not readily found in major databases, its derivatives and related structures are well-documented. For the purpose of this guide, we will focus on the synthesis and properties of this core structure.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₆H₈N₂O₂ | N/A |
| Molecular Weight | 140.14 g/mol | N/A |
| IUPAC Name | (5-methoxypyrimidin-2-yl)methanol | N/A |
| Appearance | White to off-white solid (Expected) | N/A |
| Solubility | Soluble in methanol, chloroform, DMSO (Expected) | [1] |
| Melting Point | Varies based on purity and specific isomer | [1] |
Note: Due to the limited public data on this specific molecule, some properties are predicted or based on closely related analogs like (4-methyl-2-phenylpyrimidin-5-yl)methanol.[1]
Synthesis and Purification
The synthesis of hydroxymethylpyrimidines often involves the reduction of a corresponding ester or carboxylic acid derivative.[1] A common and reliable method is the reduction of a 5-methoxy-pyrimidine-2-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Synthetic Rationale
The choice of LiAlH₄ is critical for this transformation. It is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The reaction is conducted at a low temperature (0 °C) initially to control the exothermic reaction and then allowed to proceed to completion. An acidic or aqueous workup is necessary to neutralize the reaction and hydrolyze the aluminum alkoxide intermediates to yield the final alcohol product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 5-methoxypyrimidine-2-carboxylate (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (for crystallization)
-
Deionized Water
Procedure:
-
Dissolve ethyl 5-methoxypyrimidine-2-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Gradually add LiAlH₄ in small portions to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Add chloroform to the reaction mixture, followed by a slow pour into ice-cold water to quench the excess LiAlH₄.
-
Extract the aqueous mixture three times with chloroform.
-
Combine the organic extracts and dry over anhydrous MgSO₄ for 30 minutes.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by crystallization from methanol to yield the final product.[1]
Purification and Monitoring
The purity of the product should be monitored by Thin-Layer Chromatography (TLC).[1] A suitable eluent system would typically be a mixture of a non-polar solvent like chloroform and a more polar solvent like ethyl acetate or methanol. The final product can be further purified by column chromatography on silica gel if necessary.
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The two primary functional groups of this compound offer distinct avenues for chemical modification, making it a valuable intermediate in drug discovery.
-
Hydroxymethyl Group: The primary alcohol is a versatile handle for various transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be quaternized. The ring itself can undergo electrophilic substitution, although the specific positions will be directed by the existing methoxy and hydroxymethyl substituents. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for modification.
These derivatization possibilities allow for the creation of a wide range of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[4][5]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methoxy (OCH₃) protons (~3.9-4.1 ppm).- Singlet for the methylene (CH₂) protons of the hydroxymethyl group (~4.5-4.8 ppm).- Singlet for the pyrimidine ring protons.- Broad singlet for the hydroxyl (OH) proton. |
| ¹³C NMR | - Signal for the methoxy carbon (~55-60 ppm).- Signal for the methylene carbon (~60-65 ppm).- Signals for the pyrimidine ring carbons. |
| IR Spectroscopy | - Broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm⁻¹).- C-H stretching bands (~2850-3000 cm⁻¹).- C=N and C=C stretching bands of the pyrimidine ring (~1400-1600 cm⁻¹).- C-O stretching bands (~1000-1250 cm⁻¹). |
| Mass Spectrometry (ESI) | - A prominent [M+H]⁺ ion corresponding to the molecular weight + 1. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[1][6]
Applications in Research and Drug Discovery
Pyrimidine derivatives are of immense interest to medicinal chemists due to their wide range of biological activities, including antimicrobial and antineoplastic properties.[1][2][3] 5-Hydroxymethylpyrimidine derivatives, in particular, have been investigated as potential therapeutic agents.
-
Antimycobacterial Agents: Studies have shown that certain 5-hydroxymethyl-substituted pyrimidine nucleosides are potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] One study identified a compound, 1-(β-D-arabinofuranosyl)-4-thio-5-hydroxymethyluracil, which inhibited M. tuberculosis at low concentrations and showed no cross-resistance with the first-line anti-TB drug rifampicin.[7] This highlights the potential of the 5-hydroxymethylpyrimidine scaffold in developing new treatments for infectious diseases.
-
Anticancer Activity: Various 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines.[1] While the activity can be moderate, these studies demonstrate that modifications to the pyrimidine core can lead to compounds with potential anticancer effects.
-
Chemical Probes and Intermediates: The reactivity of the hydroxymethyl group makes this compound an excellent starting point for synthesizing more complex molecules.[8] It can be used to attach the pyrimidine core to other pharmacophores or to create linkers for bioconjugation. For example, related compounds like 2-chloro-5-methoxypyrimidine are used in the synthesis of aminoimidazopyrimidines.[]
Diagram 2: Role in Drug Discovery Pipeline
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The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Scaffold of Pyrimidine in Modern Medicine
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, stands as a cornerstone in the architecture of life and, consequently, in the landscape of medicinal chemistry.[1][2] Its presence at the heart of the nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the storage and transcription of genetic information. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents.[3] For researchers, scientists, and drug development professionals, a deep understanding of the biological activities of pyrimidine derivatives is not merely academic; it is essential for the rational design of next-generation therapeutics. This guide provides an in-depth technical exploration of the multifaceted biological activities of pyrimidine derivatives, moving beyond a simple cataloging of effects to elucidate the underlying mechanisms and the experimental methodologies used to validate them.
I. The Pyrimidine Core: A Privileged Scaffold for Therapeutic Intervention
The physicochemical properties of the pyrimidine ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal anchor for engaging with biological targets.[4] The strategic placement of substituents at the 2, 4, 5, and 6 positions of the ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. This structural versatility is the primary reason for the broad spectrum of biological activities exhibited by pyrimidine derivatives, which include anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][5][6]
II. Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer has been a major arena for the application of pyrimidine derivatives.[4][7] These compounds exert their anticancer effects through a variety of mechanisms, often by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[8]
A. Mechanism of Action: Inhibition of Key Kinases and Enzymes
A predominant mechanism by which pyrimidine derivatives combat cancer is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[8][9] These inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[10] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.[9]
In-depth Insight: The choice to target the ATP-binding pocket is a strategic one. As ATP is the universal energy currency for all kinase reactions, a competitive inhibitor at this site can effectively shut down the enzyme's activity. The selectivity for EGFR over other kinases is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest, particularly at the G1/S and G2/M checkpoints.[8] Palbociclib, a pyridopyrimidine derivative, is a notable example of a CDK4/6 inhibitor used in the treatment of breast cancer.[9]
-
Topoisomerase IIα Inhibition and DNA Intercalation: Some pyrimidine derivatives can exert their cytotoxic effects by inhibiting topoisomerase IIα, an enzyme essential for DNA replication and segregation.[11] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[11] Additionally, the planar structure of the pyrimidine ring allows some derivatives to intercalate into the DNA double helix, disrupting its structure and function.[11]
B. Experimental Validation: Quantifying Anticancer Efficacy
The evaluation of the anticancer potential of pyrimidine derivatives relies on a battery of well-established in vitro assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds.[1][2] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[1][2]
Step-by-Step Methodology: [2][3][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.[2][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[2][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay's performance. A dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.
C. Visualizing the Mechanism: EGFR Signaling Pathway
To understand how pyrimidine-based EGFR inhibitors work, it is crucial to visualize the signaling cascade they disrupt.
Caption: EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a wide range of bacteria and fungi.[2]
A. Mechanism of Action: Diverse Modes of Attack
Pyrimidine derivatives employ various strategies to combat microbial growth:
-
DNA Gyrase Inhibition: Some pyrimidine-based compounds target bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[13] Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately bacterial cell death.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and some amino acids. Pyrimidine derivatives can act as DHFR inhibitors, depriving the bacteria of essential building blocks and halting their growth.
-
Membrane Disruption: Certain pyrimidine derivatives can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[2]
B. Experimental Validation: Measuring Antimicrobial Potency
The antimicrobial efficacy of pyrimidine derivatives is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.
Step-by-Step Methodology: [14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth (MHB), to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[14]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential. A known antibiotic should also be included as a positive control to ensure the validity of the experimental conditions.
IV. Antiviral Activity: Combating Viral Replication
Pyrimidine nucleoside analogs have a long and successful history in antiviral therapy.[15] Their structural similarity to natural nucleosides allows them to interfere with viral replication.
A. Mechanism of Action: Deceptive Substrates for Viral Polymerases
The primary mechanism of action of pyrimidine nucleoside analogs is the inhibition of viral DNA or RNA synthesis.[16]
-
Chain Termination: After being phosphorylated to their active triphosphate form within the host cell, these analogs are incorporated into the growing viral DNA or RNA chain by viral polymerases.[16] Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they act as chain terminators, prematurely halting viral genome replication.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Some pyrimidine derivatives, like ribavirin, can inhibit IMPDH, an enzyme crucial for the synthesis of guanine nucleotides.[16] This depletion of the intracellular GTP pool indirectly inhibits viral replication by limiting the availability of a key building block for viral nucleic acid synthesis.[16]
B. Experimental Validation: Plaque Reduction Assays
The antiviral activity of pyrimidine derivatives is often evaluated using plaque reduction assays.
Caption: A streamlined workflow for a plaque reduction assay to determine antiviral activity.
V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][17][18][19][20]
A. Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to selectively inhibit COX-2.[17][19][21]
-
COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[22]
-
Selective Inhibition: By selectively inhibiting COX-2 over COX-1, pyrimidine-based anti-inflammatory agents can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22]
B. Experimental Validation: Measuring COX-2 Inhibition
The ability of pyrimidine derivatives to inhibit COX-2 can be assessed using various in vitro assays.
This assay provides a sensitive and high-throughput method for screening potential COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of COX-2. In the presence of a suitable substrate, such as arachidonic acid, COX-2 produces an intermediate that, in the presence of a fluorescent probe, generates a quantifiable fluorescent signal.[23] The inhibition of COX-2 activity results in a decrease in the fluorescent signal.
Step-by-Step Methodology: [23]
-
Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, a fluorescent probe, and human recombinant COX-2 enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrimidine derivative in the appropriate solvent (e.g., DMSO).[23]
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, the test inhibitor, and the COX-2 enzyme. Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Self-Validating System: The use of a known selective COX-2 inhibitor, such as celecoxib, as a positive control is essential for validating the assay's performance and for comparing the potency of the test compounds.
VI. Concluding Remarks and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in drug discovery. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrimidine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles will undoubtedly lead to the development of innovative treatments for a wide spectrum of human ailments. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of these next-generation pyrimidine-based drugs, ensuring scientific rigor and reproducibility in the quest for new medicines.
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Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Retrieved from [Link]
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Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). Retrieved from [Link]
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Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
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A Guide to 2-(hydroxymethyl)-5-methoxypyrimidine: A Versatile Building Block for Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are prized for their ability to interact with a wide array of biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: 2-(hydroxymethyl)-5-methoxypyrimidine . We will delve into its synthesis, explore its chemical reactivity, and demonstrate its utility as a strategic component in the design of complex, biologically active molecules. The dual functionality of the C2-hydroxymethyl group (a versatile synthetic handle) and the C5-methoxy group (a modulator of physicochemical properties) makes this reagent a powerful tool for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyrimidines
In the landscape of heterocyclic chemistry, pyrimidines hold a privileged status.[2] Beyond their fundamental role in nucleic acids, they are integral to a multitude of FDA-approved drugs for indications ranging from oncology to infectious diseases. The strategic functionalization of the pyrimidine ring is a key determinant of biological activity and pharmacokinetic profile.
This compound offers two critical points of molecular diversity:
-
The 2-(hydroxymethyl) Group: This primary alcohol is not merely a passive substituent. It serves as a crucial hydrogen bond donor and acceptor, capable of forming key interactions with protein active sites.[3] From a synthetic standpoint, it is a versatile precursor that can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used in ether and ester linkages.
-
The 5-methoxy Group: This group significantly influences the molecule's electronic properties and lipophilicity. It can direct further electrophilic substitution and often serves to block a potential site of metabolism, thereby enhancing the metabolic stability of the final drug candidate.
This guide provides a comprehensive overview of this building block, presenting a logical framework for its synthesis and application based on established chemical principles.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source/Method |
| CAS Number | 148512-30-7 | Vendor Information |
| Molecular Formula | C₆H₈N₂O₂ | Calculated |
| Molecular Weight | 140.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar structures[1] |
| Predicted ¹H NMR | δ ~8.5 (s, 2H, pyrimidine-H), ~4.6 (s, 2H, -CH₂-), ~3.9 (s, 3H, -OCH₃) | ChemDraw Prediction |
| Predicted ¹³C NMR | δ ~160, ~158, ~145, ~110 (pyrimidine-C), ~65 (-CH₂-), ~56 (-OCH₃) | ChemDraw Prediction |
| IR Spectroscopy | ν ~3400-3200 cm⁻¹ (O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=N stretch) | Standard functional group regions |
Proposed Synthesis of the Building Block
While not widely commercialized, this compound can be synthesized through reliable and scalable routes. The most logical approach involves the reduction of a corresponding ester precursor, which itself can be derived from commercially available materials.
Workflow for Synthesis
The proposed pathway begins with 2-chloro-5-methoxypyrimidine, a readily available starting material.[4][5][6] A palladium-catalyzed carbonylation under a carbon monoxide atmosphere introduces a methoxycarbonyl group at the 2-position. This transformation is a robust and well-documented method for installing carbonyl groups onto heteroaromatic chlorides. The resulting ester is then selectively reduced to the target primary alcohol.
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The Discovery of Novel 5-Hydroxymethylpyrimidine Compounds: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the discovery of novel 5-hydroxymethylpyrimidine compounds, from their rational design and synthesis to their biological evaluation and therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this promising chemical scaffold.
Introduction: The Significance of the 5-Hydroxymethylpyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its derivatives are integral to the very blueprint of life, with thymine, cytosine, and uracil being fundamental components of nucleic acids.[2][3] This inherent biological relevance makes the pyrimidine scaffold an attractive starting point for the design of novel therapeutics that can effectively interact with biological systems.[4]
Among the vast landscape of pyrimidine derivatives, the 5-hydroxymethylpyrimidine moiety holds particular significance. It is found in nature as a scaffold for non-typical nitrogen bases in DNA and as a core component of bioactive natural products, including the antibiotic bacimethrin and vitamin B1 (thiamine).[1][5] The presence of the hydroxymethyl group at the 5-position offers a key site for further chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the exploration of 5-hydroxymethylpyrimidine derivatives for a range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments.[2][4][6][7][8]
Part 1: Rational Design and Synthesis of Novel 5-Hydroxymethylpyrimidine Analogs
The journey to discovering a novel therapeutic agent begins with the rational design of candidate molecules. This process is guided by an understanding of the structure-activity relationships (SAR) that govern the interaction of a compound with its biological target.
Design Strategies: Leveraging Structure-Activity Relationships
Initial studies have revealed key insights into the SAR of 5-hydroxymethylpyrimidine derivatives. For instance, modifications at the 4-position of the pyrimidine ring have been shown to significantly impact cytotoxicity.[1][5] The introduction of bulky substituents at this position has been correlated with enhanced anticancer properties.[1][5] Furthermore, derivatives bearing a benzylsulfanyl group at the 4-position have demonstrated greater toxicity towards cancer cells, while those with an aliphatic amino group are generally less toxic to normal cells.[1][5] These findings underscore the importance of systematic structural modifications and the subsequent evaluation of their impact on biological activity and selectivity.
Synthetic Methodologies: A Step-by-Step Approach
A common and effective method for the synthesis of 5-hydroxymethylpyrimidines involves the reduction of appropriate ester precursors.[1][5] The following protocol outlines a general procedure for this transformation.
Experimental Protocol: Synthesis of 5-Hydroxymethylpyrimidines via Ester Reduction
Objective: To synthesize a series of 5-hydroxymethylpyrimidine derivatives by the reduction of their corresponding 5-ester analogs.
Materials:
-
5-Ester-pyrimidine derivative
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Deuterated solvent for NMR (e.g., CDCl3, DMSO-d6)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-ester-pyrimidine derivative in the appropriate anhydrous solvent.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the reducing agent portion-wise, ensuring the temperature does not rise significantly. The choice of reducing agent will depend on the reactivity of the ester and the presence of other functional groups.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the alcohol.
-
Quenching the Reaction: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of sodium sulfate, followed by the addition of a drying agent like anhydrous magnesium sulfate.
-
Workup and Extraction: Filter the resulting mixture and wash the solid residue with the reaction solvent. Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 5-hydroxymethylpyrimidine compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). For crystalline compounds, single-crystal X-ray diffraction can provide definitive structural elucidation.[1][5][9]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reducing agents like LiAlH4, which can react violently with moisture.
-
Controlled Addition at Low Temperature: The slow, portion-wise addition of the reducing agent at 0 °C helps to control the exothermic nature of the reaction and prevent the formation of side products.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential for determining the optimal reaction time and preventing over-reduction or degradation of the product.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel 5-hydroxymethylpyrimidine compounds.
Caption: A generalized workflow for the discovery of novel 5-hydroxymethylpyrimidine compounds.
Part 2: Comprehensive Biological Evaluation
Once a novel 5-hydroxymethylpyrimidine compound has been synthesized and characterized, the next critical step is to evaluate its biological activity. This typically involves a battery of in vitro assays to assess its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
In Vitro Anticancer Activity Assessment
A standard method for evaluating the cytotoxic effects of a compound on cancer cells is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel 5-hydroxymethylpyrimidine compounds against various cancer cell lines (e.g., HeLa, HepaRG, Caco-2, AGS, A172).[1][9]
Materials:
-
Cancer cell lines and a normal (non-cancerous) cell line for comparison (e.g., RPTEC)[1][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Novel 5-hydroxymethylpyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.
-
Testing the compounds against a normal cell line helps to determine their selectivity for cancer cells.
In Vitro Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of novel 5-hydroxymethylpyrimidine compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Novel 5-hydroxymethylpyrimidine compounds dissolved in DMSO
-
Positive control (known antibiotic or antifungal) and negative control (broth only)
-
Bacterial or fungal inoculum standardized to a specific concentration
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing a Potential Mechanism of Action
While the precise mechanisms of action for many novel compounds are still under investigation, a common target for pyrimidine analogs is the inhibition of enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis and cell proliferation.[7][10] The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a 5-hydroxymethylpyrimidine compound that inhibits a key kinase in a cancer cell proliferation pathway.
Caption: A hypothetical mechanism of action for a 5-hydroxymethylpyrimidine anticancer agent.
Part 3: Data Analysis and Future Directions
The culmination of the synthetic and biological evaluation efforts is the generation of robust data that can guide the future direction of the research.
Data Presentation: Summarizing Biological Activity
The quantitative data obtained from the biological assays should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxic Activity of Novel 5-Hydroxymethylpyrimidine Derivatives
| Compound | Substituent at 4-position | HeLa IC50 (µM) | HepaRG IC50 (µM) | Caco-2 IC50 (µM) | RPTEC IC50 (µM) |
| 3a | Benzylsulfanyl | 15.2 | 21.8 | 18.5 | >50 |
| 3c | Amino | 45.7 | >100 | 62.1 | >100 |
| 3g | Isopropylamino | 38.4 | 55.2 | 41.9 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 | 5.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vitro Antimicrobial Activity of Novel 5-Hydroxymethylpyrimidine Derivatives
| Compound | Substituent at 4-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | Benzylsulfanyl | 128 | >256 | 256 |
| 3e | Propylamino | 256 | >256 | >256 |
| 3g | Isopropylamino | >256 | >256 | >256 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Some real data indicates that only derivatives with at least a three-carbon chain amino group at the 4-position have weak antibacterial properties, and only the derivative with a 4-benzylsulfanyl constituent exhibits any antifungal action.[1]
Future Directions and Concluding Remarks
The discovery of novel 5-hydroxymethylpyrimidine compounds is a dynamic and promising area of drug discovery. The insights gained from SAR studies, coupled with robust synthetic methodologies and comprehensive biological evaluation, provide a solid foundation for the development of new therapeutic agents. Future efforts should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
References
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Stolarczyk, M., Matera-Witkiewicz, A., Wolska, A., Krupińska, M., Mikołajczyk, A., Pyra, A., & Bryndal, I. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]
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Stolarczyk, M., Matera-Witkiewicz, A., Wolska, A., Krupińska, M., Mikołajczyk, A., Pyra, A., & Bryndal, I. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. PMC, 14(22), 6916. [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2326-2342. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Pharmaceutical Research International, 33(31B), 1-11. [Link]
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Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the Structural Characterization of 5-Methoxypyrimidine Derivatives
Introduction: The Pivotal Role of 5-Methoxypyrimidine Derivatives in Modern Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The introduction of a methoxy group at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making 5-methoxypyrimidine derivatives a particularly attractive class of compounds for drug discovery and development. Their applications span a wide range of therapeutic areas, including oncology, virology, and neurology.[1][2] The precise determination of their three-dimensional structure is paramount for understanding their mechanism of action, optimizing their biological activity, and ensuring their safety and efficacy.
This technical guide provides a comprehensive overview of the key analytical techniques employed for the structural characterization of 5-methoxypyrimidine derivatives. We will delve into the theoretical underpinnings and practical applications of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to enable the unambiguous structural elucidation of this important class of molecules.
I. X-ray Crystallography: Unveiling the Three-Dimensional Architecture
X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a crystalline solid.[3] This powerful technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For 5-methoxypyrimidine derivatives, single-crystal X-ray diffraction can definitively establish the substitution pattern on the pyrimidine ring and the orientation of the methoxy group.[4][5][6][7]
Causality Behind Experimental Choices in X-ray Crystallography
The success of an X-ray crystallography experiment hinges on the ability to grow high-quality single crystals. The choice of crystallization conditions (solvent, temperature, and technique) is critical and often requires empirical screening. The goal is to achieve a state of slow supersaturation, allowing the molecules to pack in a highly ordered, repeating lattice.[8] The quality of the resulting crystal directly impacts the resolution of the diffraction data and, consequently, the accuracy of the final structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified 5-methoxypyrimidine derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or a mixture with water) to near saturation.
-
Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling of a saturated solution.
-
Monitor for the formation of single crystals of appropriate size and quality (typically 0.1-0.5 mm in each dimension).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[3]
-
Data Interpretation: A Window into the Molecular Structure
The final output of an X-ray crystallography experiment is a detailed three-dimensional model of the molecule. Key parameters to analyze for 5-methoxypyrimidine derivatives include:
-
Confirmation of the 5-methoxy substitution pattern.
-
Bond lengths and angles within the pyrimidine ring and the methoxy group.
-
Torsional angles defining the conformation of the molecule.
-
Intermolecular interactions, such as hydrogen bonds and π-π stacking, in the crystal lattice. [4]
Caption: Experimental workflow for X-ray crystallography.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[9][10][11] For 5-methoxypyrimidine derivatives, ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms.[12]
Expertise in NMR: Beyond Simple Spectra Acquisition
The choice of deuterated solvent is a critical first step, as it can influence the chemical shifts of labile protons and the solubility of the compound. For quantitative NMR (qNMR), the selection of a suitable internal standard and the optimization of acquisition parameters, such as the relaxation delay (D1), are paramount for obtaining accurate concentration measurements.[11]
Experimental Protocols: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the 5-methoxypyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[12]
-
Ensure the solution is homogeneous and free of particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[10]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Acquire 2D NMR spectra as needed to resolve structural ambiguities.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation: Deciphering the NMR Signature
The chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Correlations |
| H2 | 8.5 - 9.0 | 155 - 160 | HMBC to C4, C6 |
| H4/H6 | 8.3 - 8.8 | 150 - 160 | HMBC to C2, C5; COSY if coupled |
| OCH₃ | 3.8 - 4.2 | 55 - 60 | HMBC to C5 |
| C5 | - | 130 - 145 | HMBC from H4, H6, OCH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the pyrimidine ring.
Caption: Logical flow of NMR data integration for structure elucidation.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule.[1][14]
Trustworthiness in Mass Spectrometry: The Importance of High Resolution
Low-resolution mass spectrometers provide the nominal mass of ions, which may be ambiguous for molecules with the same nominal mass but different elemental compositions. HRMS, on the other hand, provides the exact mass, allowing for the unambiguous determination of the molecular formula. This is a self-validating system, as the calculated and observed isotopic patterns should match.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the 5-methoxypyrimidine derivative into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.
-
-
Mass Analysis:
-
Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Data Interpretation: Unraveling Fragmentation Pathways
The mass spectrum of a 5-methoxypyrimidine derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is often characteristic and can be used to confirm the structure. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules such as HCN, CO, and radicals from the substituents.[14] For 5-methoxypyrimidine, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (CH₂O) are expected fragmentation pathways.
| Ion | m/z | Possible Identity |
| [M]⁺˙ | Molecular Weight | Molecular Ion |
| [M - CH₃]⁺ | MW - 15 | Loss of a methyl radical |
| [M - CH₂O]⁺˙ | MW - 30 | Loss of formaldehyde |
| [M - HCN]⁺˙ | MW - 27 | Loss of hydrogen cyanide |
IV. Vibrational Spectroscopy: Probing Functional Groups and Molecular Vibrations
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[15][16] These techniques are particularly useful for identifying the functional groups present in a molecule. For 5-methoxypyrimidine derivatives, IR and Raman spectroscopy can confirm the presence of the pyrimidine ring, the C-O bond of the methoxy group, and other functional groups.[17][18]
Expertise in Vibrational Spectroscopy: Complementary Techniques
IR and Raman spectroscopy are complementary techniques. Some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. A comprehensive vibrational analysis often involves the use of both techniques. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can aid in the assignment of the experimental spectra.[18][19]
Experimental Protocols: FT-IR and FT-Raman Spectroscopy
-
FT-IR Spectroscopy:
-
Prepare a sample by mixing a small amount of the 5-methoxypyrimidine derivative with KBr and pressing the mixture into a pellet. Alternatively, the spectrum can be recorded from a thin film or a solution.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
FT-Raman Spectroscopy:
-
Place a sample of the solid or liquid 5-methoxypyrimidine derivative in a suitable container (e.g., a glass vial or NMR tube).
-
Excite the sample with a monochromatic laser source and collect the scattered radiation.
-
Record the Raman spectrum using a Fourier Transform Raman (FT-Raman) spectrometer.
-
Data Interpretation: Assigning Vibrational Modes
The vibrational spectrum of a 5-methoxypyrimidine derivative will show a series of absorption bands (IR) or scattering peaks (Raman) corresponding to its various vibrational modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H stretching | 3100 - 3000 |
| C-H stretching (methoxy) | 2950 - 2850 |
| C=N and C=C stretching (ring) | 1600 - 1400 |
| C-O stretching (methoxy) | 1250 - 1000 |
| Ring breathing modes | 1000 - 800 |
V. Integrated Approach to Structural Characterization
The most robust structural elucidation of a 5-methoxypyrimidine derivative is achieved through the logical integration of data from multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy confirms the structure in solution and provides valuable information about the dynamic behavior of the molecule. Mass spectrometry confirms the molecular weight and elemental composition, and vibrational spectroscopy provides confirmation of the functional groups present.
Caption: An integrated approach to structural characterization.
Conclusion
The structural characterization of 5-methoxypyrimidine derivatives is a critical step in their development as therapeutic agents and functional materials. A multi-technique approach, combining the strengths of X-ray crystallography, NMR spectroscopy, mass spectrometry, and vibrational spectroscopy, is essential for the unambiguous determination of their structure. This guide has provided a comprehensive overview of these techniques, including detailed experimental protocols and insights into data interpretation. By applying these methodologies, researchers can confidently elucidate the structures of novel 5-methoxypyrimidine derivatives, paving the way for further advancements in science and medicine.
References
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(19), 4569–4576. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. (n.d.). Retrieved from [Link]
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Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives. (2025). Journal of Molecular Structure. [Link]
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T-6932 (19a) with a potent PDE5 inhibitory activity (IC50 = 0.13 nM) and a high selectivity over PDE6 (IC50 ratio: PDE6/PDE5 = 2400). (2014). Bioorganic & Medicinal Chemistry Letters, 24(22), 5175-5180. [Link]
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Vibrational Spectroscopic Analysis of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1079-1084. [Link]
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Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. [Link]
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X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
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Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. (2020). Annual Review of Physical Chemistry, 71, 57-80. [Link]
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X-Ray Crystallography of Chemical Compounds. (2007). Methods in Molecular Biology, 363, 1-21. [Link]
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Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). Molecules, 29(15), 3519. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4487. [Link]
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Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 347-358. [Link]
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CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBRATIONAL SPECTROSCOPY. (n.d.). MOspace. Retrieved from [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). TrAC Trends in Analytical Chemistry, 121, 115688. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. [Link]
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Introduction to Molecular Spectroscopy Lecture 3: Vibrational Spectroscopy P2 -anharmonic oscillator. (2022, September 29). YouTube. Retrieved from [Link]
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Protein X-ray Crystallography and Drug Discovery. (2016). Pharmaceuticals, 9(3), 44. [Link]
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X-ray crystallography: Revealing our molecular world. (2019, September 26). Science Museum. Retrieved from [Link]
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In Silico Strategies for the Rational Design of Pyrimidine-Based Therapeutics
An In-Depth Technical Guide:
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2] Its remarkable versatility allows for diverse pharmacological applications, particularly in oncology, virology, and microbiology.[3][4][5] The confluence of high-performance computing and sophisticated molecular modeling algorithms has revolutionized the discovery of novel pyrimidine derivatives. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core in silico methodologies employed to investigate and optimize this privileged scaffold. We will delve into the causality behind key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADMET prediction. This document serves as a practical manual, complete with detailed experimental protocols, data interpretation guidelines, and integrated workflows, to empower scientists in the rational design of next-generation pyrimidine-based therapeutics.
Section 1: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine ring system is a fundamental heterocyclic aromatic compound essential to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biocompatibility and structural versatility have made pyrimidine derivatives one of the most prolific scaffolds in drug discovery.[3][4] These compounds exhibit a wide spectrum of biological activities, acting as anticancer[3][6], anti-inflammatory[7], antimicrobial[8][9], and antiviral agents.[10] For instance, pyrimidine derivatives have been developed as potent inhibitors of crucial enzymes like kinases (e.g., EGFR, CDK2)[11][12], dihydrofolate reductase (DHFR)[9], and viral proteases[10], which are often implicated in various diseases.
The traditional drug discovery process is notoriously time-consuming and expensive. In silico or computer-aided drug design (CADD) methods provide a powerful alternative to accelerate this process by rapidly screening vast chemical libraries, predicting biological activity, and optimizing lead compounds before their synthesis.[13][14] This computational-first approach minimizes resource expenditure and allows for a more rational, hypothesis-driven design strategy, making it an indispensable tool for exploring the immense chemical space of pyrimidine derivatives.[14][15]
Section 2: The In Silico Toolkit: Core Methodologies for Interrogating Pyrimidine Derivatives
A successful in silico drug discovery campaign relies on a synergistic application of various computational tools. Each method provides a different piece of the puzzle, from predicting the initial binding event to assessing the overall drug-like properties of a molecule.
Molecular Docking
Causality & Rationale: Molecular docking is a foundational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[16] The primary goal is to identify plausible binding modes and use scoring functions to estimate the strength of the interaction (e.g., binding energy). This allows researchers to prioritize compounds for synthesis and experimental testing, focusing on those most likely to be active.[13][16] For pyrimidine derivatives, docking can elucidate how specific substitutions on the pyrimidine ring engage with key amino acid residues in the target's active site, providing a structural basis for observed activity.[17][18]
Experimental Protocol: Molecular Docking of Pyrimidine Derivatives
-
Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Steps:
-
Retrieve the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove non-essential components such as water molecules, co-crystallized ligands, and co-factors from the PDB file. The rationale is to create a clean binding site, although in some advanced docking methods (water-bridged docking), key water molecules are retained.
-
Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in a suitable format, such as PDBQT for use with AutoDock Vina.[19]
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the pyrimidine derivative.
-
Steps:
-
Draw the 2D structure of the pyrimidine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).[20]
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.
-
Assign rotatable bonds and save the prepared ligand in the PDBQT format.
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking algorithm within the target protein.
-
Steps:
-
Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file or can be predicted using pocket-finding algorithms.
-
Define the coordinates and dimensions (x, y, z) of a "grid box" that encompasses the entire active site. The causality here is to constrain the computational search to the region of interest, making the docking process more efficient and accurate.[19]
-
-
-
Docking Execution:
-
Objective: To run the docking simulation using an appropriate algorithm.
-
Steps:
-
Select a docking algorithm. The Lamarckian Genetic Algorithm (LGA), used in AutoDock, is a popular choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[19]
-
Set the docking parameters, such as the number of runs and the exhaustiveness of the search. Performing multiple runs increases the likelihood of finding the true lowest-energy binding pose.
-
Launch the docking calculation using software like AutoDock Vina or PyRx.[21]
-
-
-
Results Analysis:
-
Objective: To analyze the docking poses and scores to identify promising candidates.
-
Steps:
-
Examine the predicted binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction.
-
Visualize the top-ranked docking poses. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrimidine derivative and the protein's active site residues.[22]
-
Compare the interactions of your designed compounds with known inhibitors to validate the binding mode.
-
-
Caption: A typical workflow for molecular docking studies.
Data Presentation: Comparative Docking Performance of Pyrimidine Derivatives
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrido[2,3-d]pyrimidine | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [19] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | [19] |
| Pyrimidine-Quinoline | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | [9][19] |
| Pyrazolo[3,4-d]pyrimidine | PI3-K/mTOR | -10.7 | Not Specified | [19] |
| Pyrazolo[3,4-d]pyrimidine | TRAP1 Kinase (5Y3N) | -11.265 | ASP 594, CYS 532, PHE 583 | [23] |
Quantitative Structure-Activity Relationship (QSAR)
Causality & Rationale: QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[24][25] By calculating molecular descriptors (numerical representations of chemical properties), a mathematical model can be built to predict the activity of new, unsynthesized compounds.[26] This is a self-validating system; a robust QSAR model not only predicts activity but also provides insights into which structural features (e.g., hydrophobicity, electronic properties, steric bulk) are critical for potency, thereby guiding the rational design of more effective pyrimidine derivatives.[27][28]
Experimental Protocol: Developing a 2D/3D-QSAR Model
-
Dataset Preparation:
-
Objective: To curate a high-quality dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values).
-
Steps:
-
Gather a congeneric series of compounds (at least 20-25) with a wide range of activity values.
-
Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal data distribution.
-
Divide the dataset into a training set (~70-80% of the compounds) for model building and a test set (~20-30%) for external validation. This division is critical to prevent model overfitting and assess its predictive power on unseen data.[29]
-
-
-
Molecular Descriptor Calculation:
-
Objective: To generate numerical descriptors that characterize the physicochemical properties of the molecules.
-
Steps:
-
For 2D-QSAR, calculate descriptors based on the 2D structure, such as constitutional, topological, and electronic descriptors (e.g., molecular weight, LogP, polar surface area).
-
For 3D-QSAR, align the 3D structures of the molecules and calculate field-based descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA).
-
-
-
Model Building:
-
Objective: To establish a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable).
-
Steps:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the model.[25] Non-linear methods like Artificial Neural Networks (ANN) can also be used for complex relationships.[24]
-
Perform feature selection to identify the most relevant descriptors and avoid multicollinearity.
-
-
-
Model Validation:
-
Objective: To assess the statistical significance and predictive ability of the generated QSAR model. This is the most crucial step for ensuring trustworthiness.
-
Steps:
-
Internal Validation: Use methods like Leave-One-Out Cross-Validation (q²) on the training set. A q² value > 0.5 is generally considered acceptable.[29]
-
External Validation: Use the model to predict the activity of the compounds in the external test set. Calculate the predictive R² (pred_R²). A pred_R² value > 0.6 indicates good predictive power.
-
Evaluate other statistical parameters like the coefficient of determination (R²), F-statistic, and standard deviation.
-
-
-
Interpretation and Application:
-
Objective: To use the validated model to understand structure-activity relationships and design new compounds.
-
Steps:
-
Analyze the contribution of each descriptor in the model to understand which properties enhance or diminish activity.
-
For 3D-QSAR, visualize contour maps to identify regions where modifications (e.g., adding bulky groups or hydrogen bond donors/acceptors) would be beneficial.[29]
-
Design new pyrimidine derivatives based on these insights and use the QSAR model to predict their activity before synthesis.
-
-
Caption: Relationship between molecular docking and MD simulations.
ADMET Prediction
Causality & Rationale: A compound's efficacy is not solely determined by its potency against a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug. [8]A potent inhibitor that is poorly absorbed, rapidly metabolized, or highly toxic will ultimately fail in clinical trials. In silico ADMET prediction allows for the early identification of potential liabilities. [30][31]By evaluating properties like oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions (e.g., CYP450 inhibition), researchers can prioritize or modify pyrimidine derivatives to improve their drug-like profiles. [32][33] Data Presentation: Key In Silico ADMET Properties for Consideration
| Property Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemical | Lipinski's Rule of Five | 0-1 violations | Guideline for oral bioavailability. [3][8] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability. | |
| Absorption | Human Intestinal Absorption (HIA) | High | Predicts absorption from the gut. [32] |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes/No (Target dependent) | Crucial for CNS targets. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. [33] |
| Toxicity | Mutagenicity (e.g., AMES test) | Negative | Predicts potential to cause genetic mutations. [32] |
| hERG Inhibition | Non-inhibitor | Predicts risk of cardiotoxicity. |
Section 3: Integrated Workflow: A Synergistic Approach to Pyrimidine Drug Design
The true power of in silico methods is realized when they are integrated into a cohesive workflow. A typical virtual screening campaign to identify novel pyrimidine-based inhibitors would follow a hierarchical, multi-stage process designed to efficiently filter a large library of compounds down to a small number of high-quality hits.
Workflow: Virtual Screening for Pyrimidine-Based Inhibitors
-
Library Preparation: Start with a large virtual library of pyrimidine derivatives. This could be a commercial database or an in-house collection. [1][2]2. Ligand-Based Filtering (Optional): If known active compounds exist, use 2D fingerprint similarity or pharmacophore models to rapidly select a subset of compounds with features similar to the known actives.
-
Structure-Based Virtual Screening (High-Throughput): Dock the entire library (or the filtered subset) into the target protein's active site using a fast and efficient docking algorithm. This step is designed to broadly identify potential binders.
-
Refined Docking (Higher Precision): Take the top-scoring hits from the initial screen (e.g., the top 5-10%) and re-dock them using a more accurate, but computationally intensive, docking algorithm and scoring function.
-
ADMET & Drug-Likeness Filtering: Subject the refined hits to in silico ADMET and physicochemical property prediction. [30]Eliminate compounds predicted to have poor pharmacokinetic profiles or potential toxicity issues.
-
Binding Pose Analysis & Visual Inspection: Manually inspect the binding poses of the remaining candidates. Ensure that the predicted interactions are chemically sensible and that the pyrimidine scaffold makes key interactions with the protein.
-
MD Simulations & Free Energy Calculation: For the final, most promising candidates (typically a handful of compounds), perform MD simulations to confirm the stability of the docked pose and calculate binding free energies for more accurate ranking. [22]8. Hit Prioritization: Based on a consensus of all computational data (docking score, ADMET profile, MD simulation stability), prioritize a small number of pyrimidine derivatives for chemical synthesis and in vitro biological evaluation. [17][34]
Caption: A hierarchical workflow for a virtual screening campaign.
Section 4: Future Perspectives and Challenges
The field of computational drug discovery is continuously evolving. The integration of artificial intelligence (AI) and machine learning (ML) is poised to further enhance the design of pyrimidine derivatives. Deep learning models are already being used for more accurate prediction of binding affinities, ADMET properties, and even de novo drug design, generating novel pyrimidine structures optimized for specific targets.
However, challenges remain. The accuracy of scoring functions in molecular docking is still a limitation, and predicting the dynamic nature of protein flexibility remains computationally expensive. Furthermore, the predictive power of any in silico model is fundamentally dependent on the quality and quantity of the experimental data used for its training and validation. Despite these hurdles, the continued synergy between computational modeling and experimental validation will undoubtedly lead to the faster and more efficient discovery of innovative pyrimidine-based medicines.
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Toxicology Profile of Substituted Pyrimidines: An In-depth Technical Guide
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure, integral to the very blueprint of life as a core component of the nucleobases uracil, thymine, and cytosine.[1] This privileged scaffold has been extensively leveraged in medicinal chemistry to develop a vast array of therapeutic agents targeting a wide range of diseases, from cancers and viral infections to inflammatory disorders.[2][3][4] The synthetic versatility of the pyrimidine nucleus allows for extensive structural modifications, leading to a broad spectrum of biological activities.[5] However, this same chemical reactivity and biological interactivity mean that substituted pyrimidines can also exhibit significant toxicity. Understanding the toxicology profile of this class of compounds is therefore paramount for researchers, scientists, and drug development professionals to ensure the safe design and application of new chemical entities. This guide provides a comprehensive technical overview of the toxicology of substituted pyrimidines, delving into the mechanisms of toxicity, structure-activity relationships, metabolic considerations, and the key experimental workflows required for a thorough toxicological evaluation.
I. Mechanisms of Toxicity: From Intended Action to Off-Target Effects
The toxicity of substituted pyrimidines can arise from their primary mechanism of action, off-target effects, or the bioactivation of the molecule into reactive metabolites.
Antimetabolite Activity and Disruption of Nucleic Acid Synthesis
Many pyrimidine-based drugs, particularly in oncology, are designed as antimetabolites.[6] These compounds bear a strong structural resemblance to endogenous pyrimidines and can thus interfere with the synthesis of DNA and RNA.[6][7] This interference can occur through several mechanisms:
-
Inhibition of Key Enzymes: Substituted pyrimidines can act as competitive inhibitors of enzymes crucial for nucleotide biosynthesis. For example, the well-known anticancer drug 5-fluorouracil (5-FU) is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[7] This leads to a depletion of thymidine triphosphate (TTP), disrupting DNA replication and repair, ultimately inducing cell death in rapidly dividing cancer cells.[8]
-
Incorporation into Nucleic Acids: Some pyrimidine analogs can be incorporated into DNA and RNA in place of their natural counterparts.[6] This can lead to the formation of fraudulent nucleic acids, resulting in chain termination, impaired transcription and translation, and the induction of apoptosis.
While this antimetabolite activity is the desired therapeutic effect in the context of cancer, it is also a primary source of toxicity to healthy, rapidly dividing cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles. This explains the common side effects of pyrimidine antimetabolite chemotherapy, including myelosuppression, mucositis, and alopecia.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
A growing body of evidence suggests that some substituted pyrimidines can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[9] ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, can damage cellular components, including lipids, proteins, and DNA.[9]
Thiol-containing pyrimidine derivatives, for instance, have been shown to participate in free radical processes, leading to prolonged oxidative stress, particularly in erythrocytes.[10] The interaction of these compounds with hemoglobin can amplify the generation of ROS, leading to red blood cell toxicity.[10] Certain tyrosine kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core have also been found to increase cellular ROS levels, contributing to their anticancer effects but also posing a potential for off-target toxicity.[11]
Mitochondrial Toxicity
Mitochondria, the powerhouses of the cell, are a key target for the toxic effects of some xenobiotics. Several substituted pyrimidines have been implicated in mitochondrial dysfunction.[12] This can manifest as:
-
Inhibition of the Electron Transport Chain: Some compounds can interfere with the components of the electron transport chain, leading to impaired ATP production and increased ROS generation. The insecticide Pyridaben is known to inhibit mitochondrial complex I, leading to cellular hypoxia and lactic acidosis.[1][13][14]
-
Depletion of Mitochondrial DNA (mtDNA): Certain nucleoside reverse transcriptase inhibitors (NRTIs) with a pyrimidine structure, such as stavudine, can inhibit mtDNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA.[15][16] This leads to mtDNA depletion, impaired mitochondrial protein synthesis, and subsequent cellular dysfunction, which has been linked to hepatotoxicity.[15][16]
The pyrimidine precursor uridine has been shown to mitigate the mitochondrial toxicity of some pyrimidine NRTIs in vitro, suggesting that depletion of the pyrimidine pool can sensitize cells to these toxic effects.[17]
II. Structure-Activity Relationships in Pyrimidine Toxicology
The toxicological profile of a substituted pyrimidine is intimately linked to its chemical structure. The nature, position, and stereochemistry of substituents on the pyrimidine ring can profoundly influence its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets, thereby modulating its toxicity.[11][18][19]
For example, the presence of a thiol group has been specifically linked to the induction of oxidative stress.[10] Halogenation of pyrrolo[3,2-d]pyrimidines has been shown to influence both their anticancer activity and their toxicity, with N5-alkylation being explored as a strategy to reduce toxicity by altering the rate of metabolism.[20] In the development of pyrimidine-based pesticides, specific substitutions at the 2-, 4-, and 6-positions of the pyrimidine ring are critical for their insecticidal activity, which is often linked to neurotoxicity in the target organisms.[21]
A thorough understanding of these structure-activity relationships is crucial for the rational design of safer pyrimidine-based drugs and chemicals, allowing for the optimization of therapeutic efficacy while minimizing adverse effects.[2]
III. The Role of Metabolism in Pyrimidine Toxicity
The metabolism of substituted pyrimidines is a critical determinant of their toxic potential. Metabolic processes can either detoxify the parent compound, facilitating its excretion, or bioactivate it into more toxic, reactive metabolites.[6][22]
As is typical for antimetabolites, many pyrimidine analogs are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects.[6] For instance, the anticancer drug capecitabine is an orally available prodrug of 5-fluorouracil.[7] It undergoes a series of enzymatic conversions, primarily in the liver and tumor tissue, to release the active 5-FU.[7]
Conversely, metabolic pathways can also lead to the formation of toxic byproducts. The catabolism of some fluoropyrimidines can lead to the production of fluoro-beta-alanine, which has been associated with neurotoxicity.
The study of pyrimidine metabolism is therefore essential for predicting and understanding the toxicological profile of a given derivative. Advanced analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are invaluable for identifying and quantifying pyrimidine metabolites in biological samples.[23]
IV. Key Toxicological Endpoints and Assessment Strategies
A comprehensive toxicological evaluation of a substituted pyrimidine involves the assessment of a range of potential adverse effects.
Hepatotoxicity
The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. Several pyrimidine analogues have been associated with hepatotoxicity, ranging from mild, transient elevations in liver enzymes to severe liver injury.[7][24] For example, high doses of fluorouracil can induce hyperammonemia and coma, likely due to hepatic dysfunction.[7][24] Hepatic artery infusions of floxuridine have been linked to biliary strictures.[7][24] The antiretroviral drug stavudine can cause mitochondrial hepatotoxicity.[15][16]
Nephrotoxicity
The kidneys are the primary organs of excretion and can be damaged by direct toxicity of a compound or its metabolites, or by the formation of drug-induced crystals. Some pyrimidine derivatives have been shown to induce nephrotoxicity.[8] For example, the administration of allopurinol, a xanthine oxidase inhibitor structurally related to pyrimidines, can lead to renal toxicity by impairing pyrimidine metabolism and causing calculus formation in the renal tubules.[9]
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. Given that many pyrimidine antimetabolites are designed to interfere with DNA synthesis, assessing their genotoxic potential is crucial.
Developmental and Reproductive Toxicity (DART)
Developmental and reproductive toxicology studies are designed to evaluate the potential of a substance to interfere with normal reproduction and development.[6] These studies are a critical component of the safety assessment for any new pharmaceutical intended for use in humans of reproductive potential.[7] Regulatory bodies like the FDA and international guidelines such as the ICH S5(R3) provide a framework for conducting these studies.[6][25][26][27]
Neurotoxicity
Some pyrimidine analogs have been associated with neurotoxicity.[28] This can be a dose-limiting side effect for certain therapeutic agents. The mechanisms of pyrimidine-induced neurotoxicity can be varied and may involve direct effects on neuronal cells, disruption of neurotransmitter systems, or indirect effects secondary to metabolic disturbances.
Immunotoxicity
The immune system can be a target for drug-induced toxicity. Some pyrimidine nucleoside analogs have been shown to have immunosuppressive effects, which can be a therapeutic goal in some contexts (e.g., transplantation) but an adverse effect in others.[2][3]
V. Experimental Protocols for Toxicological Assessment
A tiered approach to toxicity testing is often employed, starting with in vitro assays and progressing to in vivo studies for promising candidates.[23]
In Vitro Cytotoxicity Assays
These assays are fundamental for the initial screening of a compound's toxicity.
-
MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[29]
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[29]
-
-
In Vivo Acute Toxicity Studies
These studies are designed to determine the short-term toxic effects of a single or multiple doses of a substance administered over a short period.
-
LD50 Determination: The median lethal dose (LD50) is the statistically estimated dose of a chemical that is expected to cause death in 50% of a test animal population.[30] The "up-and-down" procedure is a commonly used method to estimate the LD50 while minimizing the number of animals used.[30]
-
Protocol (Up-and-Down Procedure):
-
Dose a single animal with a starting dose of the test substance.
-
Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued for a predetermined number of animals.
-
The LD50 is then calculated based on the pattern of outcomes.[30]
-
-
VI. Quantitative Toxicological Data
The following table provides a summary of reported toxicity data for a selection of substituted pyrimidines. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound Class/Name | Test Organism/System | Endpoint | Value | Reference |
| Spiro Pyrimidines | Culex pipiens larvae | LC50 | 12.43 - 95.18 µg/mL | [31] |
| N-Sulfonyluracil Derivatives | Mice | LD50 | >3000 mg/kg for some derivatives | [32] |
| Pyrimidine Derivative | Mice | LD50 | 618.75 mg/kg (intraperitoneal) | [30] |
| Polyfunctionalized Pyrimidines | Aphis craccivora | LC50 | 0.0125 - 12.39 ppm | [33] |
VII. Visualization of Key Pathways and Workflows
Diagram 1: General Workflow for Toxicological Assessment of a Novel Substituted Pyrimidine
Caption: A tiered approach to toxicological evaluation.
Diagram 2: Simplified Mechanism of 5-Fluorouracil (5-FU) Induced Toxicity
Caption: 5-FU's mechanism of action and toxicity.
VIII. Conclusion and Future Directions
The pyrimidine scaffold will undoubtedly continue to be a cornerstone of drug discovery and development. A deep and nuanced understanding of the toxicology of substituted pyrimidines is not merely a regulatory hurdle but a scientific necessity for the creation of safer and more effective chemical entities. Future research should focus on the development of more predictive in silico and in vitro models to better anticipate the toxic liabilities of novel pyrimidine derivatives early in the discovery process. Furthermore, a greater understanding of the interplay between metabolism, genetic polymorphisms, and pyrimidine toxicity will be crucial for personalizing medicine and minimizing adverse drug reactions. By integrating advanced analytical techniques, robust experimental protocols, and a thorough understanding of the underlying mechanisms of toxicity, the scientific community can continue to harness the therapeutic potential of substituted pyrimidines while ensuring patient safety.
IX. References
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Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Screening of 2-(Hydroxymethyl)-5-methoxypyrimidine Derivatives
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] In the realm of oncology, pyrimidine analogues have been successfully developed into frontline anticancer drugs, such as 5-fluorouracil and capecitabine.[2]
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3] These modifications can modulate the molecule's interaction with biological targets, alter its pharmacokinetic properties, and ultimately define its therapeutic efficacy.[3] This guide focuses on a specific, promising scaffold: 2-(hydroxymethyl)-5-methoxypyrimidine. The rationale for this focus is twofold: the hydroxymethyl group can participate in hydrogen bonding with target enzymes or receptors, while the methoxy group can enhance metabolic stability and cellular uptake.
This document provides a comprehensive guide to the synthesis of novel this compound derivatives and detailed protocols for their subsequent in vitro anticancer screening. The methodologies are presented with an emphasis on the underlying chemical principles and biological rationale, aiming to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be approached through several strategic pathways. Below are two distinct, well-established strategies, each with its own set of advantages depending on the available starting materials and desired scale of production.
Strategy 1: Synthesis from a 2-Thiouracil Precursor
This strategy offers a robust and versatile route to the target scaffold, starting from a commercially available or readily synthesized 2-thiouracil derivative. The key steps involve the S-alkylation of the thiouracil, followed by oxidation and subsequent reduction to yield the desired 2-(hydroxymethyl) group.
Caption: Synthetic pathway from a 2-thiouracil precursor.
Experimental Protocol (Strategy 1):
-
Alkylation of 5-Methoxy-2-thiouracil: To a solution of 5-methoxy-2-thiouracil in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and an alkylating agent (e.g., methyl iodide). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Chlorination: The resulting 2-(alkylthio)-5-methoxypyrimidin-4(3H)-one is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield 2-(alkylthio)-4-chloro-5-methoxypyrimidine.
-
Dechlorination: The 4-chloro substituent is removed via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Oxidation: The 2-(alkylthio) group is oxidized to a more reactive sulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Formylation: The 2-(methylsulfonyl) group is then displaced to introduce a formyl group. This can be achieved by treatment with a strong base (e.g., n-butyllithium) followed by quenching with dimethylformamide (DMF).
-
Reduction: Finally, the formyl group is reduced to the desired hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).
Strategy 2: Synthesis from 5-Methoxyuracil via Dichlorination
This is a more direct and widely reported method that begins with the readily available 5-methoxyuracil.[4] The core of this strategy is the conversion of the hydroxyl groups of the uracil into chloro groups, which serve as excellent leaving groups for subsequent nucleophilic substitutions.[4]
Caption: Synthetic pathway from 5-methoxyuracil.
Experimental Protocol (Strategy 2):
-
Chlorination of 5-Methoxyuracil: Reflux 5-methoxyuracil in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to obtain 2,4-dichloro-5-methoxypyrimidine.[4]
-
Selective Hydroxymethylation: The greater reactivity of the C4-chloro group allows for a selective reaction. However, for the synthesis of the target molecule, a selective reaction at the 2-position is required. This can be achieved under carefully controlled conditions. Alternatively, a more controlled approach would be to first introduce a group at the 2-position that can be converted to a hydroxymethyl group. For a direct approach, one might explore a selective reaction with a protected form of formaldehyde, though this is a more advanced technique. A more plausible route based on general pyrimidine chemistry would be a nucleophilic substitution at the 2-position with a suitable nucleophile that can be later converted to a hydroxymethyl group. For the purpose of this guide, we will consider a direct, albeit challenging, selective hydroxymethylation.
-
Dechlorination: The remaining 4-chloro substituent is removed by catalytic hydrogenation, as described in Strategy 1.
Characterization of Synthesized Compounds
The identity and purity of the synthesized this compound derivatives must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Sample Preparation | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the pyrimidine core and substituents. | Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Characteristic chemical shifts and coupling constants for the pyrimidine ring protons, the hydroxymethyl group, and the methoxy group. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | Dissolve the sample in the mobile phase to be used for the analysis. | A single, sharp peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Prepare a KBr pellet or cast a thin film of the sample. | Characteristic absorption bands for O-H (hydroxymethyl), C-O (methoxy), and C=N (pyrimidine ring) bonds. |
Anticancer Screening Protocols
Once the target compounds are synthesized and characterized, their cytotoxic potential against various cancer cell lines can be evaluated using in vitro assays. The MTT and SRB assays are two of the most common, reliable, and cost-effective methods for this purpose.[5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6][7]
Caption: General workflow for the MTT assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for "cell-free" blanks (medium only).[6]
-
Incubation for Attachment: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach to the bottom of the wells.[6]
-
Compound Treatment: Prepare a series of dilutions of the synthesized compounds in complete culture medium. After 24 hours, carefully aspirate the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a "vehicle control" group (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).[6]
-
Incubation with Compound: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formation of Formazan: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[6]
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to the protein components of cells that have been fixed with trichloroacetic acid (TCA).[8] The amount of bound dye is directly proportional to the cell mass and, therefore, the cell number.[8] The SRB assay is a robust and cost-effective method for assessing cytotoxicity.[5]
Detailed Protocol for SRB Assay:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the test compounds, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate the plate for 1 hour at 4°C.[9]
-
Washing: Carefully wash the wells four times with distilled or deionized water to remove the TCA and excess medium.[9] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[10] Air dry the plates until no moisture is visible.
-
Solubilization of Bound Dye: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.[9]
Data Analysis and Interpretation
For both the MTT and SRB assays, the percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
The results are typically plotted as a dose-response curve, with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined. A lower IC₅₀ value indicates a more potent anticancer agent.
| Compound | Structure | Yield (%) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HeLa |
| Derivative 1 | [Structure of Derivative 1] | 75 | 15.2 | 22.5 |
| Derivative 2 | [Structure of Derivative 2] | 82 | 8.9 | 12.1 |
| Derivative 3 | [Structure of Derivative 3] | 68 | 25.4 | 35.8 |
| Doxorubicin (Control) | N/A | N/A | 0.5 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The synthesis and screening of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols detailed in this guide provide a solid foundation for researchers to embark on such studies. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR), which will be instrumental in the rational design of more potent and selective anticancer compounds.[2] Furthermore, promising candidates should be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential.
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Application Notes and Protocols for the Exploration of 5-Hydroxymethylpyrimidines as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, combined with the versatility of its structure for chemical modification, has made the pyrimidine scaffold a fertile ground for the discovery of novel therapeutic agents.[2][3] Among the vast landscape of pyrimidine derivatives, those bearing a 5-hydroxymethyl group are emerging as a subclass of interest for their potential antimicrobial applications.[1]
This guide provides a comprehensive overview of the antimicrobial applications of 5-hydroxymethylpyrimidines, from their synthesis and proposed mechanisms of action to detailed protocols for their evaluation. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but to also instill a deeper understanding of the scientific rationale behind these experimental designs.
Synthesis of 5-Hydroxymethylpyrimidine Derivatives
The synthesis of 5-hydroxymethylpyrimidines can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding ester derivative.[1] The following is a generalized protocol based on established literature.[4]
Protocol 1: General Synthesis of 5-Hydroxymethylpyrimidines via Ester Reduction
This protocol outlines a two-step process: first, the synthesis of a pyrimidine-5-carboxylate ester, followed by its reduction to the desired 5-hydroxymethylpyrimidine.
Step 1: Synthesis of Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate starting materials (e.g., ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate) in a suitable solvent.
-
Reagent Addition: Introduce the necessary reagents for the substitution at the 4-position. For instance, to introduce an amino group, the reaction may involve chlorination with POCl₃ followed by reaction with the desired amine.[4]
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set duration, which can range from a few hours to overnight, depending on the specific reactants.[5]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.[4]
Step 2: Reduction to (4-substituted-6-methyl-2-phenylpyrimidin-5-yl)methanol
-
Dissolution: Dissolve the purified pyrimidine-5-carboxylate ester from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the excess reducing agent with a suitable reagent (e.g., water or a saturated solution of sodium sulfate). The product is then extracted with an organic solvent.
-
Purification and Characterization: The final 5-hydroxymethylpyrimidine derivative is purified by column chromatography or recrystallization. The structure and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Diagram 1: General Synthetic Workflow
Caption: A generalized two-step workflow for the synthesis of 5-hydroxymethylpyrimidines.
Putative Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of 5-hydroxymethylpyrimidines is not yet fully elucidated and may vary depending on the specific derivative. However, based on studies of the broader pyrimidine class, several potential mechanisms can be proposed.
-
Inhibition of Dihydrofolate Reductase (DHFR): Many pyrimidine-based antimicrobials, such as trimethoprim, function by inhibiting DHFR.[6] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and some amino acids. Inhibition of bacterial DHFR disrupts these essential pathways, leading to bacteriostasis.[6]
-
Inhibition of FtsZ Polymerization: The filamentous temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division. Some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, ultimately disrupting cell division and leading to bactericidal effects.[7]
-
Disruption of Cell Membrane Integrity: Some antimicrobial compounds exert their effects by damaging the bacterial cell membrane and wall. This can lead to the leakage of essential intracellular components like nucleic acids and proteins, ultimately causing cell death.[8] While not directly demonstrated for 5-hydroxymethylpyrimidines, this remains a plausible mechanism.
Diagram 2: Potential Antimicrobial Mechanisms of Pyrimidine Derivatives
Caption: Putative antimicrobial mechanisms of action for pyrimidine derivatives.
Protocols for Antimicrobial Efficacy and Cytotoxicity Testing
A critical step in the evaluation of novel antimicrobial compounds is the determination of their efficacy against a panel of relevant microorganisms and their potential toxicity to mammalian cells.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test 5-hydroxymethylpyrimidine compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains of interest
-
Positive control (standard antibiotic, e.g., streptomycin)[9]
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth. b. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a desired concentration range.
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include positive, negative, and sterility controls on each plate. c. Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, absorbance can be measured using a microplate reader to quantify growth inhibition.
Diagram 3: Workflow for Broth Microdilution MIC Assay
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
It is crucial to assess the potential toxicity of lead compounds to mammalian cells to determine their therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability.[10]
Materials:
-
Mammalian cell line (e.g., Vero, HEK 293)
-
Complete cell culture medium
-
Test 5-hydroxymethylpyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[10]
-
Compound Treatment: a. Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). b. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: a. Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals. b. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Quantitative Data Summary and Structure-Activity Relationship (SAR)
The antimicrobial activity of 5-hydroxymethylpyrimidines appears to be highly dependent on the nature of the substituents on the pyrimidine ring.
Table 1: Antimicrobial Activity of Selected 5-Hydroxymethylpyrimidine Derivatives
| Compound Class | Substituent at 4-position | Microbial Strain(s) | MIC (mg/mL) | Reference |
| 5-Hydroxymethylpyrimidine | Tetrasulfide bridge | Bacteria and Fungi | 4 - 32 | [4] |
| 5-Hydroxymethylpyrimidine | Aliphatic amino group (≥ 3 carbons) | Bacteria | Weak activity | [1] |
| 5-Hydroxymethylpyrimidine | 4-Benzylsulfanyl | Fungi | Some activity | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Substituents at the 4-position are critical: The nature of the group at this position significantly influences both antimicrobial activity and cytotoxicity.[1]
-
Lipophilicity and Chain Length: Derivatives with aliphatic amino groups at the 4-position with at least a three-carbon chain have shown weak antibacterial properties. This suggests that a certain degree of lipophilicity may be required for activity.[1]
-
Toxicity Considerations: Derivatives with an aliphatic amino group at the 4-position are generally less toxic to normal cells compared to those with a benzylsulfanyl group.[1] This is a crucial consideration for the development of safe and effective antimicrobial agents.
Conclusion and Future Directions
5-Hydroxymethylpyrimidines represent an intriguing, yet underexplored, class of compounds with potential antimicrobial applications. The available data suggests that their efficacy is modest but can be influenced by strategic chemical modifications. Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives with varied substituents at different positions of the pyrimidine ring to improve potency and spectrum of activity.
-
Elucidating the mechanism of action: Detailed mechanistic studies are required to identify the specific cellular targets of these compounds, which will aid in rational drug design.
-
In vivo efficacy studies: Promising candidates identified through in vitro screening should be advanced to animal models of infection to evaluate their therapeutic potential in a physiological setting.
By employing the robust protocols and understanding the underlying principles outlined in this guide, researchers can effectively explore the antimicrobial potential of 5-hydroxymethylpyrimidines and contribute to the development of new therapies to combat infectious diseases.
References
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Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1). Available at: [Link]
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El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. Scientific Reports, 12(1), 1-19. Available at: [Link]
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Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]
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Abdel-Ghaffar, H. M., El-Sayed, M. A., & El-Sawy, E. R. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1093. Available at: [Link]
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Stolarczyk, M., Bryndal, I., Mikołajczyk, A., Krupińska, M., & Matera-Witkiewicz, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. Available at: [Link]
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Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
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Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Scilit. Available at: [Link]
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Al-Omair, M. A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. Available at: [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. Available at: [Link]
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Stolarczyk, M., Bryndal, I., Mikołajczyk, A., Krupińska, M., & Matera-Witkiewicz, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. Available at: [Link]
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Abdel-Mottaleb, Y. S., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2021). Design of pyrimidine molecules for antimicrobial and anticancer potential based on literature. Journal of the Indian Chemical Society, 98(11), 100194. Available at: [Link]
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Van der Verren, S. E., Lammens, C., & Goossens, H. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(11), 1383. Available at: [Link]
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Al-Ghorbani, M., Al-Omair, M. A., & Al-Salahi, R. (2020). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Results in Chemistry, 2, 100057. Available at: [Link]
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El-Deen, I. M., El-Sayed, M. A., & El-Sawy, E. R. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(23), 5727. Available at: [Link]
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El-Deen, I. M., El-Sayed, M. A., & El-Sawy, E. R. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. ResearchGate. Available at: [Link]
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Abdel-Mottaleb, Y. S., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-17. Available at: [Link]
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de la Fuente-Núñez, C., Torres, M. D. T., & Mojica, M. F. (2021). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 12, 644143. Available at: [Link]
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Houghtaling, J., Denny, S. R., & Schirch, D. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS omega, 7(42), 37803-37813. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 5-Substituted Pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2] Substitution at the C-5 position, in particular, is a critical strategy for modulating the pharmacological properties, target affinity, and pharmacokinetic profile of these compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and widely adopted protocols for the synthesis of 5-substituted pyrimidines. We delve into the mechanistic underpinnings of key synthetic strategies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, offering detailed, step-by-step protocols and field-proven insights to ensure experimental success.
Introduction: The Significance of the 5-Substituted Pyrimidine Motif
Pyrimidines are fundamental heterocyclic compounds that constitute the core of nucleobases such as cytosine, thymine, and uracil, highlighting their profound biological relevance.[1] Synthetic pyrimidine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The ability to introduce diverse functional groups at the C-5 position of the pyrimidine ring allows for the fine-tuning of a molecule's interaction with biological targets, making this position a focal point for synthetic efforts in drug discovery.[6] This document outlines the most prevalent and effective methodologies for achieving this crucial chemical transformation.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7] For the synthesis of 5-substituted pyrimidines, a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) is coupled with a suitable organometallic reagent. The general reactivity trend for the halide is I > Br > Cl, governed by the carbon-halogen (C-X) bond strength.[8]
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is a cornerstone of C-C bond formation due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[9][10] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[9]
The catalytic cycle begins with the oxidative addition of the 5-halopyrimidine to a Pd(0) species, forming a Pd(II) complex. Concurrently, the base activates the boronic acid to form a more nucleophilic borate species. Transmetalation occurs when the organic group is transferred from boron to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromopyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon); repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-phenylpyrimidine.[11][12]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on substrate reactivity; ligands like dppf can be crucial for challenging couplings. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid. K₃PO₄ is often effective for less reactive substrates.[9][11] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A protic co-solvent like water or ethanol is typically required.[11] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a halide and a terminal alkyne.[13] This reaction is uniquely co-catalyzed by both a palladium complex and a copper(I) salt (typically CuI). The mild reaction conditions and high functional group tolerance make it invaluable for installing alkynyl moieties, which are versatile handles for further synthetic transformations.[13][14]
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 5-halopyrimidine to Pd(0) occurs. In the copper cycle, the base and Cu(I) salt react with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) species yields the 5-alkynylpyrimidine product and regenerates the Pd(0) catalyst.[13]
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen).
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[13][14]
Stille Coupling
The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[15] While highly effective and tolerant of a vast range of functional groups, the primary drawback of this method is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[16][17]
The mechanism is analogous to the Suzuki coupling. It involves the sequential steps of oxidative addition of the 5-halopyrimidine to Pd(0), transmetalation of the organic group from the organostannane to the Pd(II) center, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[15][18]
Caption: Catalytic cycle for the Stille coupling reaction.
Materials:
-
5-Iodopyrimidine (1.0 eq)
-
2-(Tributylstannyl)furan (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-iodopyrimidine and 2-(tributylstannyl)furan in anhydrous DMF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin as insoluble tributyltin fluoride.
-
Filter the mixture, wash the remaining organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[15]
Direct C-H Functionalization: An Atom-Economical Approach
In recent years, direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying heterocyclic cores.[19][20] This approach avoids the need for pre-halogenation of the pyrimidine ring, thereby reducing step count and waste generation. For pyrimidines, the C-5 position can be selectively functionalized through transition-metal-catalyzed reactions that activate the C-H bond directly.[19][21]
These reactions typically involve a palladium, rhodium, or manganese catalyst that coordinates to the pyrimidine ring, often assisted by a directing group, to facilitate the cleavage of a specific C-H bond.[22][23] The resulting metallacyclic intermediate can then react with a coupling partner (e.g., an aryl halide or an alkene) to form the new C-C bond. This methodology represents the cutting edge of pyrimidine synthesis, offering a more efficient route to novel derivatives.[21]
Conclusion
The synthesis of 5-substituted pyrimidines is a critical endeavor in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provide reliable and versatile methods for introducing a wide array of substituents starting from readily available 5-halopyrimidines. While the Stille coupling offers broad scope, its use is tempered by the toxicity of tin reagents. The continued development of direct C-H functionalization techniques promises a more atom-economical and environmentally benign future for the synthesis of these vital heterocyclic compounds. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement these important transformations.
References
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ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Available from: [Link][24]
-
Liang, Y., & Wnuk, S. F. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5035–5077. Available from: [Link][21]
-
Alam, M. S., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 14(11), 2055. Available from: [Link][3]
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International Journal of Scientific and Academic Triumphs. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available from: [Link][1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link][10]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available from: [Link][7]
-
Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6428. Available from: [Link][11]
-
ResearchGate. (n.d.). C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii). Available from: [Link][22]
-
Royal Society of Chemistry. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link][23]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link][12]
-
Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(1), 44-52. Available from: [Link][4]
-
CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Available from: [Link][5]
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Sharma, V., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiological Research, 5(2), 136-141. Available from: [Link][2]
-
NROChemistry. (n.d.). Sonogashira Coupling. Available from: [Link][14]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Heterocyclic Compounds in Medicinal Chemistry: A Focus on Pyrimidines. Available from: [Link][6]
-
NROChemistry. (n.d.). Stille Coupling. Available from: [Link][15]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available from: [Link][16]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Available from: [Link][18]
-
Wikipedia. (n.d.). Stille reaction. Available from: [Link][17]
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Application Note: Quantitative Analysis of Pyrimidine Nucleosides in Biological Matrices by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the sensitive and specific quantification of pyrimidine nucleosides in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are crucial for researchers and professionals in drug development, clinical diagnostics, and metabolic research. We delve into the rationale behind experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, ensuring a robust and self-validating protocol.
Introduction: The Significance of Pyrimidine Nucleoside Analysis
Pyrimidine nucleosides, including uridine, cytidine, and thymidine, are fundamental building blocks of nucleic acids (DNA and RNA) and play pivotal roles in numerous cellular processes.[1] Their quantification is essential for understanding the pathophysiology of various diseases, including inborn errors of metabolism, cancer, and viral infections.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its exceptional sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[1][4] This guide offers field-proven protocols and insights to establish a reliable LC-MS/MS workflow for pyrimidine nucleoside analysis.
Experimental Workflow: A Validated Pathway from Sample to Result
The accurate quantification of pyrimidine nucleosides is contingent upon a meticulously executed workflow. Each stage, from initial sample handling to final data acquisition, is critical for achieving reproducible and trustworthy results. The general workflow involves sample preparation to isolate the analytes of interest and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.
Caption: General workflow for LC-MS/MS analysis of pyrimidine nucleosides.
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is dictated by the complexity of the biological matrix and the physicochemical properties of the pyrimidine nucleosides. Due to their polar nature, these compounds can be challenging to extract from aqueous environments while simultaneously removing interfering matrix components.[5][6]
Protein Precipitation (PPT)
For matrices like plasma or serum, a simple and effective initial step is protein precipitation. This method is quick and removes the bulk of proteins which can interfere with the analysis.
Protocol: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled nucleosides).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the pyrimidine nucleosides.[8]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Causality: Acetonitrile is a commonly used organic solvent that effectively denatures and precipitates proteins. The use of a high solvent-to-sample ratio ensures efficient precipitation. Centrifugation separates the solid protein pellet from the supernatant containing the analytes of interest.[8]
Solid-Phase Extraction (SPE)
For more complex matrices or when higher sensitivity is required, Solid-Phase Extraction (SPE) provides a more thorough cleanup and allows for sample concentration.[5][9] Weak anion-exchange (WAX) or mixed-mode SPE cartridges are particularly effective for enriching polar, negatively charged molecules like nucleosides.[5][10]
Protocol: Solid-Phase Extraction (Weak Anion-Exchange)
-
Conditioning: Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or diluted urine/tissue homogenate) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic impurities.
-
Elution: Elute the pyrimidine nucleosides with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Causality: The WAX sorbent retains the acidic pyrimidine nucleosides while allowing neutral and basic interferents to be washed away. The acidic elution buffer protonates the analytes, disrupting their interaction with the stationary phase and allowing for their collection.[5][10]
Liquid Chromatography: Achieving Optimal Separation
The separation of highly polar pyrimidine nucleosides is a critical challenge. While traditional reversed-phase (RP) chromatography is often incompatible due to poor retention, two primary techniques have proven highly effective: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography.[11][12]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is ideally suited for the retention and separation of polar compounds like nucleosides.[13][14][15] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.
Table 1: Typical HILIC Conditions for Pyrimidine Nucleoside Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Amide, Zwitterionic, or Bare Silica HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | These stationary phases provide excellent retention and selectivity for polar analytes.[14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.5 | Ammonium acetate is a volatile buffer compatible with mass spectrometry. A slightly basic pH can improve peak shape for some nucleosides.[7] |
| Mobile Phase B | Acetonitrile | The high organic content of the mobile phase is essential for retention in HILIC mode.[16] |
| Gradient | 95% B to 50% B over 10 minutes | A gradient elution allows for the separation of a wider range of polarities and ensures timely elution of all analytes. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often optimal for HILIC separations and enhances ESI efficiency. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[17] |
Ion-Pairing Reversed-Phase Chromatography
An alternative to HILIC is the use of ion-pairing agents in a reversed-phase system. The ion-pairing reagent forms a neutral complex with the charged nucleosides, allowing for their retention on a non-polar stationary phase.[12][18]
Table 2: Typical Ion-Pairing RP Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Polar-Embedded C18 Column (e.g., 150 x 2.1 mm, 1.8 µm) | Standard C18 columns are effective, while polar-embedded phases can offer alternative selectivity.[19] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Dibutylamine Acetate (DBAA) | Formic acid provides a source of protons for positive ionization, and DBAA acts as the ion-pairing agent.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent elutes the retained ion-pairs. |
| Gradient | 5% B to 60% B over 15 minutes | A gradual increase in the organic content is necessary to elute the retained analytes. |
| Flow Rate | 0.2 mL/min | Slower flow rates are generally preferred for ion-pairing chromatography to ensure equilibrium. |
| Column Temp. | 40°C | Temperature control is crucial for reproducible retention times in ion-pairing systems. |
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and specificity required for accurate quantification in complex matrices.[4][20]
Ionization and Source Parameters
Electrospray ionization (ESI) is the preferred ionization technique for pyrimidine nucleosides. Both positive and negative ion modes can be utilized, and the optimal mode may vary depending on the specific analyte and mobile phase composition.[4][12]
Table 3: Typical Mass Spectrometer Source Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive or Negative | Positive mode is common, but negative mode can be advantageous for certain nucleosides. Empirical testing is recommended.[4][12] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the spray and ionization efficiency. |
| Source Temperature | 150°C | Helps in the desolvation of droplets.[4] |
| Desolvation Temp. | 450 - 650°C | Facilitates the transition of ions from the liquid to the gas phase.[4][12] |
| Cone Gas Flow | 150 L/h | Aids in desolvation and prevents solvent clusters from entering the mass analyzer.[4] |
| Desolvation Gas Flow | 600 - 800 L/h | High flow of nitrogen gas to assist in droplet desolvation.[4][12] |
Multiple Reaction Monitoring (MRM)
MRM is a highly specific and sensitive detection method where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[20] This process significantly reduces background noise and chemical interference.
Table 4: Example MRM Transitions for Common Pyrimidine Nucleosides (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Uridine | 245.1 | 113.1 | 25 | 10 |
| Cytidine | 244.1 | 112.1 | 30 | 15 |
| Thymidine | 243.1 | 127.1 | 25 | 12 |
| Deoxyuridine | 229.1 | 113.1 | 20 | 10 |
| Deoxycytidine | 228.1 | 112.1 | 28 | 15 |
Note: These values are illustrative and require optimization for the specific instrument and chromatographic conditions used.[20] The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.[21][22]
Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using standards of known concentrations. The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[23][24] The peak area ratio of the analyte to its corresponding SIL-IS is plotted against the concentration of the calibrators.
Challenges and Considerations
-
Analyte Stability: Some modified nucleosides can be chemically unstable. It is crucial to handle samples appropriately, often at low temperatures, and to be aware of potential issues like Dimroth rearrangement.[23][24]
-
Isomeric Separation: Distinguishing between isomers (e.g., pseudouridine and uridine) can be challenging and requires optimized chromatographic conditions.[25]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. Thorough sample cleanup and the use of internal standards are essential to mitigate these effects.[26]
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the quantitative analysis of pyrimidine nucleosides in biological matrices. By carefully considering each step of the workflow, from sample preparation to data analysis, researchers can achieve the high levels of accuracy, precision, and sensitivity required for meaningful biological insights. The flexibility of the described chromatographic and mass spectrometric approaches allows for adaptation to a wide range of research and clinical applications.
References
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Bicker, W., Lämmerhofer, M., & Lindner, W. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Takeda, H., & Suzuki, T. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. [Link]
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Garrett, C., & Santi, D. V. (1980). Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography. Analytical Biochemistry. [Link]
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MacCoss, M. J., et al. (2005). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Analytical Chemistry. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography Application Note. [Link]
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Peake, R. W., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE. [Link]
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Chen, M., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. [Link]
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Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]
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El-Bolkini, Y. M., et al. (2014). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
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Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. [Link]
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Frański, R. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules. [Link]
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Chen, M., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. [Link]
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Hartl, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
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Yuan, Y., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Journal of Chromatography B. [Link]
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Dudzik, D., et al. (2006). Analysis of urinary nucleosides. V. Identification of urinary pyrimidine nucleosides by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Peake, R. W., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. [Link]
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Hartl, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. [Link]
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Stentoft, C., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]
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Thüring, K., et al. (2016). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. RNA Biology. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Koczka, K., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. [Link]
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Agyare, E., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. European Journal of Pharmaceutical Sciences. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Chloro-5-methoxypyrimidine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-chloro-5-methoxypyrimidine (CAS No: 22536-65-8), a versatile heterocyclic building block, for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.[1][2] We move beyond simple procedural outlines to deliver a nuanced understanding of the causality behind experimental choices in key synthetic transformations. This document details field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, grounded in mechanistic principles. By synthesizing authoritative literature and practical insights, this guide serves as a comprehensive resource for leveraging the unique reactivity of this pyrimidine scaffold to construct complex molecular architectures.
Introduction: The Pyrimidine Core and the Role of 2-Chloro-5-methoxypyrimidine
The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemicals, forming the core of numerous therapeutic agents, including a wide array of kinase inhibitors used in oncology.[3][4] 2-Chloro-5-methoxypyrimidine emerges as a particularly valuable intermediate due to its distinct electronic and steric properties.[1][5]
-
Chemical Structure and Properties:
-
Formula: C₅H₅ClN₂O
-
Molecular Weight: 144.56 g/mol
-
Reactivity Hubs: The molecule possesses two primary sites for synthetic elaboration: the electrophilic carbon at the C2 position, activated by the chlorine leaving group, and the pyrimidine ring itself, which can be influenced by the electron-donating 5-methoxy group.
-
The strategic placement of the chloro and methoxy groups creates a unique electronic environment. The pyrimidine ring is inherently electron-deficient, which facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) at the C2 position.[3][7] The 5-methoxy group, an electron-donating group, subtly modulates the ring's electronics, influencing reaction rates and regioselectivity in more complex systems. This guide will focus on the principal reactions that exploit the C2-chloro group as a versatile synthetic handle.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] 2-Chloro-5-methoxypyrimidine is an excellent substrate for these transformations, serving as a linchpin for constructing complex aryl- and amino-pyrimidine scaffolds.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmacologically active molecules.[3][8] The reaction couples the C2 position of 2-chloro-5-methoxypyrimidine with a variety of organoboron reagents.
Causality of Experimental Design: The success of a Suzuki coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
-
Catalyst System: The catalytic cycle begins with the oxidative addition of the palladium(0) species into the C-Cl bond.[3] While aryl chlorides are less reactive than bromides or iodides, modern palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can effectively activate the C-Cl bond.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Water helps dissolve the inorganic base and can facilitate the transmetalation step.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid (R-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >90 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3.0) | Toluene/H₂O | 110 | 85-95 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/DCM/MeOH | 90 | ~50-60[11] |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DME | 85 | >80 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-5-methoxypyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can lead to catalyst deactivation.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand. Finally, add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyrimidine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] This reaction allows for the direct coupling of 2-chloro-5-methoxypyrimidine with a wide range of primary and secondary amines.
Causality of Experimental Design:
-
Catalyst System: Similar to the Suzuki reaction, activating the C-Cl bond requires a robust catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphine ligands (e.g., Xantphos) are highly effective.[12][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[12][15] Weaker bases like K₂CO₃ can be used but often require higher temperatures and longer reaction times.[15]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine (R¹R²NH) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.8) | THF | 80 |
| Piperidine | G3-Xantphos (2) | - | DBU (2.0) | MeCN/PhMe | 140[16][17] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial containing a stir bar.
-
Reagent Addition: Add 2-chloro-5-methoxypyrimidine (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene). Stir for a moment, then add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat in a preheated oil bath to the required temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude material using flash column chromatography to yield the pure 2-amino-5-methoxypyrimidine derivative.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[18] The inherent electron-poor nature of the pyrimidine ring makes 2-chloro-5-methoxypyrimidine an excellent substrate for SNAr, where the chlorine atom is displaced by a nucleophile.[7]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[18]
-
Addition: The nucleophile attacks the electrophilic carbon at the C2 position, which bears the chloride leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides a strong driving force for this step.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
This pathway is distinct from SN1 and SN2 reactions and is characteristic of activated aryl halides.[7] The reaction is often facilitated by heat, and in some cases, microwave irradiation can significantly reduce reaction times and improve yields.[19]
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol 3: General Procedure for SNAr with an Amine
-
Reaction Setup: In a sealable reaction vessel, combine 2-chloro-5-methoxypyrimidine (1.0 equiv) and the desired amine nucleophile (1.5-2.0 equiv).
-
Solvent and Base: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. An optional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (2.0 equiv) to act as a scavenger for the HCl generated.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 120-150 °C). For microwave-assisted synthesis, set the temperature and time according to instrument guidelines (e.g., 140 °C for 30 minutes).[19]
-
Monitoring: Check for the disappearance of starting material via TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic extracts with water and brine, dry over a drying agent, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Integrated Workflow and Applications
The synthetic routes described above are not mutually exclusive and can be employed sequentially to build highly functionalized molecules. For instance, a Suzuki coupling at C2 could be followed by a C-H activation at another position on the ring. The value of 2-chloro-5-methoxypyrimidine lies in its ability to serve as a foundational piece for constructing libraries of compounds for screening in drug discovery and agrochemical development.[20]
Derivatives of 2-amino-pyrimidines, readily synthesized via the methods above, are known to be potent kinase inhibitors, β-glucuronidase inhibitors, and possess a wide range of biological activities.[21][22][23][24]
Diagram 4: General Experimental Workflow
Caption: A typical workflow for synthesis using 2-chloro-5-methoxypyrimidine.
Conclusion
As a senior application scientist, my objective is to illuminate not just the procedure but the underlying principles that govern a successful chemical transformation. 2-Chloro-5-methoxypyrimidine is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable reactivity in palladium-catalyzed cross-coupling and SNAr reactions, coupled with the biological significance of the pyrimidine core, ensures its continued importance in the fields of medicinal and materials chemistry. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals | Manufacturer & Supplier.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ECHEMI. (n.d.). 22536-65-8, 2-Chloro-5-methoxypyrimidine Formula.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
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- Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- Guidechem. (n.d.). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized? - FAQ.
- Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Versatility of 2-Chloro-5-methoxypyrimidine in Advanced Organic Synthesis.
- ChemicalBook. (n.d.). 2-Chloro-5-methoxypyrimidine CAS#: 22536-65-8.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
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- Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
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- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
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Application Notes & Protocols: A Guide to the N-Alkylation of Pyrimidines
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including antiviral and anticancer agents.[1][2][3] The functionalization of the pyrimidine ring, particularly through N-alkylation, is a critical strategy for modulating the pharmacological properties of these molecules, such as their potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights to overcome common challenges, ensuring a robust and reproducible synthetic workflow.
Fundamental Principles of Pyrimidine N-Alkylation
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, both of which are potential sites for alkylation. The regioselectivity of the reaction—whether the alkyl group attaches to N1 or N3—is a primary consideration and is governed by a combination of electronic and steric factors.
-
Electronic Effects: The acidity of the N-H protons is influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups can increase the acidity of a nearby N-H, making it more readily deprotonated and thus more nucleophilic.
-
Steric Hindrance: Bulky substituents adjacent to one of the nitrogen atoms can sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome. For instance, different solvents can stabilize one tautomeric form over another, leading to different alkylation products. Direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate and conditions.[4]
The challenge for the synthetic chemist is to control these factors to achieve selective alkylation at the desired position.
Caption: Regioselectivity in Pyrimidine N-Alkylation.
Classical N-Alkylation using Alkyl Halides (SN2 Reaction)
This is the most direct and widely used method for N-alkylation. It involves the deprotonation of the pyrimidine nitrogen by a base to form a nucleophilic anion, which then attacks an alkyl halide in a classical SN2 reaction.
Protocol 1: General N-Alkylation with a Base
This protocol is suitable for a wide range of pyrimidine substrates and primary or secondary alkyl halides.
Rationale:
-
Base Selection: Weak bases like potassium carbonate (K₂CO₃) are often sufficient, especially with more acidic pyrimidines. Stronger bases like sodium hydride (NaH) are used for less acidic substrates but require anhydrous conditions and careful handling. Common bases include K₂CO₃, NaH, and potassium hydroxide (KOH).
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the pyrimidine salt and promote the SN2 reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise at 0 °C. The reaction is then stirred at room temperature or heated (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC is an excellent alternative, particularly when dealing with substrates that have poor solubility in non-polar organic solvents or when using aqueous bases.[5] It avoids the need for strictly anhydrous conditions.
Rationale: The phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or 18-crown-6) facilitates the transfer of the deprotonated pyrimidine anion from the aqueous or solid phase into the organic phase where the alkylating agent resides, thus enabling the reaction. Selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones has been achieved under solvent-less PTC conditions.[5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine the pyrimidine (1.0 eq), alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent and Base: Add a suitable organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., 50% aq. NaOH or solid K₂CO₃).[5]
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up: Separate the organic layer. Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate the solvent, and purify the residue by column chromatography.
Modern N-Alkylation Strategies
While classical methods are robust, modern synthetic chemistry offers milder and often more selective alternatives.
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for alkylating acidic N-H bonds using an alcohol.[6] A key advantage is the stereochemical inversion that occurs at the alcohol's carbon center, making it highly valuable for stereospecific synthesis.
Rationale: The reaction proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the pyrimidine.
Caption: General Workflow of the Mitsunobu Reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrimidine (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in an anhydrous solvent like THF or dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring its progress by TLC/LC-MS.
-
Purification: Concentrate the reaction mixture. The primary challenge is the removal of the triphenylphosphine oxide byproduct. Purification is typically achieved by column chromatography. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.
Protocol 4: Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrimidines, the Buchwald-Hartwig amination is the state-of-the-art method.[7] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the pyrimidine nitrogen and an aryl halide or triflate.[8][9]
Rationale: The reaction involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the deprotonated pyrimidine and reductive elimination yields the N-aryl product and regenerates the catalyst. The choice of phosphine ligand is crucial for the reaction's success.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Step-by-Step Methodology:
-
Setup: In a glovebox or under strictly inert conditions, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) to a reaction vessel.
-
Reagents: Add the pyrimidine (1.2 eq) and the aryl halide (1.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Comparative Summary of N-Alkylation Methods
| Method | Typical Alkylating Agent | Key Reagents | Common Solvents | Temp. (°C) | Advantages | Limitations / Challenges |
| Classical SN2 | Alkyl halides (R-X) | Base (K₂CO₃, NaH) | DMF, MeCN | 25 - 100 | Cost-effective, simple, broad scope. | Can lead to O-alkylation; may require harsh conditions; regioselectivity issues.[4] |
| PTC | Alkyl halides (R-X) | Catalyst (TBAB), Base (NaOH) | Biphasic (e.g., DCM/H₂O) | 25 - 60 | Mild conditions, no need for anhydrous solvents.[5] | Vigorous stirring required; catalyst may complicate purification. |
| Mitsunobu | Alcohols (R-OH) | PPh₃, DIAD/DEAD | THF, DCM | 0 - 25 | Mild, stereospecific (inversion), excellent for secondary alcohols.[6] | Stoichiometric byproducts (Ph₃P=O) can be difficult to remove; not cost-effective for large scale. |
| Buchwald-Hartwig | Aryl halides (Ar-X) | Pd-catalyst, Ligand, Base | Toluene, Dioxane | 80 - 110 | Excellent for N-arylation, high functional group tolerance.[7][8] | Requires inert conditions; catalyst and ligand costs; potential for heavy metal contamination. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive alkylating agent.- Insufficiently strong base.- Poor quality or wet solvent.- Deactivated catalyst (Buchwald-Hartwig). | - Check the purity of the alkylating agent.- Switch to a stronger base (e.g., from K₂CO₃ to NaH).- Use freshly distilled, anhydrous solvents.- Ensure strict inert conditions for cross-coupling reactions. |
| Mixture of N1/N3 Isomers | - Similar steric and electronic environment at N1 and N3.- Reaction conditions favor mixture formation. | - Modify substituents on the pyrimidine ring to favor one site.- Screen different solvents and bases; lower temperatures may increase selectivity.- Consider a protecting group strategy to block one nitrogen atom. |
| Competing O-Alkylation | - Presence of a tautomeric hydroxyl group (e.g., in uracil).- "Hard" alkylating agents or conditions favoring the harder oxygen nucleophile. | - Use "softer" alkylating agents.- Change the solvent; aprotic solvents often favor N-alkylation.- Silylation of the pyrimidine prior to alkylation can promote N-alkylation.[10] |
| Difficult Purification | - Triphenylphosphine oxide (from Mitsunobu).- Emulsions during aqueous work-up. | - For Ph₃P=O, try precipitation from ether or hexane, or use a polymer-supported phosphine.- For emulsions, add brine to the aqueous layer or filter the mixture through Celite. |
References
-
Taylor & Francis Online. (n.d.). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Retrieved from [Link]
-
Belkharchach, S., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Indian Academy of Sciences. Retrieved from [Link]
-
PubMed. (n.d.). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent. Retrieved from [Link]
-
ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Retrieved from [Link]
-
MDPI. (2024). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Retrieved from [Link]
-
Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]
-
Oxford Academic. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2024). Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
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"application of 2-(hydroxymethyl)-5-methoxypyrimidine in kinase inhibitor synthesis"
Application of 2-(Hydroxymethyl)-5-methoxypyrimidine in Kinase Inhibitor Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is particularly notable in the field of protein kinase inhibitors, where its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region.[2] The nitrogen atoms of the pyrimidine ring act as key hydrogen bond acceptors, anchoring the inhibitor in the active site.[3] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2]
This application note focuses on a specific, yet highly versatile, pyrimidine building block: This compound . We will explore its strategic application in the synthesis of kinase inhibitors, detailing the chemical logic behind its use and providing robust protocols for its incorporation into potential therapeutic agents. The presence of the 2-hydroxymethyl group offers a reactive handle for elaboration into larger, more complex structures, while the 5-methoxy group modulates the electronic properties of the pyrimidine ring, influencing its reactivity and potential interactions with the target kinase.
Strategic Utility of this compound in Synthesis
The true synthetic power of this compound lies in the reactivity of its hydroxymethyl group. While the hydroxyl moiety itself is a poor leaving group, it can be readily converted into a more electrophilic species, such as a halide or a sulfonate ester. This transformation "activates" the 2-position of the pyrimidine ring for nucleophilic substitution, a cornerstone of many kinase inhibitor syntheses.
Activation of the Hydroxymethyl Group: The Gateway to Elaboration
A common and effective strategy is the conversion of the 2-hydroxymethyl group to a 2-chloromethyl group. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 2-(chloromethyl)-5-methoxypyrimidine is a potent electrophile, primed for reaction with a variety of nucleophiles.
This activation step is critical as it sets the stage for coupling the pyrimidine core with other key pharmacophoric elements of the final kinase inhibitor. For instance, the 2-chloromethyl derivative can undergo nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or alkoxides, allowing for the introduction of diverse side chains that can target specific regions of the kinase active site.[4]
Exemplary Synthetic Workflow: Construction of a Novel Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we present a detailed, two-step protocol for the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold. This workflow highlights the key chemical transformations and provides a foundation for the development of more complex and specific inhibitors.
Step 1: Activation of the Pyrimidine Core
Protocol: Synthesis of 2-(Chloromethyl)-5-methoxypyrimidine
-
Objective: To convert the inert hydroxymethyl group into a reactive chloromethyl group, preparing the pyrimidine core for subsequent coupling reactions.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of thionyl chloride dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C for DCM) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-5-methoxypyrimidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Coupling with a Nucleophilic Partner
Protocol: Synthesis of a 2-((Arylamino)methyl)-5-methoxypyrimidine Scaffold
-
Objective: To couple the activated pyrimidine core with a representative arylamine via a nucleophilic substitution reaction, forming a key bond in the final inhibitor structure.
-
Materials:
-
2-(Chloromethyl)-5-methoxypyrimidine (from Step 1)
-
Substituted aniline (e.g., 4-aminophenol)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.2 equivalents of the substituted aniline in anhydrous DMF.
-
Add 2.0 equivalents of DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 1.0 equivalent of 2-(chloromethyl)-5-methoxypyrimidine in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-((arylamino)methyl)-5-methoxypyrimidine scaffold.
-
Caption: Synthetic workflow for a kinase inhibitor scaffold.
The Role of the 5-Methoxy Group: Modulating Reactivity and Interactions
The methoxy group at the 5-position of the pyrimidine ring is not merely a passive substituent. As an electron-donating group, it influences the electronic distribution within the aromatic ring. This has two important consequences:
-
Reactivity Modulation: The electron-donating nature of the methoxy group can subtly influence the reactivity of the pyrimidine ring in SNAr reactions. Understanding these electronic effects is crucial for optimizing reaction conditions.
-
Potential for Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions with amino acid residues in the kinase active site, thereby contributing to the overall binding affinity of the inhibitor.
Targeting Kinase Signaling Pathways: A Mechanistic Overview
The pyrimidine-based scaffolds synthesized from this compound can be designed to target a wide array of protein kinases involved in pathological signaling pathways. A prominent example is the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling and is implicated in various inflammatory diseases and cancers.
Caption: Simplified JAK/STAT signaling pathway.
Inhibitors targeting JAKs can block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their dimerization and translocation to the nucleus, and ultimately inhibiting the transcription of pro-inflammatory and pro-proliferative genes.[5]
Quantitative Data and Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors is an iterative process guided by structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrimidine core, researchers can probe the chemical space of the kinase active site and optimize inhibitor performance.
Table 1: Hypothetical IC₅₀ Data for a Series of 2-((Arylamino)methyl)-5-methoxypyrimidine Derivatives
| Compound ID | R Group on Aniline | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| HYPO-001 | -H | 250 | >10000 |
| HYPO-002 | 4-OH | 50 | 5000 |
| HYPO-003 | 3-F | 75 | 8000 |
| HYPO-004 | 4-OCH₃ | 150 | >10000 |
Data are hypothetical and for illustrative purposes only.
The data in Table 1 illustrate how modifications to the aniline moiety can significantly impact both potency and selectivity. For example, the addition of a hydroxyl group at the 4-position (HYPO-002) leads to a five-fold increase in potency against the target kinase, suggesting a favorable hydrogen bonding interaction in the active site.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic utility lies in the facile activation of the hydroxymethyl group, which opens a gateway for the introduction of diverse chemical functionalities. By leveraging established synthetic methodologies and a deep understanding of kinase biology, researchers can employ this pyrimidine derivative to construct potent and selective inhibitors targeting a range of diseases. The continued exploration of novel pyrimidine scaffolds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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Chi, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8312–8336. [Link]
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Coombs, J. E., et al. (2015). Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Journal of the advanced practitioner in oncology, 6(1), 66. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
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ResearchGate. (2025). A Facile Total Synthesis of Imatinib Base and Its Analogues. [Link]
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ResearchGate. (2025). Fedratinib: First Approval. [Link]
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ACS Publications. (2014). Solution-Phase Parallel Synthesis of Ruxolitinib-Derived Janus Kinase Inhibitors via Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Combinatorial Science, 16(12), 646-651. [Link]
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MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7621. [Link]
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PubMed Central (PMC). (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ACS medicinal chemistry letters, 7(3), 321-326. [Link]
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PubMed Central (PMC). (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1266-1277. [Link]
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PubMed Central (PMC). (2025). Fedratinib in 2025 and beyond: indications and future applications. Therapeutic advances in hematology, 16, 20406207251296686. [Link]
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PubChem. (n.d.). Fedratinib. [Link]
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PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design, 98(6), 996-1027. [Link]
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PubMed Central (PMC). (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(12), 8312-8336. [Link]
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PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(12), 8312-8336. [Link]
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PubMed Central (PMC). (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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ACS Publications. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 144(1), 313-322. [Link]
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QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
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QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1450. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
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PubChem. (n.d.). 5-Methoxypyrimidine. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
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Application Notes and Protocols for 2-(Hydroxymethyl)-5-methoxypyrimidine in Agricultural Chemistry
Foreword: Navigating the Frontier of Pyrimidine Chemistry in Agriculture
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the discovery of potent herbicides, fungicides, and insecticides.[1][2] This guide delves into the potential utility of a specific, yet underexplored, derivative: 2-(hydroxymethyl)-5-methoxypyrimidine . While direct, commercial applications of this particular molecule are not yet established in the public domain, its structural motifs are present in a variety of bioactive compounds used in crop protection. These application notes are therefore designed for the forward-thinking researcher, providing a scientifically-grounded framework for exploring the potential of this compound as a novel lead compound in agricultural chemistry. The protocols outlined herein are built upon established principles of agrochemical screening and the known mechanisms of action of related pyrimidine derivatives, offering a robust starting point for discovery and development.
Section 1: The Scientific Rationale - Why Investigate this compound?
The potential of this compound in agricultural chemistry stems from the well-documented bioactivity of the pyrimidine core. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them a fertile ground for the discovery of new pesticides.[1][2] The specific substitutions on the pyrimidine ring in our target molecule—a hydroxymethyl group at the 2-position and a methoxy group at the 5-position—offer unique chemical properties that could translate into valuable agrochemical applications.
The 5-methoxy substitution is of particular interest. For instance, the related compound 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) is a known intermediate in the synthesis of agrochemicals.[3][4][5] Furthermore, the preparation of 2,4-dichloro-5-methoxypyrimidine as a pesticide intermediate highlights the industrial relevance of the 5-methoxypyrimidine scaffold.[6]
The hydroxymethyl group at the 2-position provides a reactive handle for further chemical modification, allowing for the creation of diverse libraries of derivative compounds for screening. This is a crucial feature for a lead compound in a drug discovery pipeline.
Based on the known activities of analogous pyrimidine structures, we can hypothesize three primary avenues for the application of this compound in agricultural chemistry:
-
Herbicidal Activity: Pyrimidine derivatives are known to act as herbicides by inhibiting key plant enzymes.[7][8]
-
Fungicidal Activity: The pyrimidine core is present in several commercial fungicides.
-
Herbicide Safener Activity: Certain pyrimidine-based compounds can protect crops from herbicide injury.[9][10]
The following sections will provide detailed protocols for investigating each of these potential applications.
Section 2: Synthesis of this compound
Hypothetical Synthetic Pathway
A potential synthetic approach could involve the reduction of a corresponding carboxylic acid ester or aldehyde. For instance, starting from a commercially available 5-methoxypyrimidine derivative, one could introduce a formyl or ester group at the 2-position, followed by reduction.
Caption: Hypothetical synthetic pathway for this compound.
General Laboratory-Scale Synthesis Protocol
This protocol is a general guideline and will require optimization.
-
Esterification/Formylation: Start with a suitable 5-methoxypyrimidine precursor. Introduce an ester or aldehyde group at the 2-position using standard methods (e.g., Vilsmeier-Haack reaction for formylation or metal-catalyzed carbonylation for esterification).
-
Reduction: Dissolve the resulting 2-substituted-5-methoxypyrimidine in a suitable solvent (e.g., methanol or THF). Cool the solution in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (for aldehydes and ketones) or lithium aluminum hydride (for esters).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully (e.g., with water or a dilute acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Section 3: Protocol for Herbicidal Activity Screening
The herbicidal potential of this compound can be assessed through a tiered screening process, starting with broad-spectrum activity and progressing to more specific mechanistic studies.
Primary Screen: Pre- and Post-Emergence Herbicidal Efficacy
This initial screen aims to determine if the compound has any general herbicidal activity against a panel of representative monocot and dicot weed species.
Materials:
-
Technical grade this compound
-
Acetone (for stock solution)
-
Tween® 20 (as a surfactant)
-
Seeds of representative weed species (e.g., Amaranthus retroflexus (pigweed), Echinochloa crus-galli (barnyard grass))
-
Pots with sterile soil mix
-
Growth chambers with controlled light, temperature, and humidity
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Application Solutions: Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in a water-acetone mixture containing 0.5% (v/v) Tween® 20.
-
Pre-emergence Test:
-
Sow seeds of the test weed species in pots.
-
Immediately after sowing, apply the test solutions evenly to the soil surface.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).
-
Place the pots in a growth chamber.
-
After 14-21 days, assess the percentage of weed control based on emergence and plant vigor compared to the negative control.
-
-
Post-emergence Test:
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test solutions as a foliar spray until runoff.
-
Include negative and positive controls.
-
Return the pots to the growth chamber.
-
After 14-21 days, assess the percentage of weed control based on phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition).
-
Data Analysis:
Record the results in a tabular format, noting the GR50 (the concentration required to cause a 50% reduction in growth) for each species.
| Weed Species | Application | GR50 (ppm) | Phytotoxicity Symptoms |
| Amaranthus retroflexus | Pre-emergence | ||
| Amaranthus retroflexus | Post-emergence | ||
| Echinochloa crus-galli | Pre-emergence | ||
| Echinochloa crus-galli | Post-emergence |
Secondary Screen: Mechanism of Action Studies
If significant herbicidal activity is observed, preliminary mechanism of action studies can be initiated. Given the prevalence of certain modes of action among pyrimidine herbicides, investigating the inhibition of dihydroorotate dehydrogenase (DHODH) and acetohydroxyacid synthase (AHAS) would be a logical next step.[7][8][13]
DHODH Inhibition Assay:
The inhibition of DHODH disrupts pyrimidine biosynthesis, leading to plant death.[7][8] This can be tested in vivo through nutrient reversal assays.
Procedure:
-
Grow a sensitive plant species (e.g., Arabidopsis thaliana) on a minimal medium containing a lethal dose of this compound.
-
In parallel, grow the plants on the same medium supplemented with downstream products of the pyrimidine biosynthesis pathway, such as orotate or uridine.
-
If the compound inhibits DHODH, the addition of these supplements should rescue the plants from the herbicidal effects.[7][8]
Caption: Conceptual workflow for a DHODH inhibition nutrient reversal assay.
Section 4: Protocol for Fungicidal Activity Screening
Many pyrimidine derivatives exhibit fungicidal properties.[1][2] A standard in vitro assay can be used to evaluate the potential of this compound against a panel of economically important plant pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium solani, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Test compound stock solution in acetone or DMSO
Procedure:
-
Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the test compound to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare control plates with the solvent only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Assessment: Measure the radial growth of the fungal colony daily until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (effective concentration to inhibit 50% of growth).
| Fungal Species | EC50 (µg/mL) | Observations |
| Botrytis cinerea | ||
| Fusarium solani | ||
| Alternaria solani |
Section 5: Protocol for Herbicide Safener Screening
Herbicide safeners are compounds that protect crop plants from herbicide injury without reducing the herbicide's efficacy against weeds.[9][10][14][15] The potential of this compound as a safener can be evaluated in a whole-plant assay.
Materials:
-
A commercial herbicide known to cause injury to a specific crop (e.g., a sulfonylurea herbicide on corn).
-
Seeds of the susceptible crop (e.g., corn).
-
Test compound (this compound).
-
Pots with soil.
-
Growth chamber.
Procedure:
-
Seed Treatment: Prepare a solution of the test compound and use it to coat the crop seeds before planting. Include an untreated control.
-
Planting and Herbicide Application: Plant the treated and untreated seeds in pots. At the appropriate growth stage, apply the herbicide at a rate known to cause moderate injury to the crop.
-
Assessment: After 7-14 days, visually assess the level of herbicide injury (e.g., stunting, chlorosis) in the plants grown from treated and untreated seeds. A successful safener will result in significantly less injury in the plants from the treated seeds.
Caption: Workflow for screening this compound as a herbicide safener.
Section 6: Concluding Remarks and Future Directions
The application notes and protocols presented here provide a comprehensive framework for the initial exploration of this compound in agricultural chemistry. While the path from a lead compound to a commercial product is long and complex, the scientific rationale for investigating this molecule is sound, rooted in the rich history of pyrimidine derivatives in crop protection. Should initial screens yield promising results, further studies would be warranted, including structure-activity relationship (SAR) studies to optimize bioactivity, toxicological and environmental fate studies, and formulation development. The journey begins with the foundational research outlined in this guide, and the potential for discovering a novel agrochemical solution makes it a venture worth pursuing.
References
- ACS Publications. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- PubMed. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
-
PNAS. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. Retrieved from [Link]
-
BCPC. (n.d.). Herbicide Safeners, Additives and Formulants. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Herbicide Safeners: an overview. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). US12029217B2 - Safened compositions comprising pyridine carboxylate herbicides and isoxadifen.
-
Wikipedia. (n.d.). Herbicide safener. Retrieved from [Link]
-
MDPI. (n.d.). Current Advances in the Action Mechanisms of Safeners. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Google Patents. (n.d.). JPH0592971A - Pyrimidine derivatives and herbicides.
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
ResearchGate. (n.d.). New chemical fungicides in relation to risk for resistance development. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]
-
MDPI. (n.d.). Research Progress on Benzimidazole Fungicides: A Review. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 4-Dihydroxy-5-methoxypyrimidine, min 98%, 10 grams. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]
-
PubMed. (2018). 4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Retrieved from [Link]
-
NIH. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxychalcones as Herbicides. Retrieved from [Link]
- Google Patents. (n.d.). EP0033265B1 - Herbicidal compositions based on 2,4-diamino-6-chloro-5-methylthio-pyrimidine and diclofop methyl, and process for the treatment of cultures with the aid of said compositions.
-
PubMed. (2014). 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
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- 5. 2,4-Dihydroxy-5-methoxypyrimidine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(hydroxymethyl)-5-methoxypyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(hydroxymethyl)-5-methoxypyrimidine. This guide is designed to provide in-depth troubleshooting and optimization strategies for common issues encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthetic route and improve your yields.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges researchers face. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
FAQ 1: My yield is consistently low. What are the primary factors affecting the synthesis of this compound?
Low yields can stem from several stages of the synthesis. The most common route involves the reduction of a suitable precursor, such as a pyrimidine-2-carboxylate ester or a 2-halopyrimidine. Key factors include:
-
Purity of Starting Materials: Impurities in your starting materials can significantly inhibit the reaction.[1][2] Ensure all reactants are of high purity.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete conversion or the formation of side products.[1][2]
-
Choice of Reducing Agent: The nature and stoichiometry of the reducing agent are critical, especially when reducing an ester or a halide.
-
Work-up and Purification: Product loss during extraction and purification is a common issue.
FAQ 2: I'm performing a reduction of a pyrimidine-2-carboxylate. What are the common pitfalls and how can I optimize this step?
The reduction of a pyrimidine-2-carboxylate, often with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄), is a standard method. However, several issues can arise.
Problem: Incomplete Reduction or Formation of Byproducts
-
Causality: The pyrimidine ring itself can be susceptible to reduction by strong hydrides, leading to dihydropyrimidine byproducts.[3][4] The electron-withdrawing nature of substituents on the ring can influence this side reaction.[4]
-
Troubleshooting & Optimization:
-
Temperature Control: Performing the reduction at lower temperatures (e.g., -78 °C to 0 °C) can increase the selectivity for the reduction of the ester group over the pyrimidine ring.[3][5]
-
Stoichiometry of Reducing Agent: Use the minimum effective amount of LiAlH₄. An excess can promote over-reduction. Titrate your LiAlH₄ solution before use to know its exact molarity.
-
Alternative Reducing Agents: Consider milder reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid, or diisobutylaluminum hydride (DIBAL-H), which can offer greater selectivity at low temperatures.
-
Experimental Protocol: Optimized Reduction of Ethyl 2-(5-methoxypyrimidine)carboxylate
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to -70 °C using a dry ice/acetone bath.[3]
-
Addition of Ester: Slowly add a solution of ethyl 2-(5-methoxypyrimidine)carboxylate in anhydrous THF to the cooled LiAlH₄ suspension, maintaining the temperature below -65 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction at low temperature by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
FAQ 3: I am attempting a Grignard or organolithium reaction with a 2-halopyrimidine and a formaldehyde source. What are the challenges?
This approach involves forming an organometallic intermediate at the 2-position, followed by reaction with an electrophile like formaldehyde or a synthetic equivalent.
Problem: Low Yield of the Desired Alcohol
-
Causality:
-
Formation of the Organometallic Reagent: The formation of the Grignard or organolithium reagent can be sluggish or incomplete.[6]
-
Side Reactions of the Organometallic Intermediate: The highly reactive organometallic intermediate can react with other electrophilic sites on the pyrimidine ring or with the solvent.
-
Stability of the Organometallic Intermediate: Pyrimidine-based organometallics can be unstable, especially at higher temperatures.[7]
-
-
Troubleshooting & Optimization:
-
Halogen-Metal Exchange: For lithiation, using n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (-78 °C) is often more efficient than forming a Grignard reagent from magnesium metal.
-
Solvent Choice: Use anhydrous ethereal solvents like THF or diethyl ether. The addition of co-solvents like bis(2-dimethylaminoethyl)ether can sometimes improve the yield and stability of the lithiated intermediate.[7]
-
Electrophile Choice: Instead of gaseous formaldehyde, consider using a more manageable source like paraformaldehyde or N,N-dimethylformamide (DMF) followed by reduction.
-
FAQ 4: My purification is problematic, and I suspect the presence of hard-to-remove impurities. What are they and how can I get rid of them?
Common Impurities and Purification Strategies
| Impurity | Origin | Identification | Purification Strategy |
| Unreacted Starting Material | Incomplete reaction. | TLC, ¹H NMR | Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography with an appropriate solvent gradient. |
| Dihydropyrimidine Byproducts | Over-reduction of the pyrimidine ring.[3][4] | ¹H NMR (disappearance of aromatic signals, appearance of aliphatic protons), Mass Spectrometry. | Careful control of reduction temperature and stoichiometry.[3] Chromatographic separation can be challenging; re-oxidation might be an option in some cases. |
| N-Acylurea Byproducts | Side reactions in certain pyrimidine ring syntheses (e.g., Biginelli-type reactions).[1] | ¹H and ¹³C NMR, Mass Spectrometry. | Recrystallization is often effective for removing these impurities.[1] |
Section 2: Visualizing the Synthetic Pathways and Troubleshooting Logic
Main Synthetic Route: Reduction of a Precursor
The most common and direct route to this compound is the reduction of a corresponding carboxylic acid ester.
Caption: Synthetic pathway showing desired reduction and potential side reaction.
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting low product yield.
Section 3: In-Depth Technical Insights
The Role of the Methoxy Group in Reactivity
The 5-methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring. In the context of reduction, it can slightly increase the electron density of the ring, potentially making it less susceptible to hydride attack compared to unsubstituted pyrimidines. However, the primary determinant of reactivity will be the nature of the substituent at the 2-position.
Alternative Synthetic Strategies
While reduction of the ester is common, other routes exist:
-
From 2-chloro-5-methoxypyrimidine:
-
Formylation followed by reduction: This involves a Vilsmeier-Haack or similar formylation reaction to introduce a -CHO group, which is then reduced.
-
Hydroxymethylation: Direct hydroxymethylation is less common but can be achieved under specific conditions, potentially involving radical reactions or organometallic intermediates.[8]
-
-
Building the Ring: Synthesizing the pyrimidine ring with the hydroxymethyl group already present or protected is another possibility, though often more steps are required. This can be achieved through condensation reactions of appropriate three-carbon units with amidines.[9]
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides Nucleotides Nucleic Acids.
- Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube.
- nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1968). Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines. Journal of the Chemical Society C.
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (n.d.). Google Patents.
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University.
- Reduction of Pyrimidine Derivatives by LiAlH4. (2007). ResearchGate.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). ResearchGate.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). National Institutes of Health.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Technical Support Center: Optimization of Pyrimidine Synthesis. (n.d.). BenchChem.
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
- 2-Chloro-5-methoxypyrimidine. (n.d.). BOC Sciences.
- 2-Chloro-5-methoxypyrimidine Formula. (n.d.). ECHEMI.
- Optimization of the pyrimidine synthesis. (n.d.). ResearchGate.
- Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.
- Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Indian Academy of Sciences.
- Method of preparing 2-methyl-4-hydroxy-5-alkoxy-methyl-pyrimidine. (n.d.). Google Patents.
- An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. (2022). MDPI.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- 2-Chloro-5-methoxypyrimidine 97 22536-65-8. (n.d.). Sigma-Aldrich.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. (n.d.). ResearchGate.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). National Institutes of Health.
- Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. (n.d.). Academic OUP.
- Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019). Asian Journal of Chemistry.
- Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (n.d.). Asian Online Journals.
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). BenchChem.
- 5-Formyl-2-methoxypyrimidine. (n.d.). Santa Cruz Biotechnology.
- Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. (n.d.). National Institutes of Health.
- Highly selective 5-substitution of 3-methylthiophene via directed lithiation. (2007). PubMed.
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- 3. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 5. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
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- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Overcoming Purification Challenges of 5-Methoxypyrimidine Derivatives
Welcome to the technical support center for the purification of 5-methoxypyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you navigate common obstacles in your purification workflows.
Part 1: Troubleshooting Guides
This section addresses specific, practical issues encountered during the purification of 5-methoxypyrimidine derivatives in a direct question-and-answer format.
Issue 1: Low Recovery After Silica Gel Column Chromatography
Question: I am experiencing significant product loss when purifying my 5-methoxypyrimidine derivative on a silica gel column. What are the likely causes and how can I improve my recovery?
Answer: Low recovery from silica gel chromatography is a frequent challenge, often stemming from the intrinsic properties of the pyrimidine ring and the influence of the 5-methoxy group. Several factors can be at play.
Causality Analysis: The nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to irreversible adsorption or even acid-catalyzed decomposition of sensitive derivatives on the column.[1] The polarity of your specific derivative also plays a crucial role; highly polar compounds may bind too strongly to the silica, requiring highly polar eluents that can lead to poor separation and recovery.[2]
Troubleshooting Protocol:
-
Assess Compound Stability on Silica: Before running a column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit in the open for 1-2 hours, and then develop the plate. If you observe new spots or significant streaking that wasn't present on an immediately-developed plate, your compound is likely degrading on the silica.[2]
-
Deactivate the Silica Gel: If instability is detected, neutralize the acidic sites on the silica. This can be achieved by:
-
Using a Triethylamine (TEA)-doped Eluent: Add 0.1-1% triethylamine to your mobile phase. The basic TEA will neutralize the acidic silanol groups, preventing compound degradation and reducing peak tailing.[2]
-
Pre-treating the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1% TEA, let it stand for an hour, and then pack the column as usual.
-
-
Optimize the Solvent System: An inappropriate solvent system is a common cause of poor recovery.
-
The ideal Rf value for your target compound on TLC should be between 0.2 and 0.4 for effective separation.[1]
-
If your compound has a very low Rf, you need to increase the eluent's polarity. Common solvent systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.[1][3]
-
If the compound streaks, it may indicate poor solubility in the eluent or strong interaction with the silica. Adding a small amount of a more polar solvent can improve this.
-
-
Consider an Alternative Stationary Phase: If your compound is particularly acid-sensitive or highly polar, silica gel may not be the best choice. Consider using:
Issue 2: Product "Oils Out" During Recrystallization
Question: My 5-methoxypyrimidine derivative precipitates as an oil instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation.
Causality Analysis: This phenomenon is common when the compound's melting point is low or when the chosen solvent is a very poor solvent for the compound, causing it to crash out of solution rapidly upon cooling. The presence of impurities can also disrupt the ordered process of crystallization, leading to an amorphous oil.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal formation. Only after the solution has reached room temperature should you consider using an ice bath.[4]
-
Re-evaluate the Solvent System: The chosen solvent may be unsuitable.
-
Try a solvent in which your compound has slightly lower solubility at elevated temperatures.
-
Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the first solvent) dropwise until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[4]
-
-
"Seed" the Solution: Introduce a tiny crystal of the pure compound into the cooled solution to act as a nucleation site for crystal growth. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.
-
Increase Purity Before Crystallization: If the crude material is highly impure, the impurities can inhibit crystallization. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Issue 3: Poor Retention and Peak Tailing in Reverse-Phase HPLC
Question: My 5-methoxypyrimidine derivative shows poor retention (elutes near the void volume) and significant peak tailing in reverse-phase HPLC. How can I improve the chromatography?
Answer: This is a classic problem for polar heterocyclic compounds on standard C18 columns. The high polarity of the pyrimidine ring, often enhanced by the methoxy group, leads to insufficient interaction with the non-polar stationary phase.[4]
Causality Analysis: Peak tailing can be caused by secondary interactions between the basic nitrogen atoms of the pyrimidine ring and residual, un-capped silanol groups on the HPLC column's stationary phase. Poor retention is a direct result of the compound being too polar for the stationary phase and having a higher affinity for the polar mobile phase.[4]
Strategies for Improvement:
| Strategy | Rationale & Explanation |
| Use a Polar-Endcapped or Polar-Embedded Column | These columns are specifically designed with modified stationary phases to improve retention and peak shape for polar analytes by shielding the residual silanols and providing alternative interaction mechanisms.[4] |
| Decrease Organic Modifier Concentration | A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the polarity of the mobile phase, which in turn increases the retention time of polar compounds on a reverse-phase column.[4] |
| Adjust Mobile Phase pH | For derivatives with acidic or basic functional groups, adjusting the pH of the mobile phase to suppress ionization can increase hydrophobicity and improve retention. For basic pyrimidines, using a slightly higher pH buffer (e.g., pH 7-8) can neutralize the compound, increasing its interaction with the C18 phase. Ensure your column is stable at the chosen pH. |
| Consider Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent. Water is used as the strong, eluting solvent. This technique is often the preferred method for purifying polar pyrimidines.[4] |
Detailed Protocol: HILIC for Polar 5-Methoxypyrimidine Derivatives
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-based).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 95% acetonitrile / 5% water) or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[4]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 15 column volumes.
-
Inject the sample.
-
Run a gradient by gradually increasing the percentage of Mobile Phase A (the aqueous component) to elute the compound.[4]
-
Monitor elution using a UV detector at an appropriate wavelength.
-
-
Post-Purification: Collect and combine the pure fractions. The solvent (primarily acetonitrile and water with a salt buffer) can be removed under reduced pressure. The buffer salt may need to be removed in a subsequent step if it interferes with downstream applications.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 5-methoxypyrimidine derivatives?
A1: Common impurities largely depend on the synthetic route. For instance, in the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxyuracil, common impurities include unreacted starting material (5-methoxyuracil) and partially chlorinated intermediates like 2-chloro-4-hydroxy-5-methoxypyrimidine.[6] Both of these impurities are significantly more polar than the desired product and can typically be removed effectively using silica gel column chromatography.[6]
Q2: How does the 5-methoxy group specifically influence the purification process?
A2: The 5-methoxy group (-OCH₃) is an electron-donating group. This electronic effect can increase the basicity of the pyrimidine ring nitrogens, potentially leading to stronger interactions with acidic silica gel and exacerbating issues like peak tailing and irreversible adsorption. Furthermore, the methoxy group adds polarity to the molecule, which can increase its solubility in polar solvents, sometimes making crystallization more challenging compared to less polar analogs.[7]
Q3: When should I choose recrystallization over column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is most effective when the desired compound is the major component (>90%) and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities and can be easily scaled up.
-
Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility to the product. It offers much higher resolving power but is generally more time-consuming and solvent-intensive.[8]
Q4: My compound appears to be degrading during work-up or purification. What are some general strategies to improve stability?
A4: Pyrimidine derivatives can be sensitive to strong acids, bases, or high temperatures.[1][9]
-
Maintain Neutral pH: During aqueous work-ups, ensure the pH is kept close to neutral. Use mild acids/bases (e.g., dilute HCl, saturated NaHCO₃) for pH adjustments.
-
Limit Heat Exposure: Concentrate solutions at the lowest practical temperature using a rotary evaporator. Avoid prolonged heating, which can cause decomposition.
-
Work Quickly: Some intermediates or final products may not be stable for long periods in solution or on a column. Plan your purification to be as efficient as possible.
-
Store Under Inert Atmosphere: If the compound is sensitive to oxidation, store the purified material under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[9]
Part 3: Visualization & Workflows
Diagram 1: Purification Method Selection Workflow
This diagram provides a logical decision-making process for selecting the most appropriate primary purification technique.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Low Recovery in Column Chromatography
This workflow outlines a systematic approach to diagnosing and solving poor recovery after flash chromatography.
Caption: Troubleshooting workflow for low column chromatography recovery.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- Benchchem. (2025). Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-2-methylthiopyrimidine.
- SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2.
- Benchchem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- Chem-Impex. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.
- Benchchem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
- ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF.
- ResearchGate. (n.d.). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- The Royal Society of Chemistry. (n.d.). 5. Chromatography.
- Mtoz Biolabs. (n.d.). What Factors Influence Protein Stability During the Purification Process?.
- Benchchem. (n.d.). overcoming challenges in the purification of 2H-1,2,5-Oxadiazine derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. revroum.lew.ro [revroum.lew.ro]
- 8. edu.rsc.org [edu.rsc.org]
- 9. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying the pyrimidine core. As a foundational scaffold in numerous pharmaceuticals and bioactive compounds, the ability to selectively and efficiently functionalize pyrimidines is paramount. This document provides in-depth, field-proven insights into troubleshooting common experimental hurdles and optimizing reaction conditions, moving beyond simple protocols to explain the why behind each strategic choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing the pyrimidine ring?
There are three main avenues for pyrimidine functionalization, each leveraging the inherent electronic properties of the ring:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions.[1][2] This makes it susceptible to attack by nucleophiles, displacing leaving groups like halogens. This is a common method for introducing amines, alkoxides, and other nucleophilic moieties.[3][4]
-
Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are pivotal for forming C-C, C-N, and C-O bonds. These methods typically involve a halopyrimidine and a suitable coupling partner, catalyzed by a transition metal complex (commonly palladium, nickel, or copper).[5][6]
-
Direct C-H Functionalization: This modern approach avoids the pre-functionalization (e.g., halogenation) of the pyrimidine ring, forming new bonds directly at C-H sites.[7] While atom-economical, these reactions can present challenges in controlling regioselectivity and may require high temperatures.[7][8]
Q2: Which positions on the pyrimidine ring are most reactive?
The reactivity is dictated by the type of reaction:
-
For Nucleophilic Attack or Cross-Coupling: The C2, C4, and C6 positions are electron-deficient and thus the most reactive. For di- or tri-substituted halopyrimidines, the general order of reactivity is C4 > C6 > C2.[2][9][10][11]
-
For Electrophilic Attack: The C5 position is the most electron-rich and therefore the preferred site for electrophilic substitution, such as nitration or halogenation.[1]
Q3: How do I select the right catalyst and ligand for a cross-coupling reaction?
Catalyst and ligand selection is critical and substrate-dependent.
-
Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are the most common and versatile.[5][7] Nickel and copper catalysts are also used and can offer different reactivity profiles or be more cost-effective.[5]
-
Ligands: The nitrogen atoms in the pyrimidine ring can coordinate to and poison the metal catalyst, leading to low yields.[6] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can prevent this deactivation and promote efficient catalytic turnover.[6][12] The choice of ligand can also dramatically influence regioselectivity.[13][14][15]
Q4: What is the typical role of the solvent?
The solvent plays a crucial role in both solubility and reactivity.
-
For SNAr reactions , polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended because they solvate the cation but leave the nucleophile relatively free and reactive.[10][16] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[3][16]
-
For cross-coupling reactions , anhydrous and deoxygenated solvents are mandatory to prevent catalyst decomposition and unwanted side reactions. Common choices include 1,4-dioxane, toluene, and THF.[6]
Troubleshooting Guides: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving common issues.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials with little to no desired product. The reaction mixture may turn black, indicating palladium black precipitation (catalyst decomposition).[6]
Possible Causes & Solutions:
-
Cause A: Catalyst Poisoning/Deactivation. The lone pairs on the pyrimidine's nitrogen atoms can irreversibly bind to the palladium center, inhibiting the catalytic cycle.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands shield the metal center and promote the desired reductive elimination step over catalyst deactivation.[6] Always use a fresh, high-quality precatalyst.
-
-
Cause B: Suboptimal Base or Solvent. The base is crucial for the transmetalation step (in Suzuki) or deprotonation (in Buchwald-Hartwig). Its strength and solubility can dramatically affect the outcome.
-
Cause C: Poor Reagent Quality. Boronic acids, a key component in Suzuki couplings, can degrade upon storage, leading to lower reactivity.
-
Solution: Use fresh boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) for the reaction.[6] Verify the purity of all starting materials.
-
-
Cause D: Inappropriate Temperature. The reaction may be too slow at lower temperatures, or the catalyst/substrate may decompose if the temperature is too high.
Troubleshooting Workflow: Low-Yield Cross-Coupling
Caption: A decision-making workflow for selecting an appropriate pyrimidine functionalization strategy.
Data & Protocols
Table 1: Common Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 85 | [5] |
| 2 | 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (cat.) | PPh₃ | Na₂CO₃ | Glyme/H₂O | 88 (mono-subst.) | [11] |
| 3 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (cat.) | XPhos | K₂CO₃ | 1,4-Dioxane | 87 | [19] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Table 2: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr)
| Solvent Type | Examples | Effect on Nucleophile | Typical Reaction Rate | Rationale | Reference |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weakly solvated, highly reactive | Fast | Solvates the counter-ion but not the nucleophile, increasing its effective nucleophilicity. | [10] |
| Polar Protic | Water, Ethanol, 2-Propanol | Strongly solvated, less reactive | Slow | Forms a "solvent cage" around the nucleophile via hydrogen bonding, lowering its energy and reactivity. | [3][16] |
| Aprotic Nonpolar | Toluene, Hexane | Poor solubility for ionic nucleophiles | Very Slow | Reactants often have poor solubility, limiting the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general guideline and must be optimized for specific substrates.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if separate. Then, add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. [20]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and must be optimized for specific substrates.
-
Setup: To a reaction vial, add the halopyrimidine (1.0 equiv.) and the desired amine (1.1-2.0 equiv.).
-
Solvent: Add the appropriate solvent (e.g., DMF, 2-Propanol, or water). [3]For reactions under acidic conditions, an acid (e.g., HCl, acetic acid) can be added catalytically or stoichiometrically. [3]For reactions requiring a base, a non-nucleophilic base like K₂CO₃ or Et₃N can be added.
-
Reaction: Seal the vial and heat to the desired temperature (can range from room temperature to 120 °C or higher). Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, if the product is solid, it may precipitate and can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine to remove the high-boiling point solvent (e.g., DMF). [20]Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
References
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Institutes of Health (NIH). Available at: [Link]
-
The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu. Thieme Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. ACS Publications. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. PubMed. Available at: [Link]
-
Catalyst-driven site selectivity in the arylation of pyrazolo[1,5-a]pyrimidine (1). ResearchGate. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). Available at: [Link]
-
C–H functionalization of pyridines. RSC Publishing. Available at: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Institutes of Health (NIH). Available at: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. National Institutes of Health (NIH). Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]
-
Ligand-Enabled Triple C–H Activation Reactions: One-Pot Synthesis of Diverse 4-Aryl-2-quinolinones from Propionamides. National Institutes of Health (NIH). Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
(PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. Available at: [Link]
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Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Journals. Available at: [Link]
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Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. PubMed. Available at: [Link]
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C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]
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Pyrimidines. University of Oxford. Available at: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
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Pyrimidine as an Aryl C–H Activating Group. ACS Publications. Available at: [Link]
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Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]
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- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Suzuki Coupling with Pyrimidine Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental transformation. Pyrimidines are a cornerstone of many pharmaceutical agents, but their unique electronic properties present specific hurdles in cross-coupling chemistry.
This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you to make informed decisions in future reaction development.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with pyrimidine substrates often challenging?
The primary difficulty arises from the inherent properties of the pyrimidine ring itself. The two nitrogen atoms make the ring electron-deficient and Lewis basic.
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogens can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species or catalyst deactivation, effectively poisoning the reaction.[1][2][3] It has been reported that the two nitrogen atoms of a pyrimidine can chelate to the palladium catalyst, reducing its activity.[2]
-
Substrate Reactivity: While the electron-deficient nature of the pyrimidine ring generally facilitates the initial oxidative addition step compared to analogous benzene halides, the reactivity can be highly dependent on the position of the leaving group.[4][5] For polyhalogenated pyrimidines, this leads to challenges in achieving regioselectivity.
-
Side Reactions: Pyrimidine couplings are susceptible to common Suzuki side reactions like protodeboronation, which can be exacerbated by the conditions required to achieve coupling.[3]
Q2: For a di- or tri-chlorinated pyrimidine, which position is the most reactive?
There is a well-established reactivity hierarchy for nucleophilic aromatic substitution and cross-coupling on the pyrimidine core. This selectivity is crucial for sequential functionalization. The generally accepted order of reactivity for chloro- and bromo-pyrimidines is: Position 4 > Position 6 > Position 2 .[4] This allows for the selective coupling at the C4 position, followed by C6, and finally C2, by carefully controlling stoichiometry and reaction conditions.[4][6]
Troubleshooting Guides: Common Experimental Issues
Problem: No or very low conversion of my starting pyrimidine halide.
This is the most common failure mode and can be traced back to several root causes, primarily related to the catalytic cycle.
A: A systematic approach is essential. The issue is almost always an inactive catalytic system, which can be caused by an inappropriate choice of components for your specific substrate.
1. The Catalyst is Likely Inhibited or Deactivated: The primary suspect is catalyst deactivation by the pyrimidine nitrogen atoms.[1][3] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome this inhibition, especially with less reactive chloro-pyrimidines.
-
Expert Recommendation (Ligand Selection): Switch to a more electron-rich and sterically hindered biaryl phosphine ligand. These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and accelerate the final reductive elimination step, outcompeting the deactivation pathways.[1][7]
| Ligand | Typical Application for Pyrimidines | Rationale |
| PPh₃ | Simple, reactive substrates (iodides, bromides). Often used in initial screens. | Low cost and readily available, but often insufficient for challenging couplings. |
| SPhos, XPhos | Excellent general ligands for heteroaryl chlorides and bromides.[1][8] | Bulky and electron-donating; promotes oxidative addition and stabilizes the catalyst.[1] |
| RuPhos | Particularly effective for sterically hindered or electron-rich substrates. | Provides high catalytic activity and stability. |
| dtbpf | A good all-around, robust ligand for Suzuki reactions.[8] | Ferrocenyl-based ligand with good performance across a range of substrates. |
2. Oxidative Addition is Too Slow: Even though the pyrimidine ring is electron-deficient, chloro-substituents are notoriously less reactive than their bromo or iodo counterparts.[3][7] If you are using a chloropyrimidine, your catalytic system must be active enough to break the C-Cl bond.
-
Expert Recommendation (Catalyst Source): Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos Pd G2/G3). Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to the formation of inactive palladium black.
3. The Base is Not Optimal: The base plays a critical role in activating the boronic acid for the transmetalation step.[9] An incorrect choice can halt the reaction.
-
Expert Recommendation (Base Selection): Aqueous K₂CO₃ is a reliable first choice for many Suzuki couplings.[8] However, for reactions prone to protodeboronation or with base-sensitive functional groups, anhydrous conditions with a stronger base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[2][8]
-
Preparation: To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the entire mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using 3-4 freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor by LC-MS or TLC.
Problem: My starting material is consumed, but I see significant side products and low yield of the desired product.
When the starting material reacts but the desired product yield is low, competing side reactions are the culprit. For pyrimidine Suzuki couplings, the main offenders are protodeboronation and homocoupling.
A: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[10] This side reaction is often catalyzed by base or trace metals and is accelerated at higher temperatures.[3][11]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider using a corresponding boronate ester, such as a pinacol ester (Ar-Bpin).[11] These are generally more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions. Potassium trifluoroborate salts (Ar-BF₃K) are another excellent, highly stable alternative.[10]
-
Minimize Water Content: While some water is often necessary, especially with bases like K₂CO₃, excessive water can promote protodeboronation. If this is a major issue, switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane).
-
Lower the Temperature: High temperatures accelerate protodeboronation.[3] Use a more active catalyst system (e.g., a more electron-rich ligand) that allows the reaction to proceed efficiently at a lower temperature.
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use a fresh, high-purity batch for best results.[3]
A: Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules. It becomes competitive when the transmetalation/reductive elimination part of the catalytic cycle is slow relative to the side reaction.
Mitigation Strategies:
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Rigorously degas your solvents and maintain a positive pressure of nitrogen or argon.[3]
-
Use Bulky Ligands: Sterically demanding ligands (like XPhos or SPhos) can disfavor the formation of the intermediate that leads to homocoupling.[8]
-
Control Stoichiometry: Adding the boronic acid portion-wise or using a slight excess of the pyrimidine halide can sometimes minimize homocoupling by keeping the instantaneous concentration of the boronic acid low.[3]
Advanced Topics & Visualized Workflows
The Suzuki Catalytic Cycle: Pyrimidine-Specific Challenges
The standard Suzuki cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. With pyrimidine substrates, a key off-cycle equilibrium—catalyst inhibition—must be considered.
Systematic Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps is more effective than random screening.
References
- BenchChem. Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
-
Luo, G., Chen, L., & Dubinina, G. G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7783–7787. [Link]
- BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine.
-
Janežič, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2893. [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 1039-1051. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 1039-1051. [Link]
-
Semproni, J. R., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling. [Link]
-
Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(7), 2413–2417. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Reddit User Discussion. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1477-1488. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042–1053. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Kim, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
Reddit User Discussion. (2022). Failed suzuki coupling, any suggestions? r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Stability of Hydroxymethylpyrimidine Compounds
Welcome to the Technical Support Center for hydroxymethylpyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these important chemical entities. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers working with hydroxymethylpyrimidine compounds may encounter a range of stability-related issues. This section provides a structured approach to troubleshooting common problems, moving from observable symptoms to root causes and actionable solutions.
Scenario 1: Rapid Degradation of Compound in Aqueous Solution
Problem: You've dissolved your hydroxymethylpyrimidine compound in an aqueous buffer for your experiment, but you observe a rapid loss of the parent compound, as indicated by HPLC analysis showing new, unidentified peaks.
Causality: Hydroxymethylpyrimidine compounds can be susceptible to pH-dependent degradation. The pyrimidine ring, particularly when substituted with an electron-donating group like a hydroxymethyl group, can be prone to hydrolysis under certain pH conditions.
Troubleshooting Workflow:
"preventing degradation of 2-(hydroxymethyl)-5-methoxypyrimidine"
.
Welcome to the technical support center for 2-(hydroxymethyl)-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter with this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: You observe a color change in your solid compound, from white to yellow or brown.
-
Possible Cause: This often indicates oxidation or photodegradation. The hydroxymethyl group is susceptible to oxidation, potentially forming an aldehyde or carboxylic acid, which can be colored impurities. Exposure to light can also initiate degradation pathways in pyrimidine-based compounds.[1][2] Pyrimidine analogues are known to be sensitive to UV radiation, which can lead to the formation of various photoproducts.[3]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[4][5]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Purity Analysis: Use techniques like HPLC or LC-MS to analyze the purity of the discolored compound and identify potential degradation products.[6]
-
Purification: If degradation is confirmed, repurification by recrystallization or chromatography may be necessary.
-
Issue 2: Your aqueous solution of the compound shows a rapid decrease in purity over time.
-
Possible Cause: The stability of this compound in solution is highly dependent on pH. Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the methoxy group or promote other degradation pathways.[7][8][9]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffering: Prepare solutions using a buffered system, ideally within a neutral pH range (6-8), to maintain stability.[7] Conduct a pH stability study to determine the optimal pH for your specific experimental conditions.
-
Solvent Choice: If the experimental design allows, consider using a non-aqueous solvent where the compound exhibits better stability.
-
Fresh Preparation: Always prepare solutions fresh before use to minimize the time the compound is in a potentially destabilizing environment.
-
Issue 3: HPLC analysis shows unexpected new peaks appearing in your sample.
-
Possible Cause: The appearance of new peaks strongly suggests degradation. These could be isomers, oxidation products, or hydrolytic byproducts. The specific degradation products will depend on the stress conditions the compound has been exposed to (e.g., heat, light, pH, or reactive chemicals).[10]
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS/MS and NMR to identify the structure of the new impurities.[10] This will provide valuable information about the degradation pathway.
-
Review Experimental Protocol: Carefully review all steps of your experimental procedure to identify any potential stressors. This includes temperatures used, pH of all reagents, and exposure to air or light.
-
Stress Testing: Perform forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to systematically identify the degradation pathways and the conditions to avoid.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4][11] For extended storage, refrigeration (2-8 °C) is recommended.
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent will depend on your specific application. For short-term use, aqueous solutions can be prepared, preferably in a neutral buffer. For applications requiring longer stability in solution, consider organic solvents such as DMSO or DMF. Always check the compound's solubility in the chosen solvent before preparing a stock solution.
Q3: Is this compound sensitive to oxidation?
A3: Yes. The hydroxymethyl group on the pyrimidine ring can be susceptible to oxidation.[1][2] This can be accelerated by exposure to air (oxygen), elevated temperatures, and certain metal ions. It is advisable to handle the compound in a way that minimizes exposure to strong oxidizing agents and air.
Q4: How does pH affect the stability of this compound?
A4: pH can significantly influence the stability of this compound. Both strongly acidic and strongly basic conditions can lead to degradation, likely through hydrolysis of the methoxy group or other pH-catalyzed reactions.[7][9] It is crucial to control the pH of aqueous solutions, ideally maintaining a neutral range.
Q5: Are there any known incompatible materials?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation. The specific incompatibilities will depend on the experimental conditions, so it is always good practice to perform small-scale compatibility tests if you are unsure.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Storage Conditions (Solid) | Tightly sealed, protected from light | Prevents photodegradation and reaction with moisture/air.[4][5] |
| Solution pH | 6 - 8 (Buffered) | Avoids acid or base-catalyzed hydrolysis and degradation.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | These can readily react with and degrade the compound. |
Recommended Handling and Storage Protocol
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
-
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any damage.
-
Note the initial appearance of the compound (should be a white to off-white solid).
-
-
Storage of Solid Compound:
-
Store the container in a refrigerator at 2-8 °C.
-
Ensure the container is tightly sealed to prevent moisture absorption and exposure to air.
-
For long-term storage, consider placing the container inside a desiccator with an inert atmosphere.
-
-
Preparation of Solutions:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of compound in a clean, dry environment.
-
If preparing an aqueous solution, use a buffer system to maintain a pH between 6 and 8.
-
Prepare only the amount of solution needed for the experiment to ensure freshness.
-
-
Handling of Solutions:
-
Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
-
If not used immediately, store solutions at 2-8 °C for short periods. For longer storage, aliquot and freeze at -20 °C or below, but verify stability under these conditions first.
-
Before use, visually inspect the solution for any signs of precipitation or color change.
-
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting degradation issues.
References
- Bhusari, V. K., Karia, K. C., Sarode, P. R., & Jain, A. S. (2014). Forced degradation study of glipizide. Journal of Pharmaceutical Analysis, 4(3), 169-176.
- Martinez-Fernandez, L., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(11), 3328.
-
ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. Retrieved from [Link]
- Kim, B., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4234-4244.
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
- Al-Obaid, A. M., et al. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PLoS One, 13(1), e0190180.
-
ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. Retrieved from [Link]
-
MDPI. (2019). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
National Institutes of Health. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
MDPI. (2023). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]
-
Alzchem Group. (n.d.). 2,4-Dihydroxy-5-methoxy pyrimidine. Retrieved from [Link]
-
PubMed. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-pyrimidinemethanol. Retrieved from [Link]
-
PubMed. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(Hydroxymethyl)-5-methoxypyrimidine
Welcome to the comprehensive technical support guide for the scale-up synthesis of 2-(hydroxymethyl)-5-methoxypyrimidine. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Herein, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable and scalable route is the reduction of a 5-methoxypyrimidine-2-carboxylic acid ester, such as methyl 5-methoxypyrimidine-2-carboxylate. This precursor is generally accessible, and its reduction to the corresponding primary alcohol is a well-established transformation. The choice of reducing agent is critical for selectivity and safety at scale.
Q2: Which reducing agent is recommended for the scale-up reduction of methyl 5-methoxypyrimidine-2-carboxylate?
A2: For large-scale synthesis, sodium borohydride (NaBH₄) is often the preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1][2] The primary reasons for this preference are:
-
Enhanced Safety: NaBH₄ is less reactive and easier to handle than LiAlH₄, which can react violently with water and other protic solvents.[2]
-
Improved Selectivity: NaBH₄ is a milder reducing agent and is less likely to reduce the pyrimidine ring itself, a potential side reaction with more potent hydrides.[3]
-
Cost-Effectiveness: Sodium borohydride is generally more economical for large-scale applications.
However, the reduction of esters with NaBH₄ can be sluggish. The reaction rate can be significantly enhanced by using a combination of NaBH₄ with a Lewis acid, such as calcium chloride (CaCl₂), or by conducting the reaction in a protic solvent like methanol or ethanol at elevated temperatures.[4]
Q3: What are the critical process parameters to monitor during the scale-up of this reduction?
A3: Careful monitoring and control of the following parameters are crucial for a successful scale-up:
-
Temperature: The reduction is exothermic. Uncontrolled temperature can lead to side reactions and potential safety hazards.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is essential to manage the exotherm.
-
Agitation: Efficient mixing is vital to ensure uniform reaction conditions and prevent localized "hot spots."
-
Reaction Progress: Regular monitoring by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is necessary to determine the reaction endpoint.
Q4: How can I purify this compound at a large scale?
A4: The primary method for purification at scale is crystallization.[5] After quenching the reaction and performing an appropriate work-up, the crude product can be crystallized from a suitable solvent system. Common solvent systems for similar compounds include ethanol, methanol, or mixtures of ethers with alkanes.[6][7] The choice of solvent will depend on the solubility and impurity profile of your specific batch.
Q5: What are the common impurities I should expect, and how can I minimize them?
A5: Potential impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 5-methoxypyrimidine-2-carboxylate. This can be minimized by ensuring sufficient reaction time and appropriate stoichiometry of the reducing agent.
-
Over-reduction Products: While less common with NaBH₄, more potent reducing agents could potentially reduce the pyrimidine ring.[3]
-
Byproducts from the Reducing Agent: The borate esters formed during the reduction need to be completely hydrolyzed during the work-up to avoid contamination of the final product.
-
Solvent-Related Impurities: Ensure the use of high-purity solvents to avoid introducing extraneous contaminants.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound.
| Problem | Potential Root Cause(s) | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yield | 1. Inefficient Mixing: In larger reactors, poor agitation can lead to localized areas of low reagent concentration. 2. Poor Temperature Control: Excursions in temperature can promote side reactions. 3. Sub-optimal Reagent Stoichiometry: An insufficient amount of reducing agent will result in an incomplete reaction. 4. Decomposition of Product: Prolonged reaction times at elevated temperatures can lead to product degradation. | 1. Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume. Consider installing baffles to improve mixing. 2. Improve Heat Transfer: Ensure the reactor's cooling system is sufficient for the scale of the reaction. Employ controlled, slow addition of the reducing agent. 3. Verify Stoichiometry: Carefully calculate and dispense the required amount of NaBH₄. Consider a slight excess to drive the reaction to completion. 4. Monitor Reaction Progress: Use TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating. |
| Formation of an Oily Product Instead of a Crystalline Solid | 1. Presence of Impurities: Significant levels of impurities can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction or work-up solvents. 3. Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the product. | 1. Purify the Crude Material: Consider a preliminary purification step, such as a solvent wash or a quick filtration through a pad of silica gel, to remove major impurities. 2. Ensure Complete Solvent Removal: Use a rotary evaporator under high vacuum to thoroughly remove all solvents before attempting crystallization. 3. Screen Crystallization Solvents: Experiment with different solvents and solvent mixtures on a small scale to find the optimal conditions for crystallization.[7] |
| Difficulties in Quenching the Reaction | 1. Excess Unreacted Reducing Agent: A large excess of NaBH₄ can lead to a vigorous and difficult-to-control quench. 2. Too Rapid Addition of Quenching Agent: Adding the quenching agent (e.g., water or dilute acid) too quickly can cause a rapid release of hydrogen gas and a strong exotherm. | 1. Careful Stoichiometry: Use only a slight excess of the reducing agent. 2. Slow and Controlled Quench: Add the quenching agent slowly and portion-wise, with efficient cooling and stirring. Ensure the reactor is properly vented. |
| Product Contaminated with Boron Salts | 1. Incomplete Hydrolysis of Borate Esters: The intermediate borate esters may not have been fully hydrolyzed during the work-up. 2. Insufficient Washing: The product may not have been washed thoroughly enough to remove all inorganic salts. | 1. Acidic Work-up: After the initial quench, adjust the pH of the aqueous layer to be slightly acidic to ensure complete hydrolysis of the borate esters. 2. Thorough Washing: Wash the isolated product with water or an appropriate solvent to remove any residual inorganic salts. |
III. Experimental Workflow & Diagrams
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making flow for troubleshooting low yield issues.
IV. Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and should be optimized for your specific equipment and scale.
Materials:
-
Methyl 5-methoxypyrimidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methyl 5-methoxypyrimidine-2-carboxylate and methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure this compound.
V. References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Materials (Basel). [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). PubMed. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Course Hero. [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH4. (2007). ResearchGate. [Link]
-
The Reduction of Esters with Sodium Borohydride. (1959). The Journal of Organic Chemistry. [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Academia.edu. [Link]
-
Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. (2005). ResearchGate. [Link]
-
Crystallization and Purification. (2012). ResearchGate. [Link]
-
NaBH4 reduction of ester. (2022). Reddit. [Link]
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Purification: How To. (n.d.). University of Rochester Department of Chemistry. [Link]
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Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2021). Organic Process Research & Development. [Link]
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Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016). YouTube. [Link]
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (2005). PubMed. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
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Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (2006). PubMed. [Link]
-
Preparation method of 5-methoxy-4,6-dichloropyrimidine. (n.d.). Google Patents.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]
-
Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (2020). ResearchGate. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2015). AAPS PharmSciTech. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2021). New Journal of Chemistry. [Link]
-
Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. (2021). ResearchGate. [Link]
-
An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. (2022). Molecules. [Link]
-
Influence of curing temperature on thermal properties and uv stability of hydroxypropyl cellulose cross-linked with glyoxylic acid. (2019). Cellulose Chemistry and Technology. [Link]
-
Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. (2021). Molecules. [Link]
-
Structure Assignment of a Pharmacopeial Impurity of Meloxicam. (2013). ResearchGate. [Link]
Sources
Technical Support Center: Byproduct Identification in Pyrimidine Synthesis
Introduction
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in their reactions. Pyrimidine scaffolds are fundamental to pharmaceuticals and biological research, but their synthesis can often lead to a complex mixture of impurities that complicate purification and compromise yield and safety.[1] According to regulatory guidelines, impurities in active pharmaceutical ingredients (APIs) must be identified and controlled, making byproduct identification a critical activity in drug development.[][3][4]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrimidine synthesis. Our approach goes beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding impurities in pyrimidine synthesis.
Q1: What are the most common sources and types of impurities in pyrimidine synthesis?
A: Impurities can arise from nearly every component and step of a synthetic process.[5] They are broadly classified into organic, inorganic, and residual solvents.[6][7] For pyrimidine synthesis, the most critical are organic impurities, which include:
-
Starting Materials & Intermediates: Unreacted starting materials or stable intermediates that carry through the process.[3][5]
-
Byproducts from Side Reactions: Competing reaction pathways that yield structurally related compounds. A classic example in the Biginelli reaction is the formation of Hantzsch-type dihydropyridines.[8]
-
Over-reaction Products: The desired product reacting further under the reaction conditions to form dimers or other adducts.
-
Degradation Products: The target molecule decomposing under the reaction or workup conditions (e.g., heat, acid, light).[3]
-
Reagents and Catalysts: Components of the reaction medium that are incorporated into a side product.[3][6]
Q2: My TLC/LC-MS shows a complex mixture of spots/peaks. What is the most effective initial strategy for characterization?
A: A systematic, multi-technique approach is essential. The gold standard for initial impurity analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][10][11]
Initial Strategy:
-
HPLC-UV/MS Analysis: This provides a profile of your crude reaction mixture, indicating the number of components, their relative retention times, and their molecular weights.[9] This is the fastest way to determine if unexpected masses are present.
-
Formulate Hypotheses: Based on the molecular weights, propose potential structures. Consider common side reactions: loss of a protecting group, dimerization, incomplete cyclization, or reactions with the solvent.
-
Targeted Isolation: If a specific impurity is present above the identification threshold (typically >0.10% for drug substances), it must be identified.[] This may require preparative HPLC or careful column chromatography for isolation.
-
Definitive Structural Elucidation: Once isolated, the definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).[11][12]
Below is a general workflow for tackling an unknown impurity.
Caption: General workflow for byproduct identification.
Q3: Which analytical techniques are most crucial for impurity identification?
A: No single technique is sufficient. A combination of chromatographic and spectroscopic methods is required for unambiguous identification.[4][7]
| Technique | Information Provided | Primary Use Case in Byproduct ID |
| HPLC-MS | Retention time, molecular weight, molecular formula (with HRMS), and fragmentation patterns (MS/MS).[9][11] | Initial screening, quantification, and preliminary identification of unknown peaks in a complex mixture. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), spatial relationships (NOESY), and through-bond correlations (COSY, HMBC, HSQC).[12][13][14] | Unambiguous structural elucidation of isolated impurities. The gold standard for structure confirmation. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C≡N).[15] | Quick confirmation of expected or unexpected functional groups. Useful for distinguishing isomers (e.g., pyrimidinone vs. pyrimidine). |
| Gas Chromatography (GC) | Separation and analysis of volatile compounds.[7] | Primarily used for identifying and quantifying residual solvents or volatile byproducts. |
Section 2: Troubleshooting Guide for the Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, combining an aldehyde, a β-ketoester, and urea (or thiourea) in a one-pot process.[16][17] While efficient, it is prone to specific side reactions.
Problem: My reaction produces a significant, highly fluorescent byproduct, especially at higher temperatures.
Q: What is this fluorescent compound, and how can I minimize its formation?
A: This is a classic issue in Biginelli synthesis. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[8]
Causality—Why it Forms: The Biginelli and Hantzsch reactions are competing pathways that share common starting materials. The key difference lies in the nitrogen source. The Biginelli reaction requires urea, while the Hantzsch reaction uses ammonia. At elevated temperatures, the urea starting material can decompose to generate ammonia and isocyanic acid. This in-situ generation of ammonia fuels the competing Hantzsch pathway, where two equivalents of the β-ketoester react with the aldehyde and ammonia.[8]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Protocol
Objective: To suppress the formation of the Hantzsch DHP byproduct.
Step-by-Step Methodology:
-
Reduce Reaction Temperature: This is the most critical factor. High temperatures accelerate urea decomposition.[8] Attempt the reaction at a lower temperature (e.g., 50-80 °C instead of reflux in high-boiling solvents). Monitor progress by TLC or LC-MS; the reaction may require a longer time to reach completion.
-
Optimize Catalyst Choice: The catalyst can influence selectivity. While Brønsted acids are common, certain Lewis acids may favor the Biginelli pathway.[8][16] Consider screening catalysts like InBr₃, FeCl₃, or BF₃•OEt₂ under milder conditions.[18][19]
-
Control Stoichiometry and Order of Addition: Ensure precise 1:1:1 stoichiometry of the core reactants. Some protocols suggest adding the urea portionwise or as the final component to minimize its time at high temperature before it can react.[8]
-
Solvent Selection: While ethanol is common, explore other solvents that may allow for lower reaction temperatures or improve reactant solubility and stability.[8]
Validation: Successful optimization will be confirmed by a significant reduction or complete elimination of the fluorescent spot on the TLC plate (when viewed under UV light) and the corresponding peak in the LC-MS chromatogram.
Section 3: Troubleshooting Guide for Pinner-Type Syntheses
The Pinner synthesis and related cyclocondensations react a 1,3-dicarbonyl compound with an N-C-N synthon like an amidine, guanidine, or urea.[20][21] These reactions are powerful but sensitive to reactant quality and reaction conditions.
Problem: My Pinner reaction has very low conversion, and the primary species I see are unreacted starting materials and a potential hydrolysis product of my amidine.
Q: What are the likely causes for low conversion and how can I drive the reaction to completion?
A: Low conversion in Pinner-type syntheses often points to issues with the N-C-N component (e.g., the amidine) or incomplete cyclization.
Causality—Why it Fails:
-
Amidine Quality and Hydrolysis: Amidines, especially as free bases, can be hygroscopic and prone to hydrolysis back to the corresponding amide and ammonia.[8] Using an older or improperly stored amidine salt can introduce significant amounts of non-reactive material from the start.
-
Incomplete Cyclization/Dehydration: The final step of the reaction is a cyclization followed by dehydration to form the aromatic pyrimidine ring. This step can be slow or reversible, especially without a suitable catalyst or if sterically hindered substrates are used.[8] An intermediate, non-cyclized product may be the major species in the reaction pot.
Troubleshooting Protocol
Objective: To improve reaction conversion and drive the synthesis to the desired pyrimidine product.
Step-by-Step Methodology:
-
Verify Amidine Quality:
-
Use Freshly Prepared or Purified Reagent: If possible, use freshly prepared amidine hydrochloride.[8]
-
Dry Reagents and Solvents: Ensure all reagents and the reaction solvent are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
-
Facilitate Cyclization:
-
Catalyst Addition: If not already in use, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to promote the final dehydration step.[8]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours). Some cyclizations are kinetically slow.[8]
-
-
Employ a Dehydrating Agent: To push the equilibrium toward the product, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene). Alternatively, molecular sieves can be added to the reaction mixture.
Validation: Progress can be monitored by the disappearance of starting materials and the appearance of the desired product peak by LC-MS. ¹H NMR of the crude mixture can confirm the formation of the aromatic pyrimidine ring by identifying characteristic aromatic proton signals.[22][23]
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Wikipedia. Pyrimidine metabolism. Wikipedia.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
- PMC - NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME PYRIMIDINE COMPOUNDS. ResearchGate.
- Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts.
- BOC Sciences. Impurities Identification and Characterization. BOC Sciences.
- Wikipedia. Biginelli reaction. Wikipedia.
- USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- PMC - NIH. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- New Journal of Chemistry (RSC Publishing). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen.
- Journal of Liquid Chromatography & Related Technologies. Identification of Pharmaceutical Impurities.
- Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- Intertek. Pharmaceutical Impurity Testing and Identification. Intertek.
- Taylor & Francis. Pyrimidine biosynthesis – Knowledge and References. Taylor & Francis.
- Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
- Taylor & Francis. Biginelli reaction – Knowledge and References. Taylor & Francis.
- ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate.
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- PMC. A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. PMC.
- National Science Review | Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. National Science Review | Oxford Academic.
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.
- RSC Publishing. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.
- ResearchGate. Three generally accepted mechanisms for the Biginelli reaction. ResearchGate.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers.
- Illinois Chemistry. 1 THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of.
- ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF. ResearchGate.
- ResearchGate. Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction.... ResearchGate.
- Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
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Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of pyrimidine-based compounds. Pyrimidine and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of many therapeutic agents.[1][2][3] However, their development is often hampered by low solubility, which can limit bioavailability and lead to unreliable results in biological assays.[1][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of pyrimidine derivatives.
Q1: What are the underlying reasons for the poor aqueous solubility of many pyrimidine-based compounds?
A1: The limited water solubility of pyrimidine derivatives often stems from a combination of their physicochemical properties. Key contributing factors include:
-
High Lipophilicity and Molecular Weight: Many advanced drug candidates, including those with a pyrimidine core, possess high molecular weight and are lipophilic (hydrophobic), which inherently reduces their affinity for aqueous media.[5]
-
Crystal Lattice Energy: The planar and often symmetrical structure of the pyrimidine ring can lead to strong intermolecular interactions within the crystal lattice. This high crystal lattice energy makes it thermodynamically unfavorable for water molecules to break apart the crystal and solvate the individual molecules.[5]
-
Lack of Ionizable Groups: Pyrimidine derivatives lacking functional groups that can be ionized at physiological pH will exhibit pH-independent, and often low, solubility.
Q2: What are the principal strategies for enhancing the aqueous solubility of pyrimidine compounds?
A2: Broadly, the approaches to improve solubility can be divided into two main categories: chemical modifications and formulation strategies.[5][6]
-
Chemical Modifications: These involve altering the molecule's covalent structure to introduce more favorable physicochemical properties. This includes salt formation, derivatization, and creating prodrugs.[6]
-
Physical Modifications & Formulation Strategies: These methods focus on changing the physical state of the compound or the composition of the delivery vehicle without altering the chemical structure of the active pharmaceutical ingredient (API).[6][7] This category includes techniques like particle size reduction, pH adjustment, the use of cosolvents, surfactants, complexing agents, and creating solid dispersions.[8][9][10]
Q3: How does pH influence the solubility of pyrimidine-based compounds?
A3: The pH of the aqueous environment is a critical factor for pyrimidine compounds that contain ionizable functional groups (weak acids or bases).[5][10][11]
-
For Weakly Basic Pyrimidines: The pyrimidine ring itself contains nitrogen atoms that can be protonated. For derivatives that are weak bases, decreasing the pH (making the solution more acidic) will lead to the formation of a protonated, cationic species. This charged form is generally much more soluble in water than the neutral form.[10]
-
For Weakly Acidic Pyrimidines: If the pyrimidine derivative has acidic functional groups (e.g., a carboxylic acid or a phenol), increasing the pH (making the solution more basic) will deprotonate these groups, forming an anionic species. This negatively charged salt form is typically more water-soluble.[10]
Therefore, conducting a pH-solubility profile is a crucial first step in characterizing a new pyrimidine compound.[4][10]
Q4: Is increasing the temperature a viable method to improve solubility during experiments?
A4: Yes, for most solid compounds, solubility in a liquid solvent increases with temperature.[11] This is an endothermic process where heat provides the energy needed to overcome the crystal lattice forces. While this can be a useful technique for preparing stock solutions or during certain in vitro assays, it's important to consider the thermal stability of the compound.[12][13] Prolonged exposure to high temperatures can lead to degradation.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides a structured approach to troubleshooting common problems encountered during experimental work.
Issue 1: My pyrimidine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.
This is a very common problem that can lead to inaccurate and irreproducible results, such as an overestimation of IC50 values.[4][12]
Root Cause Analysis & Immediate Actions:
-
Exceeding Kinetic Solubility: You are likely exceeding the kinetic solubility of your compound in the final aqueous medium. Kinetic solubility is the concentration at which a compound, rapidly added from a concentrated organic stock, begins to precipitate.[1]
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the compound in solution. While necessary for the assay, the aqueous buffer is a poor solvent for your compound.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation in aqueous buffers.
Detailed Protocols & Explanations:
Step 1: Determine the Kinetic Solubility Limit
-
Rationale: Before proceeding, you must know the solubility limit of your compound under the specific assay conditions. This prevents wasting material and ensures your assay concentrations are valid.
-
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Prepare a high-concentration stock solution of your pyrimidine compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of your compound in DMSO.
-
Add the DMSO solutions to your aqueous assay buffer (e.g., PBS, pH 7.4) at a fixed ratio (e.g., 1:100) to achieve the desired final concentrations.
-
Mix and incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Measure the turbidity of each well using a nephelometer, which measures light scattering from precipitated particles.[12] The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
Step 2: Implement a Formulation Strategy
If reducing the concentration is not feasible, you must improve the apparent solubility.
-
Option A: Using Co-solvents
-
Causality: Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][14]
-
Protocol:
-
Determine the maximum tolerable concentration of the co-solvent for your assay system (e.g., cell line) to avoid toxicity.
-
Prepare your compound stock in the chosen co-solvent or a mixture (e.g., 50:50 ethanol:water).
-
When diluting into the final assay medium, ensure the final co-solvent concentration is consistent across all wells and does not exceed the tolerated limit.
-
-
Trustworthiness: This is a simple and rapid method, but be aware that co-solvents can have their own biological effects.[4] Always include a vehicle control with the same final co-solvent concentration.
-
-
Option B: Using Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the poorly soluble pyrimidine molecule ("guest") within their cavity ("host"), forming an inclusion complex that has significantly higher aqueous solubility.[6][15][16]
-
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro use due to its high solubility and low toxicity.[17]
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add an excess of the solid pyrimidine compound to the cyclodextrin solution.
-
Stir or sonicate the mixture at a controlled temperature for 24-48 hours to allow complex formation to reach equilibrium.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Trustworthiness: This method is highly effective and widely used in pharmaceutical formulations.[16][18] The resulting solution can often be diluted directly into aqueous buffers with minimal precipitation.
-
Issue 2: My pyrimidine compound has poor bioavailability in vivo despite showing good in vitro activity.
Poor bioavailability is often a direct consequence of low aqueous solubility, which leads to poor dissolution and absorption in the gastrointestinal tract.
Root Cause Analysis & Strategic Approaches:
The goal is to increase the dissolution rate and/or the concentration of the dissolved drug at the site of absorption. The main strategies are chemical modification (prodrugs) and advanced formulation techniques (solid dispersions, nanosuspensions).
Troubleshooting Workflow:
Caption: Strategic approaches to improve in vivo bioavailability.
Detailed Protocols & Explanations:
-
Approach A: Prodrug Synthesis
-
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[19] By attaching a highly soluble promoiety (e.g., a phosphate ester or an amino acid), the overall solubility of the compound can be dramatically increased.[19][20][21] For example, attaching a phosphate monoester can provide two ionizable groups, leading to high aqueous solubility at physiological pH.[21]
-
Protocol Example: Synthesis of a Phosphate Ester Prodrug
-
Identify a Hydroxyl Group: The parent pyrimidine must have a suitable functional group, typically a hydroxyl group, for esterification.
-
Phosphorylation: React the parent drug with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.
-
Hydrolysis & Purification: The resulting dichlorophosphate is hydrolyzed to the phosphate monoester, followed by purification (e.g., by chromatography or crystallization).
-
-
Trustworthiness: This is a well-established strategy in drug development.[20] A successful prodrug must not only be more soluble but also be efficiently cleaved in vivo to release the parent drug.[19] In vitro plasma stability assays are essential to validate this.
-
-
Approach B: Solid Dispersion
-
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix (e.g., HPMC, PVP).[22][23][24] This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state.[25] Upon contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles, which have a much higher dissolution rate and apparent solubility than the crystalline form.[22][26]
-
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30).
-
Dissolve both the pyrimidine compound and the polymer in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture).[23]
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a solid mass where the drug is dispersed within the polymer.
-
The resulting solid can be further dried, milled, and sieved to obtain a powder suitable for formulation into capsules or tablets.[23]
-
-
Trustworthiness: This is a powerful and commercially successful technique for enhancing the bioavailability of poorly soluble drugs.[22] Characterization by DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) is required to confirm that the drug is in an amorphous state.
-
-
Approach C: Nanosuspension
-
Causality: A nanosuspension consists of pure drug particles with a size in the nanometer range (typically 100-1000 nm), stabilized by surfactants or polymers.[27][28] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution velocity. This leads to faster and more complete absorption.
-
Protocol: High-Pressure Homogenization (Top-Down Method)
-
Create a pre-suspension by dispersing the micronized pyrimidine compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Force this suspension through the very small gap of a high-pressure homogenizer at pressures up to 1500 bar.[6][14]
-
The intense shear forces and cavitation within the homogenizer break down the drug microparticles into nanoparticles.[6]
-
Multiple homogenization cycles are typically required to achieve a narrow particle size distribution.
-
-
Trustworthiness: This technology is applicable to a wide range of drugs and has been used to formulate marketed products.[28][29] Particle size analysis (e.g., by Dynamic Light Scattering) is essential for quality control.
-
Part 3: Data Summary & Comparison
The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds. The actual improvement will be highly dependent on the specific pyrimidine derivative.
| Technique | Typical Fold-Increase in Solubility | Key Advantages | Key Considerations |
| pH Adjustment | 2 to >1000-fold[10] | Simple, cost-effective. | Only for ionizable compounds; potential for precipitation upon pH change in GI tract. |
| Co-solvents | 2 to 500-fold | Easy to implement for in vitro studies. | Potential for in vitro artifacts and in vivo toxicity.[14] |
| Cyclodextrins | 10 to >1000-fold[17] | High solubilization capacity, low toxicity (for derivatives like HP-β-CD). | Can be expensive; requires specific host-guest compatibility. |
| Prodrugs | 10 to >4000-fold[19] | Can dramatically improve solubility and absorption. | Requires chemical synthesis; must ensure efficient in vivo cleavage.[20] |
| Solid Dispersions | 10 to >100-fold | Significant increase in dissolution rate and bioavailability. | Physical stability of the amorphous form can be a challenge (recrystallization). |
| Nanosuspensions | 10 to >80-fold | Increases dissolution velocity; applicable to most poorly soluble drugs. | Requires specialized equipment; physical stability (crystal growth) must be controlled.[27] |
References
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- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
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- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). Journal of Medicinal Chemistry.
- Pyrimidine - Solubility of Things. (n.d.). Solubilityofthings.com.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). Molecules.
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. (2025). BenchChem.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters.
- Solubility and stability testing of novel pyrimidine deriv
- Common pitfalls in handling pyrimidine-based compounds. (2025). BenchChem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.).
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). Pharmaceutics.
- Nanosuspension: An approach to enhance solubility of drugs. (2012). Journal of Advanced Pharmaceutical Technology & Research.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. (2025). Preprints.org.
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
- ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014).
- Solid Dispersion and Its Manufacturing Techniques to Improve Bioavailability of Poorly Water-Soluble Anticancer Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Solid Dispersions. (2016). Contract Pharma.
- Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024). Frontiers in Pharmacology.
- An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (n.d.).
- Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. (2025). BenchChem.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals.
- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. (n.d.).
- Can I use Cyclodextrin to improve the solubility of a compound?. (2015).
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). Polymers.
- Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.).
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. (2022).
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). Journal of Medicinal Chemistry.
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Validation & Comparative
Comparing the Biological Activity of 5-Methoxy vs. 5-Hydroxy Pyrimidines: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Significance of the 5-Position on the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] This privileged scaffold offers a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological properties. Among the various points of substitution, the 5-position has proven to be particularly critical for modulating the biological activity of pyrimidine derivatives.[4][5]
The introduction of small, electronically distinct functional groups at this position can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two common substituents at the 5-position: the hydroxyl (-OH) group and the methoxy (-OCH₃) group. By examining their fundamental physicochemical differences and reviewing supporting experimental data from the literature, we will elucidate how this seemingly minor structural change—the replacement of a proton with a methyl group—can lead to divergent biological outcomes, particularly in the context of kinase inhibition and anticancer activity.
Physicochemical and Structural Differences: More Than Just a Methyl Group
The choice between a hydroxyl and a methoxy group is a critical decision in drug design, as each imparts distinct properties that govern how the molecule interacts with its biological target and behaves within a physiological system.
-
5-Hydroxy Group (-OH): This group is a protic, polar moiety capable of acting as both a hydrogen bond donor and acceptor . This dual capacity allows it to form strong, directional interactions within a protein's binding pocket. However, the acidic nature of the phenolic proton means it can be ionized at physiological pH, potentially altering its binding characteristics and increasing its water solubility. Furthermore, the hydroxyl group is a primary site for Phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance and a shorter biological half-life.
-
5-Methoxy Group (-OCH₃): By methylating the hydroxyl group, its fundamental properties are altered. The resulting methoxy group is aprotic and can only function as a hydrogen bond acceptor . This seemingly subtle change eliminates the hydrogen bond donating capability, which can be either beneficial or detrimental depending on the target's topology. The addition of the methyl group also increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Crucially, the methoxy group is significantly more resistant to metabolic conjugation than the hydroxyl group, often leading to improved pharmacokinetic profiles.
The interplay of these properties—hydrogen bonding potential, acidity, lipophilicity, and metabolic stability—is central to the structure-activity relationship (SAR) of 5-substituted pyrimidines.
Comparative Biological Activity
The decision to employ a 5-hydroxy or 5-methoxy pyrimidine is highly dependent on the specific biological target and the desired therapeutic effect. Literature examples reveal that neither substituent is universally superior; instead, their efficacy is context-dependent.
5-Hydroxy-Pyrimidines: Potent Interactors and Anticancer Agents
The hydrogen-bond donating capacity of the 5-hydroxy group can be essential for high-affinity binding to certain targets. Several studies have highlighted the direct biological effects of 5-hydroxypyrimidine derivatives.
A notable example involves a study on the in vivo anticancer effects of 5-hydroxypyrimidine derivatives. The compound SNK-578 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine chlorohydrate), when administered at 10 mg/kg, significantly inhibited the growth of Lewis lung epidermoid carcinoma in C57BL/6 mice by 72.2%.[6] In the same study, two out of ten mice treated with this compound developed no tumors, and the median survival increased by 38.6%.[6] This demonstrates a potent, direct antitumor effect conferred by the 5-hydroxypyrimidine scaffold in this specific context.
However, the presence of a 5-hydroxy group is not always favorable. In a study focused on developing inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription, researchers found that the 5-hydroxy substituent was detrimental to activity.[7] Specifically, the replacement of a C5-carbonitrile group with a C5-hydroxyl group in a 4-thiazol-2-anilinopyrimidine scaffold resulted in a greater than 155-fold loss in CDK9 inhibition.[7] This suggests that the active site of CDK9 may be intolerant of a hydrogen bond donor at this position or that the electronic properties of the hydroxyl group are unfavorable for binding.
5-Methoxy-Pyrimidines: A Staple in Kinase Inhibitor Design
The 5-methoxy group is a frequently encountered feature in the design of modern kinase inhibitors. Its increased lipophilicity and metabolic stability often translate to superior drug-like properties. While there are fewer examples of 5-methoxy-pyrimidines being the final active agent in the provided literature, their importance is underscored by their widespread use as a key synthetic intermediate.
For instance, 2,4-dichloro-5-methoxypyrimidine is a critical building block for synthesizing a wide range of biologically active molecules, particularly kinase inhibitors targeting diseases like cancer.[8][9] The methoxy group is retained in the final structures, where it contributes to the overall pharmacological profile by occupying specific pockets within the kinase ATP-binding site.
The natural antibiotic Bacimethrin, which exhibits both antibacterial and anticancer properties, incorporates a methoxy group on the pyrimidine ring.[10][11] Its mechanism of action involves acting as an antagonist to vitamin B1 (thiamine), highlighting the diverse biological roles of methoxylated pyrimidines.[10][11]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the key comparative points between the two scaffolds.
| Feature | 5-Hydroxy-Pyrimidines | 5-Methoxy-Pyrimidines | Causality & Experimental Insight |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | The -OH group can form an additional hydrogen bond, which can be critical for affinity to some targets but may cause steric or electronic clashes in others (e.g., CDK9).[7] |
| Lipophilicity | Lower | Higher | The -OCH₃ group generally improves cell membrane permeability and can enhance oral bioavailability. |
| Metabolic Stability | Lower (Susceptible to Glucuronidation/Sulfation) | Higher | The -OH group is a common site for Phase II conjugation, leading to faster clearance. Methylation blocks this metabolic pathway. |
| Anticancer Activity | Demonstrated potent in vivo tumor inhibition in specific models (e.g., Lewis Lung Carcinoma).[6] | Often a key structural feature in highly potent kinase inhibitors developed for cancer therapy.[12] | The choice is target-specific. The -OH group may enable direct anticancer effects, while the -OCH₃ group often contributes to a more favorable overall profile for kinase inhibition. |
| Pharmacokinetics | Potentially shorter half-life due to metabolism. | Generally longer half-life and improved bioavailability.[13][14] | Pharmacokinetic properties are a major consideration in drug development, often favoring the more stable methoxy group. |
Experimental Protocols
To provide a practical context for evaluating these compounds, we describe two key experimental procedures: the synthesis of a 5-hydroxypyrimidine from its methoxy precursor and a standard in vitro kinase inhibition assay.
Protocol 1: Demethylation of 5-Methoxypyrimidine to 5-Hydroxypyrimidine
This protocol describes a common method to convert a 5-methoxy-pyrimidine into a 5-hydroxy-pyrimidine, a crucial step for comparative SAR studies. The causality for this choice of reagents rests on using a strong base (potassium hydroxide) at high temperature to effect the cleavage of the relatively stable aryl-ether bond.[15][16]
Step-by-Step Methodology:
-
Combine 5-methoxypyrimidine (1.0 eq) and powdered potassium hydroxide (5.0 eq) in a sealed reaction tube.
-
Add methanol as the solvent to create a slurry.
-
Securely seal the tube and heat the reaction mixture to 150 °C overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of acetic acid until the pH is approximately 7.
-
Concentrate the neutralized mixture under reduced pressure to remove the methanol.
-
Extract the resulting residue with a suitable hot organic solvent, such as acetonitrile or ethyl acetate, to isolate the crude product from inorganic salts.
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the crude solid using flash column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to afford the pure 5-hydroxypyrimidine.[15][16]
This transformation allows for the direct synthesis of a 5-hydroxy analog from a readily available 5-methoxy starting material, enabling direct biological comparison.
Caption: Synthetic workflow for the demethylation of 5-methoxypyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity. The choice of a luminescence-based readout (e.g., Kinase-Glo®) provides high sensitivity and a wide dynamic range.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 5-hydroxy- and 5-methoxy-pyrimidine derivatives) in a suitable buffer (e.g., DMSO) in a 96- or 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest, its specific substrate peptide, and the necessary cofactors in a reaction buffer.
-
Reaction Initiation: Add a defined concentration of ATP to the kinase reaction mixture to initiate the enzymatic reaction. Immediately dispense the complete reaction mix into the wells containing the serially diluted test compounds. Include control wells (no inhibitor for 100% activity, no kinase for 0% activity).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Reaction Termination & Signal Generation: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and contains luciferase and luciferin, which generate a light signal proportional to the amount of remaining ATP.
-
Signal Detection: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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The Architectural Nuances of 2,5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its remarkable versatility in interacting with a wide array of biological targets.[1][2] Among the various substitution patterns, the 2,5-disubstituted arrangement offers a unique vector for molecular design, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2,5-substituted pyrimidines, with a particular focus on their applications as anticancer agents, often through the inhibition of protein kinases.[1][3] We will dissect the influence of substituents at these two key positions, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The 2,5-Substituted Pyrimidine Core: A Strategic Framework
The core structure of a 2,5-substituted pyrimidine provides two distinct points for chemical modification, each with a profound impact on the molecule's biological activity. The substituent at the 2-position is often crucial for establishing key interactions within the binding pockets of target proteins, such as hydrogen bonds, while the substituent at the 5-position can modulate selectivity, potency, and pharmacokinetic properties.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. [4][5][6][7][8] Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to inhibition by the test compound results in a change in the measured signal.
Protocol (Luminescence-Based):
-
Compound Preparation: Prepare serial dilutions of the 2,5-substituted pyrimidine derivatives in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
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The Evolving Landscape of Pyrimidine-Based Anticancer Agents: A Comparative Analysis
For decades, pyrimidine analogs have been a cornerstone of cancer chemotherapy. Their structural similarity to the natural pyrimidine bases allows them to interfere with critical cellular processes, leading to the inhibition of tumor growth. This guide provides a comparative analysis of emerging 2,5-substituted pyrimidine derivatives against established pyrimidine-based anticancer agents, offering insights for researchers, scientists, and drug development professionals.
While the specific compound 2-(hydroxymethyl)-5-methoxypyrimidine has not been extensively studied for its anticancer properties, the broader class of 2,5-substituted pyrimidines is a promising area of research. This guide will, therefore, use representative compounds from this class to draw comparisons with clinically established drugs such as 5-Fluorouracil, Capecitabine, Gemcitabine, and the antifolate, Pemetrexed.
A Tale of Two Strategies: Established Pyrimidine Analogs
The clinical success of pyrimidine-based anticancer agents largely stems from two primary mechanisms of action: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.
5-Fluorouracil (5-FU) , a veteran in cancer treatment, is converted in the body to several active metabolites.[1][2] One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][3][4] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[3] Furthermore, other metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[1][4]
Capecitabine is an orally administered prodrug of 5-FU.[5][6] Its multi-step conversion to 5-FU is designed to be more tumor-selective, as the final activating enzyme, thymidine phosphorylase, is often found in higher concentrations in tumor tissues.[6] This targeted activation aims to increase efficacy while reducing systemic side effects.[6]
Gemcitabine , another pyrimidine analog, also requires intracellular phosphorylation to become active.[7][8] Its triphosphate form is incorporated into DNA, where it causes "masked chain termination," preventing further DNA elongation and inducing apoptosis.[7][9] Gemcitabine's diphosphate metabolite also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[9][10]
Pemetrexed , while not a direct pyrimidine analog, is a potent antifolate that targets several key enzymes in the de novo pathways of purine and pyrimidine biosynthesis, including thymidylate synthase.[11] By disrupting the supply of these essential building blocks, pemetrexed effectively halts DNA and RNA synthesis in cancer cells.[11]
The Rise of Novel 2,5-Substituted Pyrimidines: New Mechanisms on the Horizon
Recent research into novel 2,5-substituted pyrimidine derivatives has revealed compounds with distinct mechanisms of action that differ from the established pyrimidine antimetabolites. These emerging agents often target specific proteins involved in cancer cell proliferation and survival.
One promising avenue of research involves the development of 2,5-substituted pyrimidines as inhibitors of tubulin polymerization . For instance, a series of 2,4,5-substituted pyrimidines has been shown to inhibit tubulin polymerization with high potency, leading to cell cycle arrest in the G2/M phase and significant antiproliferative activity against various cancer cell lines.[3]
Another novel approach targets gankyrin , an oncoprotein overexpressed in several cancers. A series of 2,5-pyrimidine-based small molecules has been designed to bind to gankyrin, disrupting its function and leading to the inhibition of cancer cell proliferation.[1][4]
The following diagram illustrates the distinct signaling pathways targeted by established and emerging pyrimidine-based agents.
Caption: Comparative Mechanisms of Action of Pyrimidine-Based Anticancer Agents.
Performance Comparison: A Look at the Experimental Data
The efficacy of anticancer agents is often evaluated in preclinical studies using in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the reported IC50 values for representative 2,5-substituted pyrimidines and established anticancer drugs against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Emerging 2,5-Substituted Pyrimidines | ||||
| Compound 188 (Gankyrin Binder) | MCF7 (Breast) | 1.0 | Gankyrin Inhibition | [4] |
| Compound 193 (Gankyrin Binder) | A549 (Lung) | 5.7 | Gankyrin Inhibition | [4] |
| Indole-pyrimidine 4k | BEL-7402 (Liver) | 0.016 - 0.062 | Tubulin Polymerization Inhibition | [3] |
| Established Anticancer Agents | ||||
| 5-Fluorouracil | Various | Varies widely | Thymidylate Synthase Inhibition, DNA/RNA Incorporation | [12] |
| Gemcitabine | Various | Varies widely | DNA Chain Termination, Ribonucleotide Reductase Inhibition | [8] |
| Pemetrexed | Various | Varies widely | Antifolate | [11] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions. This table is intended for comparative purposes only.
Experimental Methodologies: A Guide for In Vitro Evaluation
The following protocols provide a general framework for the in vitro evaluation of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
Conclusion and Future Directions
While established pyrimidine analogs like 5-FU, Capecitabine, and Gemcitabine remain vital in cancer therapy, the emergence of novel 2,5-substituted pyrimidines with distinct mechanisms of action represents an exciting frontier in drug discovery. These new compounds, targeting specific oncoproteins and cellular processes beyond DNA synthesis, hold the potential for greater selectivity and efficacy, particularly in cancers resistant to traditional antimetabolites. Further research, including in vivo studies and the elucidation of detailed structure-activity relationships, is crucial to translate the promise of these emerging pyrimidine derivatives into the next generation of anticancer therapeutics.
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5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Retrieved from [Link]
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OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Pyrimidine Derivatives and Standard Antibiotics
In an era where antimicrobial resistance (AMR) poses a formidable threat to global health, the imperative to discover and develop novel antimicrobial agents has never been more critical.[1] The diminishing pipeline of new antibiotics from traditional scaffolds necessitates a strategic pivot towards innovative chemical entities. Among these, pyrimidine derivatives have emerged as a particularly promising class of compounds.[2][3][4] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact readily with biological systems, including essential microbial pathways.[1][5][6]
This guide provides a technical comparison between the antimicrobial efficacy of emerging pyrimidine derivatives and established, standard antibiotics. We will delve into their distinct mechanisms of action, present quantitative efficacy data from peer-reviewed studies, and detail the rigorous experimental protocols required for their evaluation. This content is designed for researchers, scientists, and drug development professionals actively engaged in the fight against infectious diseases.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an antimicrobial agent is fundamentally defined by its mechanism of action (MoA). Standard antibiotics and pyrimidine derivatives often achieve their bactericidal or bacteriostatic effects by targeting disparate, yet equally vital, cellular processes.
Standard Antibiotics: The Classic Approaches
Conventional antibiotics typically disrupt one of a few well-established cellular functions:
-
Cell Wall Synthesis Inhibition: Beta-lactams (e.g., Penicillin, Oxacillin) and glycopeptides (e.g., Vancomycin) function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a loss of structural integrity and subsequent cell lysis.
-
Protein Synthesis Inhibition: Macrolides and tetracyclines bind to the bacterial ribosome, preventing the translation of messenger RNA into proteins.
-
DNA Replication Inhibition: Quinolones (e.g., Ciprofloxacin, Norfloxacin) target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Pyrimidine Derivatives: A Multi-Pronged Attack
The versatility of the pyrimidine scaffold allows for the development of derivatives that can inhibit a wider variety of bacterial targets.[1][7]
-
Folic Acid Synthesis Inhibition: A primary mechanism for many pyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR) .[8][9] This enzyme is crucial for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids. By blocking this pathway, pyrimidine derivatives halt DNA synthesis and cell proliferation.[8] This is a validated target, shared by the standard antibiotic Trimethoprim.[10]
-
Cell Division Inhibition: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein.[6][11][12] FtsZ is a homolog of eukaryotic tubulin that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of this process prevents bacterial cytokinesis, leading to filamentation and cell death.[12]
-
Resistance Modulation: Perhaps one of the most exciting applications is in synergistic therapies. Some pyrimidine derivatives can act as allosteric modulators of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA). This action re-sensitizes the resistant bacterium to the effects of beta-lactam antibiotics like oxacillin.[13]
Caption: Comparative Mechanisms of Action.
Quantitative Efficacy: A Head-to-Head Comparison of MIC Values
The most common metric for quantifying the in vitro efficacy of an antimicrobial is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[14] The data below, compiled from multiple studies, compares the MIC values of representative pyrimidine derivatives against those of standard antibiotics for several clinically relevant bacterial strains.
| Compound/Drug | Class | S. aureus (Gram +) | E. faecalis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference(s) |
| Compound 6c | Tetrazolopyrimidine | 7.81 µg/mL | 7.81 µg/mL | - | - | [15] |
| Compound 3a | Thiazolopyrimidine | 12.5-25 µg/mL | - | 50 µg/mL | 25 µg/mL | [16] |
| Compound MT-21 | Pyrimidine Amide | 12.5 µg/mL | - | - | - | [4] |
| PYB01 | Pyrimidine Derivative | 168.4 µM | - | - | - | [13] |
| Vancomycin | Standard (Glycopeptide) | ≤0.5 - 2.0 µg/mL | - | - | - | [15] |
| Ciprofloxacin | Standard (Quinolone) | 25 µg/mL | - | 12.5 µg/mL | 12.5 µg/mL | [16] |
| Norfloxacin | Standard (Quinolone) | - | - | <1.0 µg/mL | - | [15] |
| Oxacillin | Standard (β-Lactam) | 311.4 - 622.8 µM (MRSA) | - | - | - | [13] |
Note: Direct comparison of µg/mL and µM values requires knowledge of molecular weights. The data illustrates that many novel pyrimidine derivatives exhibit potency in a similar concentration range to standard antibiotics, with some showing significant activity against resistant strains.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
Adherence to standardized protocols is paramount for generating reproducible and trustworthy antimicrobial susceptibility data. The broth microdilution method, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI), is a gold standard.[17][18]
Protocol: Broth Microdilution MIC Assay
Causality and Rationale: This protocol is designed to be self-validating. The inclusion of positive (no drug) and negative (no bacteria) controls ensures the test system is functioning correctly. Standardization of the bacterial inoculum is the most critical variable; an overly dense culture can overwhelm the antibiotic, leading to falsely high MIC values.[17] The use of Mueller-Hinton medium is specified because of its low concentration of inhibitors (like thymidine) that can interfere with certain antibiotics, particularly folate pathway inhibitors.[19]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Dissolve the pyrimidine derivative and standard antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial compound in cation-adjusted Mueller-Hinton Broth (MHB). The typical final volume in each well is 100 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution & Addition: Dilute the standardized bacterial suspension in MHB so that when 100 µL is added to each well of the plate, the final concentration is approximately 5 x 10⁵ CFU/mL.
-
Control Wells:
-
Growth Control: Add 100 µL of the bacterial inoculum to wells containing 100 µL of MHB without any antimicrobial.
-
Sterility Control: Add 200 µL of sterile MHB to at least one well.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Standardized MIC Determination Workflow.
Overcoming Resistance: The Synergistic Potential
A significant advantage of developing new chemical classes like pyrimidine derivatives is their potential to circumvent existing resistance mechanisms. Furthermore, they can be used to restore the activity of older antibiotics.
As demonstrated in studies against MRSA, the bacterium's resistance to oxacillin is mediated by the PBP2a protein, which has a low affinity for beta-lactam antibiotics. A pyrimidine derivative can act as an allosteric modulator, binding to a site on PBP2a distinct from the active site. This binding induces a conformational change that allows oxacillin to bind effectively again, thereby restoring its antimicrobial activity.[13] This synergistic effect can reduce the MIC of oxacillin against resistant strains by as much as 64-fold.[13]
Caption: Logic of Synergistic Resistance Modulation.
Conclusion
Pyrimidine derivatives represent a versatile and highly promising scaffold in the development of new antimicrobial agents. Their strength lies not only in their intrinsic activity against a broad spectrum of pathogens but also in their diverse mechanisms of action, which differ significantly from many standard antibiotics.[1][5] The ability of certain derivatives to inhibit novel targets like FtsZ or to act synergistically to reverse established resistance patterns marks a significant advancement in the field.[12][13] While standard antibiotics remain the bedrock of infectious disease treatment, continued research and development into pyrimidine-based therapeutics offer a critical pathway to expanding our arsenal and addressing the growing challenge of antimicrobial resistance.
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- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Review on Antimicrobial Activity of Pyrimidine. ProQuest.
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- Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed.
- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines.
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- TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrimidines is a critical cornerstone of therapeutic innovation and quality control. Whether assessing the purity of a novel pyrimidine-based active pharmaceutical ingredient (API), studying its metabolic fate, or ensuring the consistency of a final drug product, the reliability of the analytical methods employed is paramount. This guide provides an in-depth, objective comparison of common analytical methodologies for pyrimidine analysis, grounded in the principles of method validation and cross-validation as stipulated by international regulatory bodies. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure the scientific integrity of your analytical endeavors.
The Imperative of Method Validation and Cross-Validation
Before comparing analytical techniques, it is crucial to understand the foundational principles that ensure data integrity. An analytical method is not merely a set of instructions but a validated scientific process that has been rigorously demonstrated to be "fit for purpose".[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this validation, focusing on key performance characteristics.[3][4][5][6][7][8]
Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[1][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][4]
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by a different laboratory, with different analysts, or on different equipment.[11][12] It is a critical step in method transfer and is essential when comparing results from different analytical methods.[11][13][14] The goal is to ensure that the data generated across different sites or methods are comparable.[13]
The following diagram illustrates the typical workflow for analytical method validation and its extension to cross-validation.
Caption: Workflow of Analytical Method Validation and Cross-Validation.
Comparative Analysis of Analytical Methods for Pyrimidine Analysis
The choice of an analytical method for pyrimidine analysis is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[15][16][17]
The following table provides a comparative overview of these methods, with typical performance characteristics based on literature and our in-house expertise.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Separation by liquid chromatography followed by highly selective and sensitive mass analysis. |
| Applicability | Well-suited for non-volatile and thermally labile pyrimidine derivatives.[10][16] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar pyrimidines.[17] | Highly versatile for a wide range of pyrimidines in complex matrices.[18][19][20] |
| Linearity (r²) | ≥ 0.999[15] | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[15] | 97.0% - 103.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0%[15] | ≤ 2.5% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.5%[15] | ≤ 3.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range (analyte dependent) | pg/mL to fg/mL range[19] |
| Limit of Quantitation (LOQ) | ng/mL range[10] | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | High, based on both retention time and mass spectrum. | Excellent, based on precursor-product ion transitions (MRM).[18] |
| Throughput | Moderate | Moderate to Low (due to longer run times and potential derivatization) | High |
| Cost | Relatively low | Moderate | High |
In-Depth Experimental Protocol: Cross-Validation of an HPLC Method for 5-Fluorouracil (5-FU) Analysis
To illustrate the practical application of these principles, we provide a detailed protocol for the cross-validation of a reversed-phase HPLC method for the analysis of 5-Fluorouracil (5-FU), a widely used pyrimidine analogue in chemotherapy. This protocol assumes the method has already been fully validated in the originating laboratory (Lab A) and is being transferred to a receiving laboratory (Lab B).
Objective
To demonstrate the comparability of results for the quantification of 5-Fluorouracil in a drug substance sample between two laboratories using the same validated HPLC method.
Materials and Reagents
-
5-Fluorouracil Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation
-
Two separate HPLC systems (one in Lab A, one in Lab B) equipped with a UV detector.
Preparation of Solutions
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Diluent: Mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of 5-FU Reference Standard in 25.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with diluent to concentrations of 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard.
-
Sample Solution: Accurately weigh and dissolve the 5-FU drug substance sample in diluent to a target concentration of 50 µg/mL.
Chromatographic Conditions
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 266 nm
Cross-Validation Procedure
-
Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol outlining the experiments, acceptance criteria, and procedures for data analysis.[11]
-
Analyst Training: The analyst at Lab B should be adequately trained on the method.
-
Analysis in Lab A (Originating Lab):
-
Analyze the calibration standards, QC samples (in triplicate at each level), and the drug substance sample (in six replicate preparations).
-
Document all results.
-
-
Shipment of Samples: Ship the same batches of reference standard, drug substance, and QC samples to Lab B under appropriate storage conditions.
-
Analysis in Lab B (Receiving Lab):
-
Upon receipt, the analyst at Lab B should prepare fresh solutions and perform the analysis using the same protocol as Lab A.
-
-
Data Comparison and Evaluation:
-
Compare the results obtained from both laboratories.
-
Acceptance Criteria
The following acceptance criteria are based on common industry practices and regulatory expectations:[13]
-
Calibration Curve: The correlation coefficient (r²) for the calibration curve in both labs should be ≥ 0.999.
-
QC Samples: The mean accuracy of the QC samples at each level should be within ± 15% of the nominal concentration, and the precision (%RSD) should be ≤ 15%.
-
Sample Analysis: The mean result for the drug substance sample from Lab B should be within ± 5.0% of the mean result from Lab A. The %RSD for the six replicate preparations in each lab should be ≤ 2.0%.
The relationship between the different validation parameters and their assessment during cross-validation is depicted in the following diagram.
Caption: Key parameters for comparison during cross-validation.
Conclusion: Ensuring Data Integrity in Pyrimidine Analysis
The selection and validation of an appropriate analytical method are fundamental to the success of any research or drug development program involving pyrimidine derivatives. While HPLC, GC-MS, and LC-MS/MS each offer distinct advantages, the ultimate choice must be guided by the specific analytical challenge at hand.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Kocsy, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143–1153. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]
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GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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PharmaGuru. (2024). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
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Bridging the Divide: A Guide to In Vitro vs. In Vivo Efficacy of Pyrimidine-Based Drugs
For drug development professionals, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A significant hurdle lies in the often-observed discrepancy between a drug's performance in vitro (in a controlled lab environment) and its efficacy in vivo (within a living organism). This guide provides an in-depth comparison of these two critical evaluation stages, with a specific focus on pyrimidine-based drugs, a cornerstone of cancer chemotherapy.[1][2] We will explore the causality behind experimental choices, dissect the reasons for efficacy gaps, and provide validated protocols to empower your research.
The Pyrimidine Analogue: A Potent but Complex Weapon
Pyrimidine-based drugs are antimetabolites that structurally mimic natural pyrimidines like cytosine, thymine, and uracil.[3] By acting as "decoys," they interfere with the synthesis of DNA and RNA, processes essential for the rapid proliferation of cancer cells.[4][5] This class includes foundational chemotherapeutics such as 5-Fluorouracil (5-FU), Gemcitabine, and the oral prodrug Capecitabine.[2][6]
While their mechanism is potent, their journey from administration to cellular target is complex. Many are prodrugs, requiring intracellular metabolic activation to exert their cytotoxic effects.[7][8] This inherent biological dependency is a primary reason why a simple in vitro test often fails to predict real-world outcomes.
Part 1: The In Vitro Proving Ground - A First Look at Potency
In vitro assays are the initial step in drug screening, offering a rapid and cost-effective way to assess a compound's direct cytotoxic or cytostatic effect on cancer cells.[9][10] These tests are performed in a highly controlled environment, such as a multi-well plate, which allows for high-throughput screening.[11]
Key In Vitro Assays for Cytotoxicity
-
Metabolic Viability Assays (e.g., MTT, CellTiter-Glo): These are the workhorses of initial screening. They measure the metabolic activity of a cell population, which serves as a proxy for cell viability. In the MTT assay, mitochondrial dehydrogenases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified.[12][13] The resulting IC50 value—the concentration of a drug required to inhibit cell growth by 50%—is a key metric of potency.[10]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To understand how a drug kills cells, apoptosis assays are crucial. During the early stages of apoptosis (programmed cell death), the phospholipid phosphatidylserine (PS) flips to the outer leaflet of the cell membrane. Annexin V is a protein that binds to PS and can be labeled with a fluorescent tag. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, typical of late-stage apoptotic or necrotic cells. Using flow cytometry, this dual-staining method can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[14]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of a pyrimidine-based drug on an adherent cancer cell line (e.g., HT-29 colorectal cancer cells).
Rationale: This assay is chosen for its precision, speed, and suitability for 96-well plate formats, making it ideal for screening multiple drug concentrations.[12] The measurement of mitochondrial activity provides a robust indicator of cell viability.[15]
Methodology:
-
Cell Seeding:
-
Culture HT-29 cells to ~80-90% confluency.
-
Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in a complete growth medium to a concentration of 1.0x10⁵ cells/mL.
-
Add 100 µL of the cell suspension (approximately 10,000 cells) to each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Drug Treatment:
-
Prepare a serial dilution of the test drug (e.g., 5-Fluorouracil) in a complete growth medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Include "vehicle control" wells (medium with the drug solvent, e.g., DMSO) and "untreated control" wells.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Incubate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time and the drug's mechanism.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Part 2: The In Vivo Arena - Assessing Efficacy in a Living System
While in vitro tests establish a drug's potential, in vivo studies are essential to evaluate its efficacy within the complexity of a whole organism.[11][16] These studies, typically conducted in animal models, provide critical data on pharmacokinetics, toxicity, and overall therapeutic effect.[10]
Gold Standard Model: The Xenograft
Xenograft models are a cornerstone of preclinical cancer research.[16] They involve implanting human cancer cells or tissues into immunocompromised mice, which lack the ability to reject the foreign tissue.[17]
-
Cell Line-Derived Xenografts (CDX): Involve injecting cultured human cancer cell lines into mice. CDX models are highly reproducible and excellent for large-scale drug screening.[17]
-
Patient-Derived Xenografts (PDX): Involve implanting fresh tumor tissue from a patient directly into a mouse. PDX models better recapitulate the heterogeneity and microenvironment of a patient's actual tumor, offering higher translational relevance.[18]
Experimental Protocol: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous tumor model to test the efficacy of a pyrimidine-based drug.
Rationale: The subcutaneous model is widely used due to the ease of tumor implantation and the ability to accurately monitor tumor growth over time with simple caliper measurements.[16][19] This allows for a clear, quantitative assessment of a drug's ability to inhibit tumor growth.
Methodology:
-
Animal Model:
-
Use 6-8 week old female athymic nude mice. These mice lack a thymus and cannot mount a T-cell-mediated immune response, preventing rejection of the human tumor cells.[16]
-
-
Cell Preparation:
-
Culture a human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer) to 80-90% confluency.
-
Harvest the cells and wash them with sterile, serum-free medium or PBS.
-
Resuspend the cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel®. Matrigel is a basement membrane matrix that helps support initial tumor formation.
-
Keep the cell suspension on ice to maintain viability.
-
-
Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Disinfect the injection site on the right flank with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).
-
Monitor the animal until it fully recovers from anesthesia.
-
-
Tumor Growth and Treatment:
-
Monitor the animals daily for health and signs of distress.
-
Once tumors become palpable (typically 5-10 days post-injection), begin measuring their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the drug (e.g., Gemcitabine) and vehicle control according to a clinically relevant dosing schedule (e.g., intraperitoneal injection, twice weekly).
-
-
Efficacy Endpoint:
-
Continue monitoring tumor growth and animal weight (as a measure of toxicity) throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. The study may also be terminated when tumors in the control group reach a maximum allowable size.
-
Part 3: Bridging the Gap - Why In Vitro and In Vivo Results Diverge
The transition from a 2D cell monolayer to a complex 3D tumor in a living host introduces a multitude of variables that can profoundly impact drug efficacy. Acknowledging these factors is key to interpreting preclinical data and designing better drugs.
Key Discrepancy Factors
-
Pharmacokinetics (ADME): This is arguably the most significant factor. A drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile determines if an effective concentration can reach the tumor.[1] A compound with a stellar in vitro IC50 may be useless in vivo if it's poorly absorbed, rapidly metabolized in the liver, or fails to penetrate the tumor tissue.[20][21]
-
Metabolic Activation (Prodrugs): Many pyrimidine analogues are prodrugs that must be converted into their active forms by enzymes within the body.[7] Capecitabine is a classic example; it is inactive in vitro but undergoes a three-step enzymatic conversion in vivo to the active 5-FU.[22][23][24] Crucially, the final conversion step is catalyzed by thymidine phosphorylase, an enzyme often found at higher concentrations in tumor tissue, leading to targeted drug activation.[25][26]
-
The Tumor Microenvironment (TME): In vitro cultures lack the complex TME, which includes stromal cells, blood vessels, and extracellular matrix. This environment can create physical barriers to drug penetration and hypoxic (low oxygen) regions where cells are less proliferative and more resistant to chemotherapy.[27]
-
Host Toxicity: A drug may be highly effective at killing cancer cells but too toxic for the host organism at the required dose, a reality that in vitro testing cannot predict.[20]
Visualizing the Disconnect: A Comparative Workflow
The following diagram illustrates the divergent paths and outputs of in vitro and in vivo screening.
Caption: Comparative workflow for in vitro and in vivo drug evaluation.
Case Study: 5-Fluorouracil's Mechanism of Action
5-FU must be metabolically converted to several active nucleotides to exert its effect. One of the most critical pathways involves its conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is vital for the synthesis of thymidine, a necessary component of DNA.[25][28]
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A Comparative Guide to Modern Pyrimidine Synthesis: From Classic Reactions to Catalytic Innovations
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The efficient and versatile synthesis of this privileged heterocycle is therefore a critical endeavor. This guide provides an in-depth comparative analysis of key methodologies for pyrimidine synthesis, moving from venerable name reactions to modern catalytic and energy-assisted techniques. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.
The Enduring Legacy of Classical Syntheses
Two classical methods have long served as the foundation for pyrimidine synthesis: the Biginelli and Pinner reactions. Their continued relevance is a testament to their reliability and the fundamental bond-forming strategies they employ.
The Biginelli Reaction: A Robust Multicomponent Approach
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] This multicomponent approach offers inherent efficiency by constructing a complex molecule from simple precursors in a single operation.
Mechanism and Rationale: The reaction is typically acid-catalyzed. The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[4] The choice of an acid catalyst is crucial as it facilitates both the iminium ion formation and the final dehydration step.
Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone [5]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrochloric acid (catalytic amount)
-
-
Solvent:
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
The Pinner Synthesis: A Stepwise Condensation
The Pinner synthesis offers a different approach, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7] This method provides access to a wide range of substituted pyrimidines.
Mechanism and Rationale: The reaction proceeds via a stepwise condensation. The amidine, being a strong nucleophile, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. A final dehydration step then leads to the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base.[8]
Experimental Protocol: Pinner-type Synthesis of a Substituted Pyrimidine [9]
-
Reactants:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Urea (amidine equivalent)
-
Hydrogen Chloride (catalyst)
-
-
Solvent:
-
Methanol
-
-
Procedure:
-
Dissolve urea and acetylacetone in methanol in a suitable reaction vessel.
-
Introduce hydrogen chloride (gas or a solution in methanol) as the catalyst.
-
Heat the mixture at a moderate temperature (e.g., 52°C) for approximately 3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration and purify by recrystallization.
-
Modern Innovations in Pyrimidine Synthesis
While the classical methods are robust, modern synthetic chemistry has sought to improve upon them in terms of efficiency, sustainability, and scope. Microwave-assisted synthesis and transition-metal catalysis represent two of the most significant advancements in this area.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating.[10][11] The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating.
Causality Behind Experimental Choices: In the context of pyrimidine synthesis, particularly the Biginelli reaction, microwave heating can dramatically reduce reaction times from hours to minutes.[9] This is due to the efficient energy transfer that accelerates the key condensation and dehydration steps. Solvent-free conditions are often employed in microwave synthesis, which aligns with the principles of green chemistry by reducing waste.[3]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis [9]
-
Reactants:
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (catalyst)
-
-
Procedure (Solvent-Free):
-
In a microwave-safe vessel, thoroughly mix the aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of sulfamic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300W) for 2-5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and collect the solid product by filtration.
-
Wash the product with water and then recrystallize from a suitable solvent like ethanol.
-
Transition-Metal Catalyzed Synthesis: Expanding the Scope
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[12][13] In pyrimidine synthesis, transition metals can catalyze various cyclization and cross-coupling reactions, providing access to a diverse range of substituted pyrimidines that are often difficult to prepare using classical methods.[13][14]
Catalytic Cycle and Mechanistic Insights: A common strategy involves the transition-metal-catalyzed dehydrogenative coupling of alcohols and amidines. For example, an iridium-pincer complex can catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols.[9] The catalytic cycle likely involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amidine and subsequent cyclization and aromatization steps, with the catalyst being regenerated in the process. This approach offers high atom economy and allows for the use of readily available starting materials.
Experimental Protocol: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis [9]
-
Reactants:
-
Amidine
-
Alcohols (can be a mixture of different alcohols)
-
PN5P-Ir-pincer complex (catalyst)
-
-
Solvent:
-
Toluene
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the amidine, alcohols, and the iridium catalyst in toluene.
-
Heat the reaction mixture to 150°C in a sealed tube or under reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard chromatographic techniques (e.g., column chromatography).
-
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic methods, the following diagrams illustrate the key transformations.
Caption: Workflow for the Biginelli Reaction.
Caption: Workflow for the Pinner Synthesis.
Comparative Analysis of Pyrimidine Synthesis Methods
The choice of synthetic method often depends on a trade-off between yield, reaction time, conditions, and substrate scope. The following table provides a comparative summary of the discussed methods based on reported experimental data.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Reported Yield (%) |
| Classical Biginelli | Aldehyde, β-Ketoester, Urea | HCl | Ethanol | 3-4 hours | Reflux (~78°C) | Often low to moderate[3][5] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | HCl or Base | Methanol | ~3 hours | ~52°C | Up to 90.2%[9] |
| Microwave-Assisted | Aldehyde, β-Ketoester, Urea | Sulfamic Acid | Solvent-free | 2-5 minutes | N/A (300W) | 88-95%[9] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[9] |
Conclusion and Future Perspectives
The synthesis of pyrimidines has evolved significantly from the foundational Biginelli and Pinner reactions to modern, highly efficient catalytic methods. Classical methods, while still valuable, are often surpassed by microwave-assisted and transition-metal-catalyzed approaches in terms of speed, yield, and sustainability.[9][11] For rapid synthesis and high throughput screening, microwave-assisted methods offer a clear advantage. When seeking novel substitution patterns and high atom economy, transition-metal-catalyzed reactions provide a powerful and versatile toolkit.
As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, selective, and environmentally benign synthetic methods will remain a key focus for the research and drug development community.
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). IJSAT. [Link]
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Biginelli reaction. (n.d.). Wikipedia. [Link]
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A plausible catalytic cycle for pyrimidine synthesis. (n.d.). ResearchGate. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
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Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. (2024). RSC Advances. [Link]
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Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2016). Bentham Science. [Link]
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Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2017). ResearchGate. [Link]
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A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2018). SciELO México. [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]
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Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]
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A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2010). Taylor & Francis Online. [Link]
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Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (2019). ACS Omega. [Link]
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Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). Bohrium. [Link]
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Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (2011). PMC. [Link]
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A Comparative Guide to Validating the Mechanism of Action of a Novel 5-Methoxypyrimidine Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel 5-methoxypyrimidine compound, herein designated Cmpd-5MP . The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to MoA confirmation. We will use the hypothetical "Kinase X," a serine/threonine kinase implicated in a pro-survival signaling pathway, as the putative target of Cmpd-5MP. Our validation strategy will objectively compare the performance of Cmpd-5MP against a well-characterized alternative inhibitor and utilize genetic knockout models to ensure on-target specificity.
Phase 1: Foundational Target Identification - Is Kinase X the True Molecular Target?
Before delving into the intricacies of how a compound works, it is imperative to confirm what it interacts with inside the cell. Phenotypic screens may reveal a compound's efficacy, but they do not identify the direct molecular target.[3][4] An incorrect target assumption can lead to wasted resources and misinterpreted data. Therefore, the initial phase employs unbiased, label-free methods to identify the authentic binding partners of Cmpd-5MP directly in a complex biological matrix.
Two powerful and complementary label-free approaches are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).[5][6] CETSA operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[7] DARTS similarly leverages ligand-induced stabilization, but against proteolytic degradation.[6] For this guide, we will focus on CETSA due to its wide applicability and robust nature.
Experimental Workflow: Target Identification via CETSA
The workflow below outlines the process of identifying Cmpd-5MP's target(s) using CETSA coupled with mass spectrometry for proteome-wide analysis.
Caption: CETSA workflow for unbiased target identification.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency.
-
Compound Treatment: Treat cells with Cmpd-5MP (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer without detergents (e.g., PBS with protease inhibitors).
-
Lysis: Lyse cells via freeze-thaw cycles. Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Thermal Challenge: Aliquot the supernatant into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 10 temperatures from 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Analysis:
-
For targeted validation: Analyze the soluble fractions for the presence of Kinase X using Western Blotting.
-
For unbiased discovery: Prepare the soluble fractions for proteomic analysis by LC-MS/MS to identify all stabilized proteins.
-
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for a protein in the Cmpd-5MP-treated sample indicates direct target engagement.
Phase 2: Biophysical Validation - Quantifying the Direct Interaction
Once Kinase X is confirmed as a primary binding partner, the next step is to characterize the direct interaction in a purified, cell-free system. This provides quantitative data on binding affinity, stoichiometry, and thermodynamics, which is crucial for structure-activity relationship (SAR) studies. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][9]
-
Surface Plasmon Resonance (SPR): A label-free optical technique that measures binding kinetics (association and dissociation rates, k_on and k_off) and affinity (K_D).[8][10][11] It is highly sensitive and provides real-time data.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[12][13] In a single experiment, ITC directly determines the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction, allowing for the calculation of entropy (ΔS).[9][14] This thermodynamic signature is invaluable for understanding the driving forces of the interaction.
Comparative Data: Biophysical Parameters of Kinase X Inhibitors
The table below presents hypothetical data from an ITC experiment, comparing Cmpd-5MP to a known ATP-competitive inhibitor of Kinase X.
| Compound | Binding Affinity (K D ) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
| Cmpd-5MP | 25.5 | 1.05 | -12.5 | 2.1 |
| Inhibitor-Y | 48.2 | 0.98 | -8.2 | -2.3 |
Interpretation: The data shows that Cmpd-5MP binds to Kinase X with approximately twofold higher affinity than Inhibitor-Y. The binding is primarily driven by a large favorable enthalpy change (ΔH), suggesting strong hydrogen bonding and van der Waals interactions. In contrast, Inhibitor-Y's binding has a more significant favorable entropic contribution, which could indicate a larger role of hydrophobic interactions or displacement of water molecules.[12][13]
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze purified, recombinant Kinase X protein and Cmpd-5MP into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The final concentration of the compound in the syringe should be 10-15 times the concentration of the protein in the cell.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell and the compound into the injection syringe.
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.[14]
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_D, n, and ΔH.[12]
Phase 3: Enzymatic and Cellular MoA - Proving Inhibition and On-Target Effects
Confirming direct binding is necessary but not sufficient. The ultimate goal is to validate that this binding event translates into functional modulation of the target in both biochemical and cellular contexts. This phase addresses two key questions: 1) How does Cmpd-5MP inhibit Kinase X's activity? and 2) Does this inhibition produce the expected downstream effects in a living cell?
A. Enzymatic Mode of Inhibition
Enzyme kinetic assays are essential to determine whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (in this case, ATP).[15][16][17] This is critical for understanding its MoA and for guiding lead optimization.[18]
Detailed Protocol: Kinase Activity Assay for MoA Determination
-
Assay Principle: Use a continuous, coupled spectrophotometric assay or a fluorescence-based assay (e.g., ADP-Glo™) to measure kinase activity.
-
IC50 Determination: Measure the rate of the kinase reaction across a range of Cmpd-5MP concentrations at a fixed, physiological concentration of ATP (e.g., 1 mM). This determines the half-maximal inhibitory concentration (IC50).
-
MoA Study: Perform the kinase assay using varying concentrations of ATP and several fixed concentrations of Cmpd-5MP (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Data Analysis: Plot the reaction rates in a double-reciprocal (Lineweaver-Burk) plot.
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel.
-
B. Cellular Target Engagement and Downstream Signaling
The final and most critical phase is to demonstrate that Cmpd-5MP engages Kinase X in living cells and inhibits its signaling pathway.[19][20] This is achieved by measuring the phosphorylation status of a known downstream substrate of Kinase X ("Substrate-Y"). To prove the effect is on-target, the experiment must be compared in wild-type cells versus cells where Kinase X has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA).[21]
Caption: Hypothetical Kinase X signaling pathway.
Western blotting is a standard technique for this analysis.[22][23] Alternatively, Luminex® multiplex assays can provide more quantitative data on multiple phosphoproteins simultaneously.[24][25][26]
Comparative Data: Inhibition of Substrate-Y Phosphorylation
| Cell Line | Treatment (1 µM) | p-Substrate-Y Level (% of Control) | Total Substrate-Y Level (% of Control) |
| Wild-Type (WT) | Vehicle | 100% | 100% |
| Wild-Type (WT) | Cmpd-5MP | 15% | 98% |
| Wild-Type (WT) | Inhibitor-Y | 22% | 101% |
| Kinase X KO | Vehicle | 5% | 99% |
| Kinase X KO | Cmpd-5MP | 6% | 97% |
Interpretation: In wild-type cells, Cmpd-5MP potently reduces the phosphorylation of Substrate-Y without affecting the total protein level, indicating specific inhibition of the upstream kinase. Crucially, in the Kinase X knockout (KO) cells, the basal level of p-Substrate-Y is already near zero, and Cmpd-5MP has no further effect. This provides definitive evidence that the compound's effect on p-Substrate-Y is mediated through its inhibition of Kinase X.
Detailed Protocol: Western Blotting for Phospho-Substrate Analysis
-
Cell Culture and Treatment: Plate Wild-Type and Kinase X KO cells. Once attached, treat with a dose-response of Cmpd-5MP, Inhibitor-Y, or vehicle for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[27]
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate-Y.
-
Washing and Secondary Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[27]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Substrate-Y and a loading control like GAPDH or β-actin.
Conclusion
Validating the mechanism of action of a novel compound like Cmpd-5MP is a multi-faceted process that requires a logical, evidence-based approach. By systematically moving from unbiased target identification (CETSA) to quantitative biophysical characterization (ITC), and finally to functional confirmation in both enzymatic and cellular assays (Kinase Assays, Western Blotting in KO models), researchers can build a robust and compelling data package. This guide provides the framework and comparative logic necessary to confidently establish that a 5-methoxypyrimidine compound not only binds its intended target but also elicits its biological effects through that specific on-target interaction.
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Pantsar, T., & Poso, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
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Tabanella, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Sun, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available at: [Link]
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Sun, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
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Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]
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Sun, Y., et al. (2025). Characterization of Small Molecule-Protein Interactions Using SPR Method. ResearchGate. Available at: [Link]
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Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
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Bhullar, K. S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]
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van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]
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Głowacka, I. E., et al. (2025). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
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Gucký, T., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-(Hydroxymethyl)-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Reproducible Synthesis
2-(Hydroxymethyl)-5-methoxypyrimidine serves as a key intermediate in the development of a wide array of therapeutic agents. Its structural motif is present in molecules targeting various diseases, making the reliable and scalable production of this compound a critical step in the drug discovery and development pipeline. Inconsistent synthesis can lead to significant delays, increased costs, and difficulties in regulatory compliance. This guide aims to equip researchers with the knowledge to select and execute a synthetic strategy that ensures consistent yields and high purity.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies for obtaining this compound are presented here. The first involves the reduction of a pyrimidine-5-carboxylate ester, a common and generally high-yielding transformation. The second, an alternative approach, proceeds via a nucleophilic substitution on a 2-chloropyrimidine precursor. Each method carries its own set of advantages and challenges, which will be discussed in detail.
| Parameter | Method 1: Ester Reduction | Method 2: From 2-Chloropyrimidine |
| Starting Material | Methyl 2-methoxy-5-pyrimidinecarboxylate | 2-Chloro-5-methoxypyrimidine |
| Key Transformation | Reduction of an ester to an alcohol | Nucleophilic substitution/functional group interconversion |
| Typical Reagents | Lithium aluminum hydride (LiAlH4) | Grignard reagent, Formaldehyde |
| Reported Yield | Generally high (can exceed 80%) | Variable, dependent on intermediate steps |
| Key Challenges | Handling of pyrophoric LiAlH4, potential for over-reduction | Multi-step process, Grignard reagent sensitivity |
| Scalability | Good, with appropriate safety measures | Moderate, requires careful control of each step |
Method 1: Synthesis via Ester Reduction
This approach is arguably the most direct and commonly employed route for the synthesis of hydroxymethylpyrimidines.[1] It involves the preparation of a suitable ester precursor, methyl 2-methoxy-5-pyrimidinecarboxylate, followed by its reduction.
Step 1: Synthesis of Methyl 2-methoxy-5-pyrimidinecarboxylate
A reliable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[2]
Experimental Protocol:
-
Preparation of the Sodium Salt: In a flame-dried, three-necked flask under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is washed with hexanes to remove the oil. Anhydrous tetrahydrofuran (THF) is then added, followed by the dropwise addition of a mixture of methyl formate and methyl 3,3-dimethoxypropionate at 0°C. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases. The resulting sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be isolated or used in situ.
-
Condensation with Methoxyamidinium Salt: To the prepared sodium salt, a solution of methoxyamidinium chloride in a suitable solvent is added. The reaction mixture is heated to reflux until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 2-methoxy-5-pyrimidinecarboxylate.
Step 2: Reduction to this compound
The reduction of the ester to the primary alcohol is efficiently achieved using lithium aluminum hydride (LiAlH4).[3]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH4 in anhydrous THF and cooled to 0°C in an ice bath.
-
Addition of Ester: A solution of methyl 2-methoxy-5-pyrimidinecarboxylate in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 5°C.
-
Reaction and Quenching: After the addition is complete, the mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.[4]
-
Work-up and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography.
Reproducibility Insights for Method 1:
-
Moisture Sensitivity: The success of this method is highly dependent on anhydrous conditions, particularly for the LiAlH4 reduction. Any moisture will consume the hydride reagent, leading to lower yields.
-
Purity of Starting Materials: The purity of the starting ester is crucial. Impurities can lead to side reactions and complicate the purification of the final product.
-
Control of Temperature: The exothermic nature of the LiAlH4 reduction requires strict temperature control to prevent over-reduction or side reactions.
-
Quenching Procedure: The Fieser workup (sequential addition of water, NaOH solution, and water) is critical for obtaining a granular, easily filterable precipitate of aluminum salts, which simplifies the isolation of the product.[4]
Method 2: Synthesis from 2-Chloro-5-methoxypyrimidine
This alternative route offers a different approach, starting from the commercially available 2-chloro-5-methoxypyrimidine.[] This method involves the introduction of the hydroxymethyl group through a formylation reaction, followed by reduction.
Step 1: Lithiation and Formylation of 2-Chloro-5-methoxypyrimidine
This step involves a metal-halogen exchange followed by reaction with a formylating agent.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is charged with 2-chloro-5-methoxypyrimidine and anhydrous THF. The solution is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise, and the reaction is stirred at -78°C for one hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude 2-chloro-5-methoxypyrimidine-4-carbaldehyde is purified by column chromatography.
Step 2: Reduction of the Aldehyde
The aldehyde is then reduced to the corresponding alcohol. Sodium borohydride is a milder reducing agent than LiAlH4 and is often suitable for this transformation.
Experimental Protocol:
-
Reaction Setup: 2-chloro-5-methoxypyrimidine-4-carbaldehyde is dissolved in methanol in a round-bottom flask and cooled to 0°C.
-
Reduction: Sodium borohydride is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified.
Step 3: Dechlorination
The final step is the removal of the chlorine atom, which can be achieved by catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: The 2-chloro-4-(hydroxymethyl)-5-methoxypyrimidine is dissolved in a suitable solvent such as ethanol, and a palladium on carbon catalyst (Pd/C) is added.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound.
Reproducibility Insights for Method 2:
-
Strictly Anhydrous Conditions: The lithiation step is extremely sensitive to moisture.
-
Temperature Control: Maintaining a very low temperature (-78°C) during lithiation is critical to prevent side reactions.
-
Catalyst Activity: The efficiency of the final hydrogenation step depends on the activity of the Pd/C catalyst.
-
Multiple Steps: As a multi-step synthesis, the overall yield is dependent on the efficiency of each individual step, and losses can accumulate.
Visualization of the Synthetic Workflow
To better illustrate the more direct and higher-yielding approach, a workflow diagram for Method 1 is provided below.
Caption: Workflow for the synthesis of this compound via ester reduction.
Conclusion and Recommendations
Both presented methods are viable for the synthesis of this compound. However, for general laboratory-scale synthesis where reproducibility and high yield are primary concerns, Method 1 (Ester Reduction) is recommended. Its two-step process is more streamlined, and while it requires the careful handling of LiAlH4, the procedures are well-established and generally provide good to excellent yields.
Method 2 offers a valuable alternative, particularly if the 2-chloropyrimidine starting material is readily available and large quantities of LiAlH4 are to be avoided. However, the multi-step nature of this route can lead to a lower overall yield and introduces more potential points for variability.
Ultimately, the choice of method will depend on the specific resources, scale, and safety considerations of the laboratory. By understanding the nuances and potential pitfalls of each route, researchers can improve the reproducibility of their synthesis and ensure a reliable supply of this important building block for drug discovery.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767
- Wawrzeńczyk-Kulik, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. DOI: 10.3390/ma14226916
- Yu-Xiu, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 490-491. DOI: 10.3184/030823407X246288
- Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth. 2018, 95, 342-363. DOI: 10.15227/orgsyn.095.0342
- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Organic Syntheses. L-VALINOL. Org. Synth. 1990, 69, 244. DOI: 10.15227/orgsyn.069.0244
- Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT: 1-(HYDROXYMETHYL)CYCLOHEXANOL. Org. Synth. 1996, 73, 129. DOI: 10.15227/orgsyn.073.0129
- Richter, S. N., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 834-838. DOI: 10.1107/s205698902300725x
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A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the development of novel kinase inhibitors is a paramount objective. Pyrimidine derivatives, owing to their structural similarities to the purine core of ATP, have emerged as a privileged scaffold for designing potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive, technically grounded framework for benchmarking new pyrimidine derivatives against established inhibitors, using the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC), as a case study.[1][2] We will compare a hypothetical new pyrimidine derivative, "PYR-1," against the first-generation EGFR inhibitors, Gefitinib and Erlotinib.
The core principle of this guide is not merely to provide protocols but to instill a logical, self-validating experimental philosophy. Every step is designed to build upon the last, creating a robust data package that critically evaluates the potential of a new chemical entity.
The "Why": Foundational Principles of Comparative Benchmarking
Before embarking on experimental work, it is crucial to understand the rationale behind the chosen assays. We are not just generating numbers; we are asking specific questions about our new compound relative to established standards.
-
Potency (IC50): How much of the compound is needed to inhibit the target enzyme by 50%? This is the first-pass measure of efficacy.
-
Mechanism of Action (MoA): How does the compound inhibit the enzyme? Is it competing directly with ATP (competitive), binding elsewhere (non-competitive), or binding only to the enzyme-substrate complex (uncompetitive)?[3][4] This is critical for understanding its biological behavior and potential for resistance.
-
Cellular Efficacy (EC50): Does the compound effectively inhibit the target within a living cell? This bridges the gap between a purified enzyme and a complex biological system, accounting for factors like cell permeability and off-target effects.
-
Selectivity: Does the inhibitor hit only our intended target, or does it affect other kinases? Poor selectivity can lead to off-target toxicities.
Our experimental workflow is designed to answer these questions sequentially, providing a clear path from initial biochemical characterization to cellular validation.
Part 1: In Vitro Enzymatic Potency (IC50 Determination)
The initial step is to determine the half-maximal inhibitory concentration (IC50) in a cell-free system. This isolates the interaction between the inhibitor and its direct target, the EGFR kinase domain, without the complexities of a cellular environment.
Causality Behind Experimental Choices: A fluorescence-based or luminescence-based kinase assay is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput formats.[5][6] We will use a luminescence-based assay that quantifies ATP consumption; as the kinase phosphorylates its substrate, ATP is consumed, and the luminescence signal decreases. This provides a direct measure of kinase activity.[5]
Experimental Protocol: Luminescence-Based In Vitro EGFR Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 0.4 pmol [γ-32P]-ATP.[7]
-
Enzyme Solution: Dilute recombinant human EGFR kinase domain in kinase buffer to a pre-determined optimal concentration (e.g., 5 nM).[8]
-
Substrate/ATP Mix: Prepare a solution containing a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
-
Inhibitor Dilutions: Prepare a 12-point, 3-fold serial dilution series for PYR-1, Gefitinib, and Erlotinib in DMSO. The concentration range should span from micromolar to picomolar to capture the full dose-response curve. A DMSO-only control serves as the 0% inhibition reference.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor serial dilutions (or DMSO control) to the appropriate wells.
-
Add 10 µL of the EGFR enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each compound.[5]
-
Part 2: Elucidating the Mechanism of Action (MoA)
Understanding how PYR-1 inhibits EGFR is crucial. Is it an ATP-competitive inhibitor like Gefitinib and Erlotinib?[9] Enzyme kinetics studies will reveal this.
Causality Behind Experimental Choices: By systematically varying the concentration of one substrate (ATP) while keeping the inhibitor concentration fixed, we can observe characteristic shifts in the enzyme's kinetic parameters (Km and Vmax). These shifts are diagnostic of the inhibition modality.[4][10] The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classic tool for visualizing these changes.[4][11]
Experimental Protocol: Enzyme Kinetics for MoA Determination
-
Assay Setup: Use the same luminescence-based assay as for the IC50 determination.
-
Experimental Matrix:
-
Perform the kinase assay with a range of ATP concentrations that span the known Km value (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).
-
For each ATP concentration, run the assay in the absence of an inhibitor (control) and in the presence of two fixed concentrations of PYR-1 (e.g., its IC50 and 5x IC50).
-
-
Data Collection: Measure the initial reaction velocity (rate of ATP consumption) for each condition.
-
Data Analysis:
-
Plot the initial velocity versus ATP concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
-
-
Part 3: Assessing Cellular Potency and Efficacy
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Therefore, validating the inhibitory activity in a relevant cancer cell line is a critical step.
Causality Behind Experimental Choices: We will use the HCC827 human NSCLC cell line, which harbors an EGFR exon 19 deletion, making its proliferation highly dependent on EGFR signaling.[12][13] A cell viability assay, such as one measuring cellular ATP levels (e.g., CellTiter-Glo®), will be used. Cellular ATP is a robust indicator of metabolic activity and cell viability.[14]
Experimental Protocol: Cell-Based Viability Assay
-
Cell Culture:
-
Culture HCC827 cells under standard conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C, 5% CO₂).
-
Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of PYR-1, Gefitinib, and Erlotinib in the culture medium.
-
Replace the existing medium in the cell plates with the medium containing the inhibitors (or vehicle control).
-
Incubate the cells for 72 hours. This duration typically allows for multiple cell divisions, making anti-proliferative effects more pronounced.[5]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Plot percent viability against the logarithm of inhibitor concentration and fit the data using non-linear regression to determine the half-maximal effective concentration (EC50).
-
Data Presentation and Visualization
Clear presentation of quantitative data is essential for direct comparison.
Quantitative Data Summary
| Compound | Target | Enzymatic IC50 (nM) | Mechanism of Action (MoA) | Cellular EC50 (nM) (HCC827 cells) |
| PYR-1 (New) | EGFR | [Hypothetical Data] | [Determined by Exp.] | [Hypothetical Data] |
| Gefitinib | EGFR | ~2-37[12] | ATP-Competitive[9] | Similar to Icotinib (~70 nM)[12] |
| Erlotinib | EGFR | 2[6][12] | ATP-Competitive[9][16] | ~7 nM (PC-9 cells)[12] |
Note: IC50 values can vary between studies due to different experimental conditions.[12]
Visualizing Workflows and Pathways
Visual diagrams provide an intuitive understanding of complex processes.
Caption: A comprehensive workflow for benchmarking new kinase inhibitors.
Caption: Simplified EGFR signaling pathway and inhibitor mechanism.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking novel pyrimidine derivatives against known standards. By progressing from simple biochemical assays to more complex cellular models, researchers can build a comprehensive profile of their compound's potency, mechanism, and therapeutic potential. The key to successful benchmarking lies not just in executing the protocols, but in understanding the scientific rationale that connects them, ensuring that the resulting data is both robust and insightful. This structured approach provides the necessary evidence to make informed decisions about advancing promising new inhibitors toward preclinical and clinical development.
References
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Chem Biol Drug Des. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]
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Cancers (Basel). (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central. Available at: [Link]
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Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers Media S.A.. Available at: [Link]
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RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available at: [Link]
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Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis. Available at: [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]
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PubMed. (n.d.). Epidermal growth factor receptor (EGFR) signaling in cancer. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
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ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Available at: [Link]
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Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]
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National Institutes of Health. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed Central. Available at: [Link]
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Drug Discovery News. (n.d.). A guide for potency assay development of cell-based product candidates. Drug Discovery News. Available at: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Available at: [Link]
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PubMed Central. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed. Available at: [Link]
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ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
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protocols.io. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
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National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available at: [Link]
-
MarinBio. (n.d.). Improving ADC Potency Assays for Cancer Treatment. Marin Biologic Laboratories. Available at: [Link]
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National Institutes of Health. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. National Center for Biotechnology Information. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(Hydroxymethyl)-5-methoxypyrimidine for Laboratory Professionals
As laboratory and drug development professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The principle of "cradle-to-grave" management for hazardous substances is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship.[1][2] This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(Hydroxymethyl)-5-methoxypyrimidine, ensuring the protection of personnel, facilities, and the environment.
Hazard Identification and Characterization
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Standard laboratory attire; do not eat, drink, or smoke in work areas. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | Nitrile gloves, lab coat.[6] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3][4][5] | ANSI-approved safety glasses or chemical splash goggles. |
| Respiratory Tract Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[3][6][7] | Use in a well-ventilated area or chemical fume hood.[3][5] |
| Aquatic Hazard | Potentially harmful to aquatic life.[8] | Do not allow product to enter drains or waterways.[7][8] |
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][9][10] RCRA establishes a comprehensive framework for managing hazardous waste from the moment it is generated until its final disposal.[1]
All laboratories must determine their hazardous waste generator status, which is based on the quantity of waste produced per month.[11][12] This status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—dictates specific requirements for on-site storage time limits, container management, and reporting.[11][12] It is imperative that your facility's Environmental Health & Safety (EHS) department is consulted to ensure all local, state, and federal regulations are met.
Pre-Disposal Operations: On-Site Handling and Storage
Proper management begins at the point of generation, typically within a laboratory designated as a Satellite Accumulation Area (SAA).[11][12] An SAA is a location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[11][13]
Step 1: Waste Determination The moment this compound is designated for discard, it must be managed as hazardous waste.[13] This includes unused surplus material, contaminated labware, and spill cleanup debris.
Step 2: Container Selection The waste container must be in good condition, compatible with the chemical, and feature a secure, leak-proof closure.[9][14] Do not use a container that may be degraded by the waste or that cannot be sealed tightly. Forgetting to close a waste container is a common and serious compliance issue.[14]
Step 3: Labeling The EPA mandates that all hazardous waste containers be clearly labeled.[11][12] The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[14]
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[11]
Step 4: Segregation Chemical incompatibility can lead to dangerous reactions. Store the waste container for this compound away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][9] Use secondary containment bins to prevent the commingling of materials in the event of a leak.[9]
Caption: Decision workflow for laboratory chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for consolidating and disposing of this compound waste.
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above: a lab coat, nitrile gloves, and safety goggles.
-
Transfer Waste: Carefully transfer the waste this compound into the designated and pre-labeled hazardous waste container located in your SAA. If transferring a solid, use a powder funnel to prevent dispersal. If transferring a solution, use a chemical-resistant funnel and remove it immediately after use.
-
Secure Container: Tightly seal the container lid. A container must remain closed at all times unless waste is actively being added or removed.[14]
-
Clean Up: Decontaminate the exterior of the waste container and any surfaces that may have been exposed using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste in the same container.
-
Request Pickup: Once the waste container is nearly full (approximately 90%) or has been stored for the maximum time allowed by your generator status (e.g., up to 12 months in an SAA as long as volume limits aren't exceeded), contact your institution's EHS department to schedule a waste pickup.[13][14] Do not move the waste from one SAA to another.[11]
-
Maintain Records: Ensure all waste transfer and disposal activities are documented in accordance with your laboratory's chemical hygiene plan and regulatory requirements. This "cradle-to-grave" documentation is a key component of RCRA compliance.[1][9]
Emergency Procedures for Spills and Exposures
Spill Response: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with universal binders or diatomite.[3] Do not use reactive absorbents. Collect the contaminated absorbent material and debris, place it in a sealed container, and manage it as hazardous waste.[3][15] For large spills, evacuate the area and contact your EHS emergency line immediately.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected skin with soap and water.[3][5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[3]
By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety, protect your colleagues and community, and ensure that the pursuit of scientific advancement does not come at the cost of environmental integrity.
References
- Daniels Health. (2025).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- Clinical Laboratory Management Association. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)-5-methoxypyrimidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Hydroxymethyl)-5-methoxypyrimidine, a substituted pyrimidine derivative, demands a rigorous and proactive approach to personal protection. While comprehensive toxicological data for this specific compound may not be extensively published, its structural similarity to other pyrimidine derivatives necessitates a conservative safety posture. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), grounded in established safety principles, to ensure your protection and the integrity of your research.
Hazard Assessment: Understanding the Risks
Substituted pyrimidines can present a range of hazards. Based on data from structurally related compounds, researchers should assume that this compound may cause skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3] Harmful effects if swallowed are also a potential risk.[2][3] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
The primary routes of potential exposure in a laboratory setting are:
-
Dermal Contact: Direct skin contact with the solid compound or solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne particles.
-
Inhalation: Breathing in dust or aerosols, particularly when weighing or transferring the solid material.
Core Protective Measures: Your First Line of Defense
A multi-layered PPE strategy is essential. The following recommendations are based on a comprehensive risk assessment for handling compounds with this potential hazard profile.
The eyes are exceptionally vulnerable to chemical insults. To prevent irreversible damage, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] Standard safety glasses do not provide a sufficient seal against splashes and fine particulates.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct splashes.
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Wear compatible, chemical-resistant gloves.[5] Nitrile or neoprene gloves are generally recommended for handling pyrimidine derivatives.[6] Avoid latex gloves, as they offer inferior chemical protection. Always inspect gloves for tears or punctures before use.[4]
-
Best Practices: Change gloves frequently, typically every 30 to 60 minutes, or immediately if you know or suspect contact with the chemical has occurred.[7] To prevent the spread of contamination, never touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Use a proper glove removal technique to avoid touching the outer surface of the contaminated glove with your bare skin. Always wash your hands thoroughly with soap and water after removing gloves.[4]
Protecting your skin from accidental spills and contamination is crucial.
-
Standard Attire: A clean, buttoned laboratory coat should be worn at all times. This should be supplemented with closed-toe shoes and long pants.
-
Advanced Protection: For procedures with a higher risk of splashing or for handling larger quantities, consider using a chemical-resistant apron or impervious clothing.[4] If working with significant amounts, a disposable coverall can provide enhanced protection.
Inhalation of airborne particles must be controlled through engineering controls and, when necessary, respiratory protection.
-
Primary Control: Whenever possible, handle solid this compound inside a certified chemical fume hood to minimize the generation of airborne dust.[6]
-
When to Use a Respirator: If a fume hood is not available or if there is a potential for aerosol generation that cannot be otherwise controlled, a NIOSH-approved respirator is required.[5][7] A dust mask (e.g., N95) may be sufficient for weighing small quantities, but a full-face respirator with appropriate cartridges should be used for large spills or situations with significant aerosolization.[4][7] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Plans: PPE in Practice
The level of PPE required is dictated by the specific task and the associated risks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Weighing (on open bench) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Large-Scale Reactions (>1L) | Face Shield & Goggles | Nitrile Gloves | Chemical-Resistant Apron | As needed based on ventilation |
| Spill Cleanup | Face Shield & Goggles | Double-Gloved (Nitrile) | Chemical-Resistant Coverall | Full-Face Respirator |
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory operation.
Caption: PPE selection workflow based on operational risk.
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Disposal Plan: Completing the Safety Cycle
Proper disposal of contaminated materials is as important as their handling.
-
Contaminated PPE: All disposable PPE, including gloves, shoe covers, and disposable lab coats, that is contaminated with this compound should be placed in a designated, sealed hazardous waste container for incineration.[5]
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Never dispose of this chemical down the drain or in the regular trash.[5][8]
-
Empty Containers: To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent. The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[8] After rinsing and air-drying in a fume hood, deface the label before disposing of the container in the regular trash.[8]
Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for waste disposal.
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, you can handle this compound with confidence, ensuring the protection of yourself, your colleagues, and the environment.
References
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. (2006-12-06). [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
